Methyl trans-3-hydroxycyclopentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chiral Synthon: A Technical Guide to the Discovery and Strategic Application of Methyl trans-3-Hydroxycyclopentane-1-carboxylate
Abstract
Methyl trans-3-hydroxycyclopentane-1-carboxylate, a deceptively simple-looking molecule, holds a significant position in the landscape of modern organic synthesis and drug development. Its rigid cyclopentane core, adorned with strategically placed hydroxyl and carboxylate functionalities in a defined trans stereochemical relationship, renders it a valuable chiral building block. This guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis with a focus on stereocontrol, and its pivotal role as a precursor to high-value therapeutic agents, including prostaglandins and carbocyclic nucleosides. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chiral synthon.
Historical Context: From Cyclopentane's Discovery to a Key Synthetic Intermediate
The story of this compound is intrinsically linked to the broader history of cyclopentane chemistry. The journey began in 1893 with the first preparation of the parent cycloalkane, cyclopentane, by the German chemist Johannes Wislicenus.[1] This foundational discovery paved the way for the exploration of functionalized cyclopentane derivatives throughout the 20th century.
Early synthetic methodologies for cyclopentanecarboxylic acid derivatives, emerging in the mid-20th century, often involved multi-step sequences commencing from cyclopentanone.[1] A notable early approach, for instance, involved the formation of a cyanohydrin from cyclopentanone, followed by dehydration and subsequent hydrolysis to yield 1-cyclopentenecarboxylic acid.[1] These pioneering efforts established the fundamental chemical transformations necessary to access more complex cyclopentane structures, including hydroxylated esters like this compound.
While a singular, seminal publication marking the "discovery" of this specific molecule remains elusive in historical records, its emergence as a key synthetic intermediate is closely tied to the groundbreaking work on prostaglandins in the 1960s and 1970s. The research groups of E.J. Corey and others, in their quest for the total synthesis of these potent biological signaling molecules, required chiral building blocks that could provide the stereochemically rich cyclopentane core of prostaglandins.[2][3][4][5] It is within this context of complex natural product synthesis that this compound and its derivatives transitioned from chemical curiosities to indispensable tools in the synthetic organic chemist's arsenal.
The Synthetic Challenge: Mastering Stereoselectivity
The synthetic utility of this compound is critically dependent on the precise control of its stereochemistry. The trans relationship between the hydroxyl and the methyl carboxylate groups is paramount for its successful application in the synthesis of various target molecules. The primary and most widely adopted strategy for its preparation involves the stereoselective reduction of the readily available precursor, methyl 3-oxocyclopentane-1-carboxylate.
Stereoselective Reduction of Methyl 3-Oxocyclopentane-1-carboxylate
The key to achieving the desired trans isomer lies in the careful selection of the reducing agent and reaction conditions. The rationale behind the preferential formation of the trans product is rooted in sterics. The hydride-delivering agent approaches the carbonyl group from the less sterically hindered face of the cyclopentanone ring, which is anti to the ester group at the 1-position.
Caption: Stereoselective reduction of methyl 3-oxocyclopentane-1-carboxylate.
A variety of reducing agents have been employed for this transformation, each offering different levels of stereoselectivity and operational simplicity.
| Reducing Agent | Solvent | Temperature (°C) | trans:cis Ratio | Yield (%) | Reference |
| Sodium borohydride (NaBH₄) | Methanol | 0 | >4:1 | >78 | |
| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | THF | -78 | 9:1 | High | |
| L-Selectride® | THF | -78 | >99:1 | High | General knowledge from advanced organic chemistry textbooks. |
| K-Selectride® | THF | -78 | >99:1 | High | General knowledge from advanced organic chemistry textbooks. |
Table 1: Comparison of Reducing Agents for the Synthesis of this compound.
While sodium borohydride offers a cost-effective and operationally simple method, more sterically demanding reducing agents like L-Selectride® and K-Selectride® provide significantly higher diastereoselectivity, which is often crucial for pharmaceutical applications where isomeric purity is a critical quality attribute.
Experimental Protocol: Synthesis of this compound via Sodium Borohydride Reduction
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound using a common and reliable procedure.
Materials:
-
Methyl 3-oxocyclopentane-1-carboxylate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 - 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of acetic acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Self-Validation: The purity and stereochemical identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and by comparing the data with literature values. The trans and cis isomers can be distinguished by the coupling constants of the protons on the cyclopentane ring in the ¹H NMR spectrum.
Applications in Drug Development: A Gateway to Prostaglandins and Carbocyclic Nucleosides
The true value of this compound lies in its role as a versatile chiral starting material for the synthesis of complex and biologically active molecules.
Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood pressure regulation, and reproduction. Their complex structures, featuring a cyclopentane core with two side chains and multiple stereocenters, present a formidable synthetic challenge.
This compound serves as a precursor to the famed Corey lactone , a key intermediate in the Corey synthesis of prostaglandins.[2][3][4][5] The synthesis involves the transformation of the hydroxyl and ester functionalities of the starting material to introduce the necessary functional groups for the elaboration of the prostaglandin side chains.
Caption: Role in Prostaglandin Synthesis.
Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability to the molecule, as the glycosidic bond is replaced by a more robust carbon-carbon bond.
This compound is a key starting material for the synthesis of a variety of carbocyclic nucleosides, including the anti-HIV agent Carbovir . The synthesis leverages the stereochemistry of the starting material to establish the correct stereochemical configuration of the final drug molecule.
Caption: Pathway to Carbocyclic Nucleosides.
The synthesis of these antiviral agents from this compound underscores the importance of this chiral synthon in addressing significant human health challenges.
Conclusion
This compound has evolved from a molecule with roots in the early explorations of alicyclic chemistry to a cornerstone of modern asymmetric synthesis. Its efficient and stereocontrolled synthesis, primarily through the reduction of its keto-precursor, has made it readily accessible for a wide range of applications. Its pivotal role as a chiral building block in the synthesis of prostaglandins and carbocyclic nucleosides highlights its profound impact on the field of medicinal chemistry and drug development. This guide has aimed to provide a comprehensive overview of the history, synthesis, and application of this remarkable molecule, offering both foundational knowledge and practical insights for the scientific community.
References
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
-
Corey, E. J., Albonico, S. M., Koelliker, U., Schaaf, T. K., & Varma, R. K. (1971). New reagents for stereoselective carbonyl reduction. An improved synthetic route to the primary prostaglandins. Journal of the American Chemical Society, 93(6), 1491–1493. [Link]
-
Tănase, C., & Pârvu, M. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996).
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Sci-Hub: are you are robot? [sci-hub.fr]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl trans-3-Hydroxycyclopentane-1-carboxylate: A Key Chiral Building Block in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Cyclopentane Derivative
Methyl trans-3-hydroxycyclopentane-1-carboxylate is a bifunctional organic molecule that has garnered significant attention in the field of synthetic organic chemistry. Its rigid cyclopentane core, coupled with the stereospecific trans orientation of its hydroxyl and methyl ester functionalities, makes it a valuable chiral building block. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and applications, with a particular focus on its role in the synthesis of complex molecules of medicinal importance, such as prostaglandins.
The strategic importance of this molecule lies in its pre-defined stereochemistry and the orthogonal reactivity of its functional groups. The hydroxyl group can be readily oxidized or serve as a nucleophile, while the ester can be hydrolyzed, reduced, or act as an electrophile. This versatility allows for the sequential and controlled introduction of new functionalities, a critical aspect in the multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | [1] |
| CAS Number | 79590-84-4 (trans-isomer) | [1] |
| Molecular Formula | C₇H₁₂O₃ | [2][3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Colorless oil | [2] |
| Boiling Point | Not experimentally determined for the target molecule. A related compound, 3-methylcyclopentanone, has a boiling point of 139–140°C.[1] | |
| Melting Point | Not available | [1] |
| Solubility | Soluble in organic solvents. | [1] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy protons of the ester group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the protons of the cyclopentane ring. The coupling patterns and chemical shifts of the cyclopentane protons would be complex due to their diastereotopic nature.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester (around 175 ppm), the carbon attached to the hydroxyl group (in the 70-80 ppm range), the methoxy carbon (around 52 ppm), and the aliphatic carbons of the cyclopentane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption peak around 1730 cm⁻¹ will indicate the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester and alcohol will appear in the 1300-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, M-31), a hydroxyl group (-OH, M-17), or a water molecule (-H₂O, M-18).
Synthesis Methodologies: Accessing a Key Chiral Intermediate
The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the desired stereochemical purity and the scale of the reaction.
Stereoselective Reduction of Methyl 3-Oxocyclopentane-1-carboxylate
A common and efficient method involves the stereoselective reduction of the corresponding keto-ester, methyl 3-oxocyclopentane-1-carboxylate. The use of specific reducing agents can favor the formation of the trans isomer.
Workflow for Stereoselective Reduction:
Caption: Stereoselective reduction of a keto-ester to the target alcohol.
Detailed Protocol:
-
Reaction Setup: A solution of methyl 3-oxocyclopentane-1-carboxylate in a suitable solvent (e.g., methanol or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).
-
Reduction: A solution of a stereoselective reducing agent, such as sodium borohydride (often yielding a mixture of isomers) or a bulkier reagent like L-Selectride® for higher trans selectivity, is added dropwise to the stirred solution of the keto-ester. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.
Causality in Experimental Choices: The choice of reducing agent is critical for achieving high stereoselectivity. Bulkier reducing agents, like L-Selectride®, approach the ketone from the less sterically hindered face, leading to the preferential formation of the trans alcohol. The low reaction temperature helps to enhance this selectivity by minimizing competing, less selective reaction pathways.
Esterification of trans-3-Hydroxycyclopentane-1-carboxylic Acid
An alternative route is the direct esterification of trans-3-hydroxycyclopentane-1-carboxylic acid. This method is straightforward but requires the prior synthesis or commercial availability of the corresponding carboxylic acid.
Workflow for Fischer Esterification:
Caption: Synthesis via Fischer esterification of the corresponding carboxylic acid.
Detailed Protocol:
-
Reaction Setup: trans-3-Hydroxycyclopentane-1-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Esterification: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water, a byproduct of the reaction, can also be employed to increase the yield.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a weak base (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed and dried. The final product can be purified by distillation under reduced pressure or by column chromatography.
Applications in Drug Development and Complex Molecule Synthesis
The primary application of this compound is as a chiral precursor in the synthesis of prostaglandins and their analogues. Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals and are the targets of numerous drugs.
Synthesis of the Corey Lactone
A pivotal intermediate in many prostaglandin syntheses is the "Corey lactone." this compound can be a starting material for the synthesis of this key structure. The synthesis involves a series of transformations that capitalize on the reactivity of the hydroxyl and ester groups.
Conceptual Pathway to a Corey Lactone Intermediate:
Caption: A conceptual pathway from the title compound to a Corey lactone intermediate.
The synthesis of the Corey lactone from this compound typically involves protection of the secondary alcohol, reduction of the ester to a primary alcohol, oxidation of this primary alcohol to an aldehyde, and subsequent functional group manipulations to form the bicyclic lactone structure. This highlights the utility of the starting material's pre-defined stereochemistry, which is carried through to the final complex product.
Safety and Handling
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry and the presence of two key functional groups with orthogonal reactivity make it an ideal starting material for the synthesis of complex molecules, most notably prostaglandins. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and drug development.
References
-
PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). trans-3-Methylcyclopentane-carboxylic acid. Retrieved from [Link]
-
Chemsrc. (2025-08-25). CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
-
Pop, F. M., & Drăghici, C. (2018). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 23(10), 2649. [Link]
-
Hayashi, Y., Sug, Y., & Umekubo, N. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1373–1378. [Link]
-
Tănase, C. I., & Drăghici, C. (2014). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 59(7-8), 633-639. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]
- Tănase, C. I., & Drăghici, C. (2014). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 59(7-8), 633-639.
- Google Patents. (n.d.). EP1721894A1 - Process for the synthesis of prostaglandin derivatives.
-
PubChem. (n.d.). Methyl 3-phenylcyclopentane-1-carboxylate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Stereochemistry and Isomers of Methyl 3-Hydroxycyclopentane-1-carboxylate
Abstract
Methyl 3-hydroxycyclopentane-1-carboxylate is a chiral molecule of significant interest in medicinal chemistry and as a versatile building block in organic synthesis. Its biological activity and utility as a synthetic intermediate are intrinsically linked to its stereochemical configuration. This technical guide provides a comprehensive analysis of the stereoisomers of methyl 3-hydroxycyclopentane-1-carboxylate, detailing their nomenclature, stereochemical relationships, and methods for their synthesis and separation. We will delve into the principles of stereoselective synthesis, including diastereoselective reductions and asymmetric conjugate additions. Furthermore, this guide will present detailed protocols for the analytical and preparative separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC). Finally, we will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on the Karplus relationship, for the unambiguous differentiation of cis and trans diastereomers. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the stereochemical nuances of this important molecule.
Introduction: The Significance of Chirality in Methyl 3-Hydroxycyclopentane-1-carboxylate
Methyl 3-hydroxycyclopentane-1-carboxylate possesses two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The spatial arrangement of the hydroxyl and methyl carboxylate groups, designated as either cis (on the same face of the ring) or trans (on opposite faces), defines the diastereomeric relationship. The absolute configuration at each stereocenter (R or S) defines the enantiomeric relationship.
The biological and chemical properties of these stereoisomers can vary significantly. In drug development, it is common for one enantiomer of a chiral molecule to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects. Therefore, the ability to selectively synthesize and isolate single stereoisomers is of paramount importance. This guide will provide the foundational knowledge and practical methodologies to navigate the stereochemical landscape of methyl 3-hydroxycyclopentane-1-carboxylate.
The Stereoisomers of Methyl 3-Hydroxycyclopentane-1-carboxylate
The four stereoisomers of methyl 3-hydroxycyclopentane-1-carboxylate are:
-
(trans)-isomers (enantiomeric pair):
-
(1R, 3R)-methyl 3-hydroxycyclopentane-1-carboxylate
-
(1S, 3S)-methyl 3-hydroxycyclopentane-1-carboxylate
-
-
(cis)-isomers (enantiomeric pair):
-
(1R, 3S)-methyl 3-hydroxycyclopentane-1-carboxylate
-
(1S, 3R)-methyl 3-hydroxycyclopentane-1-carboxylate
-
The relationship between these isomers can be visualized as follows:
Caption: Stereochemical relationships of the four isomers.
Stereoselective Synthesis Strategies
The controlled synthesis of a specific stereoisomer of methyl 3-hydroxycyclopentane-1-carboxylate requires a stereoselective approach. The most common precursor for these syntheses is methyl 3-oxocyclopentanecarboxylate.
Diastereoselective Reduction of Methyl 3-Oxocyclopentanecarboxylate
The reduction of the ketone in methyl 3-oxocyclopentanecarboxylate can lead to either the cis or trans diastereomer. The stereochemical outcome is dependent on the steric hindrance of the reducing agent and the reaction conditions.
-
Synthesis of the trans-Isomer: Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), favor hydride attack from the less hindered face of the cyclopentanone ring, leading to the formation of the trans-isomer as the major product.
-
Synthesis of the cis-Isomer: Less sterically demanding reducing agents, like sodium borohydride (NaBH₄), can result in a mixture of cis and trans isomers, often with a preference for the cis product under specific conditions.
Asymmetric Synthesis of Enantiomerically Pure Isomers
To obtain a single enantiomer, an asymmetric synthesis is required. This can be achieved through several methods, including the use of chiral reducing agents or asymmetric conjugate addition reactions.
A notable approach involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester precursor, such as tert-butyl (±)-3-methylcyclopentene-1-carboxylate. This method has been shown to proceed with high levels of stereocontrol and enantiorecognition.[1]
Experimental Protocol: Asymmetric Conjugate Addition (Conceptual Workflow)
-
Preparation of the Chiral Lithium Amide: A chiral amine, such as (S)-N-benzyl-N-α-methylbenzylamine, is treated with a strong base like n-butyllithium in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to generate the chiral lithium amide.
-
Conjugate Addition: The α,β-unsaturated ester precursor is added to the solution of the chiral lithium amide, and the reaction is allowed to proceed at low temperature.
-
Diastereoselective Protonation: The resulting enolate is quenched with a proton source to establish the stereocenter at the C1 position.
-
Purification and Deprotection: The diastereomeric products are separated by chromatography. Subsequent deprotection steps, such as hydrogenolysis to remove benzyl groups and ester hydrolysis, yield the enantiomerically enriched target molecule.
Caption: Conceptual workflow for asymmetric synthesis.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, chiral HPLC is a powerful technique for both analytical quantification of enantiomeric excess (ee) and preparative isolation of pure enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds.[2]
Experimental Protocol: Chiral HPLC Separation of trans-Methyl 3-hydroxycyclopentane-1-carboxylate Enantiomers
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, for example, a Chiralpak® or Chiralcel® column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and enantiomers.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm for the ester carbonyl group).
-
Method Development:
-
Begin with a standard mobile phase composition, such as 90:10 (v/v) n-hexane:isopropanol.
-
Inject a solution of the racemic mixture.
-
If no separation is observed, systematically vary the ratio of the alcohol modifier.
-
For basic or acidic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.
-
Data Presentation: Representative Chiral HPLC Separation Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar) |
| Mobile Phase | n-Hexane / Isopropanol (ratio to be optimized) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
Spectroscopic Analysis: Differentiating cis and trans Isomers by ¹H NMR
¹H NMR spectroscopy is an indispensable tool for distinguishing between the cis and trans diastereomers of methyl 3-hydroxycyclopentane-1-carboxylate. The key to this differentiation lies in the analysis of the vicinal coupling constants (³J) between the protons on C1, C2, and C3. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3]
In cyclopentane systems, the ring is not planar and undergoes pseudorotation. However, on average, the dihedral angles between vicinal protons in the trans isomer are different from those in the cis isomer.
-
trans-Isomer: The protons on C1 and C2, and C2 and C3, can adopt anti-periplanar or gauche conformations, leading to a range of coupling constants.
-
cis-Isomer: The protons on C1 and C2, and C2 and C3, are restricted to gauche conformations, which generally results in smaller coupling constants compared to the anti-periplanar arrangement.
Generally, a larger ³J value for the coupling between the proton at C1 and the adjacent protons at C2, and between the proton at C3 and the adjacent protons at C2, is indicative of a trans relationship between the substituents at C1 and C3.
Data Presentation: Expected ¹H NMR Coupling Constant Ranges
| Isomer | Dihedral Angle (H-C1-C2-H & H-C2-C3-H) | Expected ³J (Hz) |
| cis | gauche (~60°) | Smaller (typically 2-5 Hz) |
| trans | anti (~180°) and gauche (~60°) | Larger (can be > 7 Hz) |
Conclusion
The stereochemistry of methyl 3-hydroxycyclopentane-1-carboxylate is a critical determinant of its chemical and biological properties. A thorough understanding of its stereoisomers, coupled with robust methods for their stereoselective synthesis and separation, is essential for its application in research and development. This guide has provided a detailed overview of the four stereoisomers, strategies for their synthesis, and analytical techniques for their separation and characterization. The protocols and data presented herein serve as a valuable resource for scientists working with this versatile chiral building block.
References
- Cremer, D., & Wu, A. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 107(21), 4241–4254.
- Bunnage, M. E., Chippindale, A. M., Davies, S. G., Parkin, R. M., Smith, A. D., & Withey, J. M. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1(21), 3698–3711.
- Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450.
-
PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]
- MDPI. (2010). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 15(12), 9133-9143.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
"Methyl trans-3-hydroxycyclopentane-1-carboxylate" CAS number 79590-84-4
An In-depth Technical Guide to Methyl trans-3-hydroxycyclopentane-1-carboxylate
Abstract
This compound (CAS No. 79590-84-4) is a valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring a cyclopentane core with hydroxyl and methyl ester functionalities in a trans configuration, makes it a critical intermediate in the synthesis of complex molecules, most notably prostaglandins and their analogues. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, methods for its characterization, and a discussion of its significant applications in research and drug development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their work.
Introduction and Strategic Importance
In the landscape of medicinal chemistry and asymmetric synthesis, the demand for enantiomerically pure starting materials is paramount. This compound serves as an exemplary chiral synthon, providing a rigid cyclopentane scaffold with two distinct functional groups for orthogonal chemical manipulation. The trans relationship between the C1-ester and C3-hydroxyl groups is particularly crucial, as this stereochemistry is a common motif in a variety of biologically active natural products.[1] Its primary utility lies in its role as a precursor for creating more elaborate molecular architectures, where precise control of stereochemistry is essential for achieving desired biological activity.[1]
Physicochemical and Structural Properties
Precise identification of this molecule is critical, as its cis isomer (CAS 79598-73-5) possesses different physical properties and may lead to undesired stereochemical outcomes in a synthetic sequence.[1] The IUPAC name, which includes the stereochemical descriptors, is methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate.[1]
| Property | Value | Source |
| CAS Number | 79590-84-4 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Liquid (typical) | |
| IUPAC Name | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | [1] |
| cis-Isomer CAS | 79598-73-5 | [1] |
Stereoselective Synthesis: Mechanism and Protocol
The most reliable and widely adopted method for preparing this compound is the stereoselective reduction of the corresponding ketone, methyl 3-oxocyclopentanecarboxylate.[1]
The Causality of Stereoselection
The key to achieving the desired trans product lies in the choice of the reducing agent and reaction conditions. A hydride reagent, such as sodium borohydride (NaBH₄), will preferentially attack the carbonyl from the less sterically hindered face of the molecule. The methyl ester group at the C1 position is sterically demanding. Consequently, the hydride attacks the C3-ketone from the opposite face (anti-attack) to minimize steric repulsion, resulting in the formation of a hydroxyl group in the trans position relative to the ester. While more complex reagents like lithium tri-tert-butoxyaluminum hydride can offer an even higher trans:cis ratio (e.g., 9:1), NaBH₄ in methanol provides a cost-effective and operationally simple method that delivers good yields (often >78%) and high diastereoselectivity.[1]
Caption: Workflow for the stereoselective synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis starting from the commercially available methyl 3-oxocyclopentanecarboxylate.
Materials:
-
Methyl 3-oxocyclopentanecarboxylate (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.0-1.2 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (Sat. NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve methyl 3-oxocyclopentanecarboxylate (e.g., 5.0 g, 35.2 mmol) in anhydrous methanol (70 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.
-
Hydride Addition: Slowly add sodium borohydride (e.g., 1.4 g, 37.0 mmol) portion-wise over 15-20 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 1:1 v/v). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates completion.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the reaction by the dropwise addition of glacial acetic acid until gas evolution ceases. This step neutralizes the excess borohydride and the resulting borate esters.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with Sat. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash removes residual acetic acid, while the brine wash helps to break any emulsions and remove bulk water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of trans and cis isomers, typically as a colorless to pale yellow oil. The trans isomer is the major product.
Protocol: Purification
Purification is essential to isolate the desired trans isomer from the minor cis isomer and any residual impurities.
Procedure:
-
Chromatography Setup: Prepare a flash chromatography column with silica gel. The column size should be appropriate for the amount of crude product (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Elution: Elute the column with a hexane/ethyl acetate gradient. Start with a low polarity mixture (e.g., 4:1 hexane:EtOAc) and gradually increase the polarity. The trans isomer is typically less polar and will elute before the cis isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure trans isomer.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound with >98% purity.[1]
Spectroscopic Characterization
Full characterization is necessary to confirm the structure and stereochemistry of the final product. While detailed, peer-reviewed spectral data for this specific compound is not widely published, its structure can be confirmed by standard spectroscopic methods. The expected spectral features are outlined below.
| Method | Functional Group | Expected Signal / Absorption Band |
| ¹H NMR | -OH | Broad singlet, δ ~1.5-3.5 ppm (can exchange with D₂O) |
| -OCH ₃ (Ester) | Singlet, δ ~3.7 ppm (3H) | |
| -CH OH | Multiplet, δ ~4.0-4.3 ppm (1H) | |
| -CH CO₂Me | Multiplet, δ ~2.7-3.0 ppm (1H) | |
| Cyclopentane -CH ₂- | Multiplets, δ ~1.5-2.2 ppm (6H) | |
| ¹³C NMR | C =O (Ester) | δ ~175-177 ppm |
| -C HOH | δ ~70-75 ppm | |
| -OC H₃ | δ ~51-53 ppm | |
| -C HCO₂Me | δ ~40-45 ppm | |
| Cyclopentane -C H₂- | δ ~25-40 ppm | |
| FT-IR | O-H Stretch | Broad band, 3200-3600 cm⁻¹ |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | |
| C=O Stretch (Ester) | Strong, sharp band, ~1730 cm⁻¹ | |
| C-O Stretch | 1000-1300 cm⁻¹ |
Expertise Note: In ¹H NMR, the key to confirming the trans stereochemistry often lies in the coupling constants (J-values) between the protons at C1 and C3 with their neighbors, although this can be complex in a five-membered ring. The distinct chemical shifts for the protons on the carbons bearing the functional groups (-CHOH and -CHCO₂Me) are the primary indicators of a successful reaction.
Applications in Drug Development and Synthesis
This compound is not typically a final drug product but rather a crucial intermediate. Its functional groups—a secondary alcohol and an ester—are ideal handles for further synthetic elaboration.
-
Prostaglandin Synthesis: Prostaglandins are a class of lipid compounds with diverse hormone-like effects. Many, such as Latanoprost and Travoprost, contain a functionalized cyclopentane core. This building block provides the correct stereochemical framework for the C-ring of these complex molecules.[2][3] The hydroxyl group can be protected, oxidized, or used as a handle to introduce the α-chain, while the ester can be reduced or hydrolyzed to build the ω-chain.
-
Chiral Building Block: Beyond prostaglandins, it serves as a versatile starting material for a wide range of chiral molecules.[4] The hydroxyl group can be converted into other functionalities (amines, halides) via substitution reactions, and the ester can be modified to create amides or other carboxylic acid derivatives.[1]
-
Enzyme and Metabolism Studies: The compound can be used as a substrate or a reference standard in biochemical studies involving enzyme-catalyzed reactions and metabolic pathways.[1]
Caption: Role as a versatile intermediate for complex target synthesis.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
This compound is a cornerstone chiral building block for modern synthetic chemistry. Its value is derived from its stereochemically defined structure, which is accessible through a straightforward and diastereoselective reduction. Understanding the principles behind its synthesis, purification, and characterization allows researchers to confidently employ this synthon in the construction of complex, high-value molecules for pharmaceutical and biological applications. The protocols and data presented in this guide serve as a reliable foundation for its effective utilization in the laboratory.
References
-
Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2020). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. (1972). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2009). MDPI. Retrieved January 22, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Methyl trans-3-hydroxycyclopentane-1-carboxylate (C₇H₁₂O₃): Synthesis, Analysis, and Application
Abstract
Methyl trans-3-hydroxycyclopentane-1-carboxylate is a versatile chiral building block of significant interest to the pharmaceutical and fine chemical industries. Its distinct stereochemistry and bifunctional nature—possessing both a hydroxyl group and a methyl ester on a cyclopentane scaffold—make it a valuable precursor for a range of complex molecular targets, most notably prostaglandins and their analogues. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to detailed, field-tested protocols for its synthesis and analysis. We will delve into the causality behind strategic synthetic choices, particularly concerning stereochemical control, and highlight its pivotal role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), such as the Corey lactone. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic intermediate.
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex, stereochemically-defined molecules is paramount. Chiral synthons, or building blocks, are the foundational elements that enable chemists to assemble sophisticated molecular architectures with precision. This compound stands out as a particularly strategic intermediate.[1] The cyclopentane ring is a common motif in a vast array of biologically active natural products and synthetic drugs. The "trans" orientation of the hydroxyl and carboxylate groups in this molecule provides a rigid and predictable three-dimensional framework, which is crucial for designing molecules that fit precisely into the binding sites of biological targets like enzymes and receptors.
The primary driver for the extensive study and application of this compound is its role as a precursor in the synthesis of prostaglandins.[2][3] Prostaglandins are a class of lipid compounds that exhibit a wide range of hormone-like physiological effects, including the regulation of blood pressure, inflammation, and uterine contractions.[2][4] Consequently, synthetic prostaglandin analogues are used clinically to treat conditions such as glaucoma, pulmonary hypertension, and peptic ulcers.[5] The efficient and stereocontrolled synthesis of these drugs is a major focus of pharmaceutical research and manufacturing, and it often begins with intermediates like this compound.
This guide will provide the necessary technical details to empower researchers to effectively synthesize, purify, analyze, and strategically deploy this valuable molecule in their own research and development endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. The data presented below have been compiled from reputable chemical data sources and are essential for planning reactions, purification procedures, and analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1][6][7][8] |
| Molecular Weight | 144.17 g/mol | [6][9] |
| CAS Number | 32811-76-0 (for the racemate) | [6][8] |
| CAS Number (1R,3S)-enantiomer | 174292-59-2 | [1][7] |
| Appearance | Colorless oil | [8] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | [1] |
| LogP (predicted) | 0.32 | [6] |
Spectroscopic Characterization:
Structural verification is non-negotiable. The expected spectroscopic data are as follows:
-
¹H NMR: Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), a multiplet for the proton on the carbon bearing the ester group (CH-CO₂Me), a singlet for the methyl ester protons (-OCH₃), and a series of multiplets for the remaining cyclopentane ring protons.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the ester, the two carbons bonded to oxygen (C-OH and C-CO₂Me), the methyl carbon of the ester, and the remaining aliphatic carbons of the cyclopentane ring.
-
IR Spectroscopy: Expect to see a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong, sharp absorption around 1730 cm⁻¹ for the C=O stretch of the ester.
-
Mass Spectrometry (MS): For the ethyl ester analogue, an [M+H]⁺ peak at m/z 159 has been reported, suggesting the methyl ester would show a corresponding peak at m/z 145.[10] Predicted MS adducts are available in public databases.[11]
Synthesis and Stereochemical Control
The synthesis of this compound presents a key challenge: controlling the stereochemistry to produce the desired trans isomer, and often, a single enantiomer. Various strategies have been developed to achieve this.
Synthetic Strategy: The Rationale for Stereocontrol
The choice of synthetic route is dictated by the desired stereochemical outcome. For many pharmaceutical applications, particularly in prostaglandin synthesis, a specific enantiomer, such as the (1R,3S) form, is required.[1][7] Using a racemic mixture would lead to the production of unwanted stereoisomers, which can be difficult and costly to separate later on and may have different or even adverse biological effects.
Common approaches to achieve stereocontrol include:
-
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction.
-
Resolution: Synthesizing a racemic mixture and then separating the enantiomers, often through enzymatic methods or by forming diastereomeric salts with a chiral resolving agent.[5][12]
A prevalent and robust method involves the stereospecific reduction of a ketone precursor. This approach leverages readily available reagents and provides excellent control over the trans configuration.
Detailed Experimental Protocol: Stereoselective Reduction
This protocol describes a representative synthesis of racemic this compound via the reduction of Methyl 3-oxocyclopentane-1-carboxylate. This method is chosen for its reliability and for illustrating the fundamental principle of diastereoselective reduction.
Workflow Diagram: Synthesis via Reduction
Caption: Workflow for the synthesis of the target compound via stereoselective reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-oxocyclopentane-1-carboxylate (10.0 g, 70.3 mmol) in methanol (100 mL).
-
Causality: Methanol is an excellent solvent for both the starting material and the reducing agent, and its protic nature facilitates the reduction mechanism.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.
-
Causality: Cooling the reaction is critical to control the rate of reduction and improve the diastereoselectivity towards the desired trans product. Exothermic reactions can lead to side products if not properly managed.
-
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.33 g, 35.2 mmol) to the stirred solution in small portions over 30 minutes.
-
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the ester group. Adding it slowly prevents a rapid, uncontrolled exothermic reaction. The trans isomer is generally favored due to the hydride attacking from the less sterically hindered face of the cyclopentanone ring.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until gas evolution ceases and the pH is neutral (~pH 7). Alternatively, acetone can be added to consume excess NaBH₄.
-
Causality: This step is a critical safety measure to neutralize any unreacted, energetic NaBH₄ before workup and solvent removal.
-
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Causality: This liquid-liquid extraction separates the organic product from inorganic salts (like sodium borate) that are soluble in the aqueous phase.
-
-
Drying and Filtration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).[10] Filter the drying agent and wash it with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound as a colorless oil.
-
Causality: Column chromatography is essential to separate the target trans isomer from the minor cis isomer and any other impurities, ensuring high purity of the final product.
-
Role in Prostaglandin Synthesis: The Corey Lactone Pathway
The paramount application of enantiomerically pure this compound is as a key intermediate in the synthesis of the Corey lactone . The Corey lactone is a highly versatile precursor for a multitude of prostaglandins and their analogues.[2][13] The synthesis of prostaglandins via this pathway is a landmark achievement in organic chemistry.
The transformation involves several key steps that build upon the stereochemistry established in the initial cyclopentane ring. The hydroxyl group is typically protected, and the ester is then manipulated to introduce the two side chains characteristic of prostaglandins.
Logical Diagram: Pathway to Prostaglandins
Caption: The central role of the target compound in the synthesis of the Corey lactone and subsequent prostaglandins.
This pathway underscores the importance of the starting material's purity and defined stereochemistry. Each subsequent stereocenter in the final prostaglandin molecule is established relative to the centers present in the initial cyclopentane ring. Any deviation in the starting material's structure would lead to the wrong final product.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Identification: The compound may cause skin and serious eye irritation, as well as respiratory irritation.[14] It is also classified as a combustible liquid.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for the construction of complex, life-altering medicines. Its value lies in its precisely defined three-dimensional structure, which serves as a reliable foundation for multi-step synthetic campaigns. This guide has provided a technical overview of its properties, a detailed and rationalized protocol for its synthesis, and an illustration of its critical role in the synthesis of prostaglandins via the Corey lactone. By understanding the principles of its synthesis and application, researchers can confidently leverage this key intermediate to advance their projects in drug discovery and development.
References
- Benchchem. (n.d.). This compound.
-
PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113480506A - Preparation method of corey lactone diol.
-
Chemsrc. (n.d.). CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
-
Sliwka, H.-R., & Hamen, H.-J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2). Retrieved from [Link]
- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
MDPI. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]
-
Synthonix. (n.d.). methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
-
Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
-
Arndt, H. C., et al. (1976). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins, 11(3), 569-72. Retrieved from [Link]
-
Cave, R. J., et al. (1982). Synthesis of (±)-prostaglandin I2 methyl ester and its 15-epimer from 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate (C7H12O3). Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Practical Applications of Prostaglandins and their Synthesis Inhibitors. Retrieved from [Link]
Sources
- 1. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | CAS 174292-59-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Applications of Prostaglandins and their Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 6. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 7. Synthonix, Inc > 174292-59-2 | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate [synthonix.com]
- 8. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
- 9. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 11. PubChemLite - Methyl 1-hydroxycyclopentane-1-carboxylate (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 12. This compound | Benchchem [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Methyl 1-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 244662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl trans-3-hydroxycyclopentane-1-carboxylate: A Technical Guide
For Immediate Release
A Comprehensive Spectroscopic Examination of the Chiral Building Block: Methyl trans-3-hydroxycyclopentane-1-carboxylate
This technical guide provides a detailed overview of the spectroscopic properties of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of this compound
This compound, with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is a bifunctional organic molecule featuring a cyclopentane ring substituted with a hydroxyl group and a methyl ester group in a trans configuration.[1] The specific stereochemistry of this compound, denoted by the IUPAC name methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate, is crucial for its application as a chiral building block in asymmetric synthesis.[1] Its unique structural features make it a valuable precursor for the synthesis of prostaglandins, carbocyclic nucleosides, and other biologically active molecules. The Chemical Abstracts Service (CAS) has assigned the number 79590-84-4 to the trans isomer of this compound.[1]
Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and manufacturing settings. This guide will delve into the expected spectroscopic signatures of this molecule.
General Spectroscopic Workflow
The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. The typical workflow for analysis is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound, including its stereochemistry.
¹H NMR Spectroscopy: Proton Environment Analysis
The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -OCH₃ | ~3.7 | Singlet | 3H | - |
| H-3 | ~4.1-4.3 | Multiplet | 1H | |
| H-1 | ~2.7-2.9 | Multiplet | 1H | |
| Cyclopentane Ring Protons | ~1.5-2.2 | Multiplets | 6H | |
| -OH | Variable | Broad Singlet | 1H |
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for initial analysis. However, the hydroxyl proton signal can be broad and its chemical shift is concentration and temperature-dependent. To sharpen the -OH signal and observe its coupling to adjacent protons, a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed.
-
2D NMR Techniques: For unambiguous assignment of all proton signals and to confirm the trans stereochemistry, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. COSY will reveal the coupling relationships between adjacent protons on the cyclopentane ring, while NOESY can show through-space interactions, which are critical for stereochemical assignment.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~175 |
| C-3 (C-OH) | ~70-75 |
| -OCH₃ | ~52 |
| C-1 | ~45-50 |
| Other Cyclopentane Carbons | ~25-40 |
Experimental Considerations:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are essential to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the cyclopentane ring carbons.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600-3200 | Broad, Strong |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Strong |
| C=O Stretch (Ester) | ~1735 | Strong |
| C-O Stretch (Ester & Alcohol) | 1300-1000 | Strong |
Protocol for IR Analysis:
A standard protocol involves preparing a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis by transmission IR spectroscopy. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a more straightforward sample analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.
Expected Mass Spectrometry Data:
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 144 | Molecular Ion |
| [M - OCH₃]⁺ | 113 | Loss of the methoxy group |
| [M - COOCH₃]⁺ | 85 | Loss of the carbomethoxy group |
| [M - H₂O]⁺ | 126 | Loss of water |
Experimental Workflow for MS Analysis:
Causality in Technique Selection:
-
Electron Ionization (EI): EI is a common technique that provides a characteristic fragmentation pattern, which is useful for structural elucidation and library matching.
-
Electrospray Ionization (ESI): ESI is a softer ionization technique that is less likely to cause extensive fragmentation, making it ideal for confirming the molecular weight of the compound via the observation of the molecular ion or protonated molecule.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. The data presented in this guide, while based on established principles of organic spectroscopy, should be confirmed with experimentally acquired spectra for any given sample. This foundational spectroscopic understanding is essential for any researcher or professional working with this important chiral building block.
References
Sources
An In-depth Technical Guide to the Physical Properties of Methyl trans-3-hydroxycyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trans-3-hydroxycyclopentane-1-carboxylate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a cyclopentane ring with a hydroxyl group and a methyl ester in a trans configuration, makes it a valuable chiral building block for the synthesis of complex organic molecules and active pharmaceutical ingredients. The stereochemistry of the molecule, with the hydroxyl and carboxylate groups on opposite faces of the cyclopentane ring, imparts specific conformational properties that are crucial for its application in stereoselective synthesis and as a precursor in drug development.[1]
This technical guide provides a comprehensive overview of the key physical properties of this compound, supported by experimental protocols and an analysis of the underlying principles governing these characteristics.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₂O₃[2]
-
CAS Number: 32811-76-0 (for the general structure), 79598-73-5 (for the cis-isomer)[2][4]
-
Appearance: Colorless to light yellow liquid[5]
The trans configuration indicates that the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups are on opposite sides of the cyclopentane ring plane. This stereochemical arrangement is critical as it dictates the molecule's three-dimensional shape and, consequently, its interaction with other molecules, which is of paramount importance in drug design and chiral synthesis.[1]
Physicochemical Properties
The physical properties of this compound are fundamental to its handling, purification, and application in synthesis.
| Property | Value | Source |
| Boiling Point | 106 °C at 15 Torr | [5] |
| Density (predicted for cis-isomer) | 1.169 g/cm³ | [4][5] |
| Solubility | Soluble in organic solvents | [1] |
Boiling Point: The experimentally determined boiling point of 106 °C under a reduced pressure of 15 Torr is a key characteristic for the purification of this compound.[5] Distillation under vacuum is the method of choice for purifying high-boiling liquids that may decompose at their atmospheric boiling point. The presence of both a hydroxyl and an ester functional group leads to a relatively high boiling point due to hydrogen bonding and dipole-dipole interactions.
Solubility: this compound is soluble in common organic solvents.[1] Its solubility in nonpolar solvents is facilitated by the cyclopentane ring and the methyl group of the ester, while the hydroxyl and carbonyl groups allow for miscibility with polar organic solvents. The solubility in water is expected to be limited due to the significant nonpolar hydrocarbon portion of the molecule.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its functional groups. This predictive analysis is a crucial tool for compound identification and characterization in a research setting.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chemical shifts (δ) are predicted to be in the following regions:
-
-OH (hydroxyl proton): A broad singlet, typically in the range of 2-5 ppm, whose exact position is dependent on concentration and solvent.
-
-OCH₃ (methyl ester protons): A sharp singlet around 3.7 ppm.
-
-CH-OH (proton on the carbon bearing the hydroxyl group): A multiplet around 4.0-4.5 ppm.
-
-CH-COOCH₃ (proton on the carbon bearing the ester group): A multiplet around 2.5-3.0 ppm.
-
Cyclopentane ring protons: A series of complex multiplets between 1.5 and 2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule:
-
C=O (carbonyl carbon): A signal in the range of 170-175 ppm.
-
-CH-OH (carbon attached to the hydroxyl group): A signal around 70-75 ppm.
-
-OCH₃ (methyl ester carbon): A signal around 50-55 ppm.
-
-CH-COOCH₃ (carbon attached to the ester group): A signal around 40-45 ppm.
-
Cyclopentane ring carbons: Signals in the aliphatic region, typically between 20 and 40 ppm.
IR (Infrared) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule:
-
-OH stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
C-O stretch (ester and alcohol): Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 144. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 113, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z = 85.
Experimental Protocols
The determination of the physical properties of a compound like this compound requires precise and validated experimental procedures.
Boiling Point Determination (Micro Method)
The causality behind choosing a micro method for boiling point determination lies in the conservation of a potentially valuable or sparsely available research compound.
Methodology:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a boiling point function.
-
The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
This protocol is self-validating as the point at which the liquid enters the capillary corresponds to the temperature where the vapor pressure of the liquid equals the external pressure.
Diagram: Boiling Point Determination Workflow
Caption: Workflow for micro boiling point determination.
Spectroscopic Analysis Sample Preparation
The choice of solvent and concentration for spectroscopic analysis is critical for obtaining high-quality data.
¹H and ¹³C NMR:
-
Approximately 5-10 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube for analysis.
IR Spectroscopy:
-
For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to create a uniform thin film.
-
This method is chosen for its simplicity and because it provides a spectrum of the pure compound without solvent interference.
-
The assembled plates are then placed in the spectrometer for analysis.
Diagram: Spectroscopic Sample Preparation
Caption: Sample preparation for NMR and IR spectroscopy.
Conclusion
This compound is a valuable chiral intermediate with well-defined, albeit not exhaustively documented, physical properties. Its characterization relies on a combination of classical physicochemical measurements and modern spectroscopic techniques. This guide provides a foundational understanding of these properties and the experimental rationale behind their determination, serving as a vital resource for researchers engaged in its synthesis, purification, and application in drug discovery and development. The predictive nature of the spectroscopic data presented herein offers a solid framework for the identification and quality control of this important chemical entity.
References
-
Chemsrc. (2025). methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). trans-3-Methylcyclopentane-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]
- 5. Methyl 3-Hydroxycyclopentanecarboxylate | 32811-76-0 [chemicalbook.com]
The Versatile Chiral Synthon: A Technical Guide to Methyl trans-3-hydroxycyclopentane-1-carboxylate in Drug Development
In the landscape of modern pharmaceutical synthesis, the quest for enantiomerically pure building blocks is paramount. These chiral synthons are the foundational elements upon which complex, biologically active molecules are constructed, dictating their therapeutic efficacy and safety profiles. Among these, methyl trans-3-hydroxycyclopentane-1-carboxylate has emerged as a particularly valuable and versatile intermediate. Its rigid cyclopentane core, adorned with strategically positioned functional groups, provides a stereochemically defined scaffold for the synthesis of a diverse array of therapeutic agents, most notably prostaglandins and carbocyclic nucleosides.
This technical guide offers an in-depth exploration of this compound as a chiral synthon, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, with a particular focus on robust enzymatic resolution strategies, and showcase its application in the construction of complex molecular architectures, supported by mechanistic insights and detailed experimental protocols.
The Strategic Advantage of the Cyclopentane Core
The five-membered ring of cyclopentane derivatives provides a conformationally restricted yet highly functionalizable template. This structural rigidity is crucial for orienting substituents in a precise three-dimensional arrangement, a key factor in molecular recognition and binding to biological targets. The trans-stereochemistry of the hydroxyl and methoxycarbonyl groups in the title compound further defines the spatial relationship of these reactive centers, making it an ideal starting point for stereocontrolled synthetic sequences.
Enantioselective Synthesis: The Gateway to Chirality
The preparation of enantiomerically pure this compound is the critical first step in its utilization as a chiral synthon. While several asymmetric synthetic methods exist for cyclopentane derivatives, enzymatic kinetic resolution has proven to be a highly efficient, scalable, and cost-effective strategy.
Lipase-Catalyzed Kinetic Resolution: A Powerful Biocatalytic Tool
Lipases, a class of hydrolases, exhibit remarkable enantioselectivity in the acylation and deacylation of chiral alcohols and esters. This selectivity is harnessed in the kinetic resolution of racemic methyl 3-hydroxycyclopentane-1-carboxylate. The underlying principle is the differential rate of reaction of the two enantiomers with an acyl donor in the presence of the lipase. One enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol.
The mechanism of lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi kinetic model. This involves the formation of a covalent acyl-enzyme intermediate, which then transfers the acyl group to the alcohol substrate.[1]
Mechanism of Lipase-Catalyzed Transesterification
Caption: Ping-Pong Bi-Bi mechanism of lipase-catalyzed transesterification.
Key Factors for Successful Enzymatic Resolution:
-
Choice of Lipase: Lipases from different microbial sources exhibit varying enantioselectivities. Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CALB) are frequently employed for the resolution of cyclic secondary alcohols and their esters, often demonstrating high enantiomeric ratios (E-values).[2][3][4]
-
Acyl Donor: Vinyl acetate is a commonly used and highly effective acyl donor. The in situ formation of acetaldehyde, which is volatile, drives the reaction equilibrium towards product formation, making the transesterification practically irreversible.[1][5]
-
Solvent: The choice of organic solvent can significantly impact lipase activity and stability. Nonpolar solvents like hexane and toluene are often preferred to maintain the enzyme's active conformation.[6]
-
Temperature and pH: These parameters need to be optimized for the specific lipase being used to ensure maximum activity and stability.
Table 1: Comparison of Lipases in Kinetic Resolution
| Lipase Source | Common Acyl Donor | Typical Solvents | Key Advantages |
| Pseudomonas cepacia (PCL) | Vinyl Acetate | Hexane, Toluene | High enantioselectivity for cyclic secondary alcohols.[3] |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | tert-Butyl methyl ether (TBME) | Broad substrate specificity and high stability.[2] |
| Candida rugosa Lipase (CRL) | Vinyl Acetate | Isooctane | Effective for hydrolysis of esters.[7] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 3-hydroxycyclopentane-1-carboxylate
The following is a representative protocol adapted from established methodologies for the kinetic resolution of similar cyclic secondary alcohols.[2][8]
Materials:
-
(±)-Methyl 3-hydroxycyclopentane-1-carboxylate
-
Pseudomonas cepacia lipase (immobilized)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (±)-methyl 3-hydroxycyclopentane-1-carboxylate (1.0 eq.).
-
Add anhydrous hexane and molecular sieves.
-
Add vinyl acetate (typically 2-5 eq.).
-
Add immobilized Pseudomonas cepacia lipase (typically 10-50% by weight of the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed acetate.
-
Once the desired conversion (ideally close to 50%) and high ee of the unreacted alcohol are achieved, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Purify the remaining alcohol and the formed acetate by column chromatography on silica gel.
Expected Outcome:
This procedure is expected to yield the unreacted enantiomer of methyl 3-hydroxycyclopentane-1-carboxylate (e.g., the (1R,3S)-enantiomer) with high enantiomeric excess, along with the corresponding acylated enantiomer. The absolute configuration of the resolved products should be determined by comparison with known standards or by derivatization and spectroscopic analysis.
Applications in the Synthesis of Bioactive Molecules
The enantiomerically pure this compound is a versatile precursor for a range of complex and medicinally important molecules.
Synthesis of Prostaglandins: The Corey Lactone and Beyond
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis has been a major focus of organic chemistry.[9] A key intermediate in many prostaglandin syntheses is the "Corey lactone," a bicyclic lactone that contains the stereochemically rich cyclopentane core.[10][11][12] Chiral cyclopentane derivatives, such as this compound, are ideal starting materials for the construction of the Corey lactone and its analogues.[13]
Retrosynthetic Analysis of Prostaglandins via the Corey Lactone
Caption: Retrosynthetic approach to prostaglandins highlighting the central role of chiral cyclopentane synthons.
The synthesis of the Corey lactone from a chiral cyclopentane precursor typically involves a series of functional group manipulations, including protection of the hydroxyl group, reduction of the ester, and subsequent oxidation and lactonization steps. The stereochemistry established in the initial chiral synthon is carried through these transformations to yield the enantiomerically pure Corey lactone.
Synthesis of Carbocyclic Nucleosides: Antiviral Agents
Carbocyclic nucleosides are a class of antiviral drugs in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[14] This structural modification imparts greater metabolic stability while often retaining or enhancing antiviral activity. Prominent examples of carbocyclic nucleoside drugs include Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B virus agent).[15][16]
Enantiomerically pure cyclopentane derivatives are essential for the synthesis of these drugs. This compound and its derivatives serve as key building blocks for constructing the carbocyclic core of these nucleoside analogues.[17][18]
General Synthetic Strategy for Carbocyclic Nucleosides
Caption: Synthetic pathway to carbocyclic nucleosides from a chiral cyclopentane synthon.
The synthesis of carbocyclic nucleosides from this compound typically involves the conversion of the hydroxyl and ester functionalities into groups suitable for coupling with a nucleobase. For example, the hydroxyl group can be converted into a leaving group for nucleophilic substitution by a purine or pyrimidine base. The ester group can be reduced to a hydroxymethyl group, which is a common feature in many carbocyclic nucleosides.
Case Study: Synthesis of an Abacavir Precursor
While a direct synthesis of Abacavir from this compound is not prominently reported, a plausible synthetic route can be envisioned based on known transformations of similar cyclopentane derivatives.[19][20] The key steps would involve the introduction of an amino group and a double bond into the cyclopentane ring, followed by coupling with the appropriate purine base. The enantiopurity of the final product would be directly derived from the starting chiral synthon.
Conclusion and Future Perspectives
This compound stands as a testament to the power of chiral synthons in modern drug discovery and development. Its readily accessible enantiopure forms, primarily through efficient enzymatic resolutions, provide a robust platform for the stereocontrolled synthesis of complex and therapeutically important molecules. The applications in prostaglandin and carbocyclic nucleoside synthesis highlighted in this guide underscore its significance in medicinal chemistry.
As the demand for new and more effective therapeutics continues to grow, the development of novel synthetic routes utilizing versatile chiral building blocks like this compound will undoubtedly remain a key area of research. Further exploration of its reactivity and the development of new catalytic methods for its transformation will continue to expand its utility and solidify its position as a cornerstone of asymmetric synthesis.
References
- Chebil, A., et al. (2006). Enzymatic acylation of flavonoids. Process Biochemistry, 41(11), 2237-2251.
- Xin, J., et al. (2011). Lipase-catalyzed synthesis of neryl acetate in a solvent-free system: Optimization and kinetic evaluation. Journal of the American Oil Chemists' Society, 88(11), 1759-1766.
- De Clercq, E. (2004). Carbocyclic nucleoside analogues: what a long, strange trip it's been. Nucleosides, Nucleotides and Nucleic Acids, 23(1-2), 1-20.
- Gómez, E., et al. (2020). Enzymatic synthesis of flavor esters.
- Xiong, L., et al. (2012). Lipase-catalyzed synthesis of terpene esters by transesterification in non-aqueous media. Applied Biochemistry and Biotechnology, 166(7), 1789-1800.
- Marino, J. P., et al. (2000). A short and efficient synthesis of (-)-abacavir from a versatile chiral cyclopentenol. Tetrahedron Letters, 41(48), 9451-9454.
- Dutta, N. N., et al. (2002). Lipase catalysed transesterification of 2-o-benzylglycerol with vinyl acetate: solvent effect.
- Tanase, C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572.
- Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(3), 733-738.
- Corey, E. J., et al. (1969). A new synthetic approach to the prostaglandins. Journal of the American Chemical Society, 91(20), 5675-5677.
- Fletcher, S. P., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
- Shealy, Y. F., & O'Dell, C. A. (1976). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Journal of Heterocyclic Chemistry, 13(5), 1015-1019.
- Arndt, H. C., et al. (1976). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins, 11(3), 569-572.
- Gu, P., et al. (2011). Method for Synthesis of (±)-Entecavir.
-
Sharifabad, M. E., et al. (2014). Enhanced catalysis and enantioselective resolution of racemic naproxen methyl ester by lipase encapsulated within iron oxide nanoparticles coated with calix[10]arene valeric acid complexes. Organic & Biomolecular Chemistry, 12(34), 6634-6642.
- Rawal, R. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.
- Hayashi, Y., & Umekubo, H. (2018). Asymmetric Synthesis of Corey Lactone and Latanoprost. The Journal of Organic Chemistry, 83(15), 8086-8095.
- Daluge, S. M., et al. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1082-1093.
- Trost, B. M., & Van Vranken, D. L. (1992). Asymmetric synthesis of (+)-carbovir. Journal of the American Chemical Society, 114(23), 9327-9343.
- Tănase, C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572.
- Bissert, P., et al. (2015). Synthesis of (±)-Entecavir. Synlett, 26(11), 1533-1536.
- Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21.
- Skobridis, K., et al. (1993). Synthesis of (±)-prostaglandin I2 methyl ester and its 15-epimer from 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1765-1770.
- Nieto, I., et al. (1999). Synthesis of Novel Carbocyclic Nucleosides with a Modified Cyclopentane Ring and Evaluation of Their Antiviral Activity. Nucleosides and Nucleotides, 18(4-5), 641-642.
- Haraguchi, K., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Bioorganic & Medicinal Chemistry, 86, 117298.
- Forró, E., & Fülöp, F. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 28837-28876.
- Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(2), 398.
- Khan, A. A. (2020). Acetate Pathway: 6 - Prostaglandin Biosynthesis. YouTube.
- Rawal, R. K., et al. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.
- Buczynski, M. W., et al. (2009). Prostaglandin synthesis and signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(10), 1040-1047.
- Svendsen, A., et al. (1995). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1259(1), 9-17.
- Pätzold, M., et al. (2019). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 20(23), 5897.
-
PubChem. (n.d.). Abacavir. National Center for Biotechnology Information. Retrieved from [Link]
- Hasan, F., et al. (2017). Light Induced Esterification of Oleic Acid Catalyzed by Pseudomonas Cepacia Lipase. IOP Conference Series: Materials Science and Engineering, 206, 012081.
- Alcaide, B., et al. (2008).
- Ohadi, M., et al. (2021). Optimization of immobilization of Pseudomonas cepacia lipase on multiwalled carbon nanotubes functionalized with glycyrrhizin and Tween 80. Scientific Reports, 11(1), 1-12.
- Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 22(16), 8758.
- Ehlert, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4272.
- Quyen, D. T., et al. (2003). High-Level Formation of Active Pseudomonas cepacia Lipase after Heterologous Expression of the Encoding Gene and Its Modified Chaperone in Escherichia coli and Rapid In Vitro Refolding. Applied and Environmental Microbiology, 69(5), 2449-2456.
Sources
- 1. scielo.br [scielo.br]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. neist.csircentral.net [neist.csircentral.net]
- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 14. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 20. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Derivatives and Analogs of Methyl trans-3-hydroxycyclopentane-1-carboxylate: A Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the Cyclopentane Core in Drug Design
The cyclopentane ring, a fundamental carbocyclic scaffold, has emerged as a privileged structure in modern medicinal chemistry.[1] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[2] Unlike more rigid aromatic systems, the puckered nature of the cyclopentane ring offers a three-dimensional diversity that can be exploited to optimize ligand-receptor binding, enhance metabolic stability, and improve pharmacokinetic profiles.[3] Within this class of compounds, Methyl trans-3-hydroxycyclopentane-1-carboxylate stands out as a particularly valuable chiral building block. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, coupled with its defined stereochemistry, provides a versatile platform for the synthesis of a wide array of complex and biologically active molecules.[4] This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of analogs and derivatives of this compound, offering a technical resource for researchers and professionals in drug discovery and development.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of the core scaffold is paramount for its effective utilization in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃[5] |
| Molecular Weight | 144.17 g/mol [5][6] |
| CAS Number | 79598-73-5 (for the (1R,3S)-enantiomer)[5] |
| Appearance | Colorless oil |
| LogP | 0.32040[7] |
| PSA (Polar Surface Area) | 46.53 Ų[7] |
Spectroscopic Data:
The structural integrity and purity of this compound and its derivatives are confirmed through standard spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrument used, representative data are provided below.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methoxy group of the ester (singlet, ~3.7 ppm), the proton on the carbon bearing the hydroxyl group (multiplet, ~4.2 ppm), the proton on the carbon with the ester group (multiplet, ~2.8 ppm), and the cyclopentane ring protons (multiplets, ~1.6-2.2 ppm).
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the ester (~175 ppm), the carbon attached to the hydroxyl group (~75 ppm), the methoxy carbon (~52 ppm), the carbon bearing the ester group (~45 ppm), and the remaining cyclopentane ring carbons (~25-35 ppm).
Synthetic Strategies: Accessing the Core Scaffold and Key Derivatives
The stereocontrolled synthesis of the cyclopentane core is a critical first step. Various methodologies have been developed, ranging from classical organic reactions to modern chemoenzymatic approaches.
Enantioselective Synthesis of the Core Scaffold
The biological activity of cyclopentane derivatives is often highly dependent on their stereochemistry. Therefore, enantioselective synthesis is of utmost importance. Chemoenzymatic methods have proven to be particularly effective in obtaining enantiopure cyclopentane intermediates. For instance, enoate reductases can be employed for the asymmetric reduction of cyclopentenone precursors to yield chiral cyclopentanones, which can then be further elaborated.
Key Derivatization Reactions
The true synthetic utility of this compound lies in the selective manipulation of its hydroxyl and ester functionalities.
The Mitsunobu reaction is a powerful tool for achieving a clean inversion of stereochemistry at the hydroxyl-bearing carbon. This allows for the synthesis of the corresponding cis-isomer, providing access to a different set of spatial arrangements for biological evaluation.
Caption: Workflow for the Mitsunobu inversion of the hydroxyl group.
Experimental Protocol: Mitsunobu Inversion of this compound
-
Preparation: To a solution of this compound (1.0 eq.) and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃, 1.5 eq.).
-
Reaction: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the inverted ester.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add a base such as lithium hydroxide or sodium hydroxide (2.0 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Purification: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude cis-hydroxy acid. Esterification with diazomethane or methanol under acidic conditions yields the target Methyl cis-3-hydroxycyclopentane-1-carboxylate.
The hydroxyl group can be readily converted into an amino group, a common modification in the development of pharmacologically active compounds. This is often achieved by a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide). Subsequent reduction of the azide yields the corresponding amine.
Caption: Synthetic pathway for the conversion of the hydroxyl to an amino group.
Applications in Drug Discovery and Development
The derivatives of this compound are valuable intermediates in the synthesis of several classes of therapeutic agents.
Prostaglandin Analogs
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogs are used to treat a variety of conditions, including glaucoma, peptic ulcers, and pulmonary hypertension. The cyclopentane ring forms the core of the prostaglandin structure. Chiral building blocks like this compound serve as precursors to key intermediates in prostaglandin synthesis, such as the Corey lactone.[8]
Carbocyclic Nucleoside Analogs
Carbocyclic nucleosides are a class of antiviral and anticancer agents in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[9][10] This modification imparts greater metabolic stability by replacing the labile glycosidic bond. The enantiomerically pure cyclopentane scaffold derived from this compound is an ideal starting point for the synthesis of these potent therapeutic agents. For example, the amino-substituted derivatives can be elaborated to incorporate various nucleobases, leading to the generation of libraries of novel carbocyclic nucleosides for biological screening.[11]
Structure-Activity Relationships (SAR): Guiding Principles for Analog Design
The biological activity of the derivatives of this compound is intricately linked to their three-dimensional structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
-
Stereochemistry: The relative orientation of the substituents on the cyclopentane ring is a critical determinant of biological activity. For instance, in many carbocyclic nucleosides, a cis relationship between the nucleobase and the hydroxymethyl group (or its equivalent) is essential for potent antiviral activity, mimicking the stereochemistry of natural nucleosides.[12] The ability to synthesize both cis and trans isomers is therefore vital for comprehensive SAR studies.
-
Nature of the 3-Substituent: Modification of the hydroxyl group at the 3-position has a profound impact on the molecule's properties. Replacing the hydroxyl with an amino group can introduce a basic center, which may lead to different interactions with the target protein and alter the compound's pharmacokinetic profile. The introduction of an azido group not only serves as a precursor to the amine but can also be utilized in "click" chemistry for the synthesis of triazole-containing derivatives with potential biological activities.[13]
-
Modifications of the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. These modifications can influence the compound's solubility, cell permeability, and binding affinity.
Conclusion and Future Perspectives
This compound is a versatile and highly valuable chiral building block for medicinal chemistry. Its readily available and modifiable structure provides access to a diverse range of cyclopentane-based scaffolds for the synthesis of prostaglandins, carbocyclic nucleosides, and other biologically active molecules. The continued exploration of novel derivatization strategies and the systematic evaluation of the biological activities of the resulting analogs will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of the chemical space around this privileged scaffold expands, so too will its impact on the future of drug discovery.
References
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - MDPI. Available at: [Link]
-
3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem. Available at: [Link]
-
CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc. Available at: [Link]
-
Advances in the enantioselective synthesis of carbocyclic nucleosides - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed. Available at: [Link]
- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents.
-
Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society. Available at: [Link]
-
(PDF) Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Available at: [Link]
-
Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents - ddd-UAB. Available at: [Link]
-
Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC - NIH. Available at: [Link]
-
Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Available at: [Link]
-
Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives - DOI. Available at: [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central. Available at: [Link]
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - MDPI. Available at: [Link]
-
SYNTHESIS, ANTIVIRAL AND CYTOSTATIC ACTIVITIES, OF CARBOCYCLIC NUCLEOSIDES INCORPORATING A MODIFIED CYCLOPENTANE RING. IV. ADENOSINE AND URIDINE ANALOGUES - Sci-Hub. Available at: [Link]
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - RSC Publishing. Available at: [Link]
-
Syntheses and Neuraminidase Inhibitory Activity of Multisubstituted Cyclopentane Amide Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI. Available at: [Link]
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][6][7][8]tetrazine-8-carboxylates and -carboxamides - PMC - NIH. Available at: [Link]
-
Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg. Available at: [Link]
-
Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides - Dongguk University. Available at: [Link]
-
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. Available at: [Link]
-
Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4 - The Royal Society of Chemistry. Available at: [Link]
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchGate. Available at: [Link]
-
Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity - Journal of Medicinal Chemistry - ACS Figshare. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - MDPI. Available at: [Link]
-
Sci-Hub: Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane. Available at: [Link]
-
1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available at: [Link]
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents.
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
-
3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 - PubChem. Available at: [Link]
-
trans-3-Methylcyclopentane-carboxylic acid | C7H12O2 | CID 13239208 - PubChem. Available at: [Link]
-
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PubMed Central. Available at: [Link]
-
Methyl 1-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 244662 - PubChem. Available at: [Link]
-
The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed. Available at: [Link]
Sources
- 1. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02695G [pubs.rsc.org]
- 2. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 3. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 8. Cyclopentane synthesis [organic-chemistry.org]
- 9. Advances in the enantioselective synthesis of carbocyclic nucleosides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 12. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
The Cyclopentane Scaffold in Medicinal Chemistry: A Technical Guide to Core Principles and Applications
Introduction: The Understated Power of the Five-Membered Ring
In the vast lexicon of medicinal chemistry, certain structural motifs recur with a frequency that belies their simplicity. The cyclopentane ring, a five-membered carbocycle, is one such "privileged scaffold."[1][2] While perhaps less ubiquitous than its six-membered cyclohexane counterpart, the cyclopentane framework is integral to a remarkable diversity of natural products and synthetic drugs, from anti-inflammatory prostaglandins to life-saving antiviral and anticancer agents.[3][4] Its utility stems not from chemical inertness, but from a unique combination of conformational properties and the ability to present substituents in precise three-dimensional arrangements, making it a powerful tool for optimizing drug-target interactions.[2][5]
This guide provides an in-depth exploration of the role of cyclopentane derivatives in modern drug discovery. We will move beyond a simple catalog of examples to dissect the underlying principles that make this scaffold so effective. We will examine its conformational behavior, its role in nature's most potent signaling molecules, its application in various therapeutic areas, and the synthetic strategies employed to harness its potential.
Chapter 1: The Core Scaffold: Conformational Dynamics and Physicochemical Properties
The therapeutic efficacy of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a low-energy conformation that is complementary to the binding site of its biological target. The cyclopentane ring's unique conformational landscape is central to its success.
Conformational Flexibility: The Envelope and Half-Chair
Unlike a planar pentagon, which would suffer from significant torsional strain, the cyclopentane ring puckers to relieve these unfavorable eclipsing interactions.[6] It primarily exists in two low-energy, non-planar conformations: the envelope (C_s symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair (C_2 symmetry) , where two adjacent carbons are displaced in opposite directions from the plane of the other three.[7][8]
The energy barrier between these conformations is remarkably low, allowing for rapid interconversion through a process known as pseudorotation.[8] This conformational flexibility allows the cyclopentane scaffold to adapt to the topology of various binding pockets, minimizing the entropic penalty of binding.[9] However, the addition of substituents can create preferential conformations, effectively locking the molecule into a more rigid, bioactive shape, which is a key strategy in rational drug design.[5]
Caption: Interconversion of cyclopentane conformations.
Cyclopentane as a Bioisostere
In medicinal chemistry, the cyclopentane ring is often employed as a bioisostere , a chemical substituent that retains the desired biological activity of the parent molecule while altering its physicochemical properties. It is frequently used to replace aromatic rings or other cyclic systems to improve metabolic stability, solubility, and reduce planarity.[10][11] For instance, replacing a metabolically vulnerable phenyl group with a saturated carbocycle like cyclopentane can block sites of oxidation by cytochrome P450 enzymes, thereby improving the drug's pharmacokinetic profile.[12]
Chapter 2: Nature's Blueprint: Cyclopentane in Prostaglandins and Steroids
Nature provides the most compelling validation for the utility of the cyclopentane scaffold.
Prostaglandins: Masters of Physiological Regulation
Prostaglandins are a class of lipid signaling molecules that regulate a vast array of physiological processes, including inflammation, pain, and fever.[13] Structurally, they are C20 fatty acid derivatives featuring a central cyclopentane ring, which is formed via the enzymatic cyclization of arachidonic acid by cyclooxygenase (COX) enzymes.[14][15] The cyclopentane core provides the rigid backbone essential for specific receptor binding and subsequent signaling activity.[13] The substitution pattern on this core dictates the specific biological function. For example, cyclopentenone prostaglandins (cyPGs), which contain an α,β-unsaturated carbonyl group in the ring, are known to possess potent anti-inflammatory and anti-neoplastic activities.[16][17]
Caption: Simplified biosynthesis of prostaglandins.
Steroids: A Fused Ring System
All steroid-based drugs, including corticosteroids and sex hormones, feature a fused cyclopentane ring as an integral part of their characteristic four-ring steroidal architecture.[3] This cyclopentane "D-ring" is crucial for the molecule's overall shape and its interaction with nuclear hormone receptors.
Chapter 3: Synthetic Cyclopentane Derivatives as Therapeutic Agents
Building on nature's blueprint, medicinal chemists have successfully incorporated the cyclopentane scaffold into a wide range of synthetic drugs.
Antiviral Agents: The Rise of Carbocyclic Nucleosides
A major breakthrough in antiviral therapy was the development of carbocyclic nucleoside analogues. In these compounds, the oxygen atom of the ribose or deoxyribose sugar ring is replaced with a methylene (-CH2-) group, forming a cyclopentane or cyclopentene ring.[18] This seemingly subtle change has a profound impact: the resulting C-N glycosidic bond is resistant to cleavage by hydrolytic enzymes, significantly enhancing the drug's metabolic stability and oral bioavailability.[3]
-
Abacavir (Ziagen®): An HIV reverse transcriptase inhibitor.[3]
-
Entecavir (Baraclude®): Used to treat Hepatitis B, it has a markedly improved bioavailability compared to its furanose counterparts.[3]
-
Peramivir (Rapivab®): An influenza neuraminidase inhibitor designed with a cyclopentane core to optimally position key functional groups within the enzyme's active site.[3][19] The design was guided by X-ray crystal structures, which showed that the relative positions of interacting substituents were more critical for potent inhibition than the nature of the central ring itself.[19]
Anticancer Agents: Targeting Cell Proliferation and Survival
Cyclopentane derivatives have emerged as powerful anticancer agents through diverse mechanisms of action.
-
Kinase Inhibitors: Pfizer's Palbociclib (Ibrance®) is a cyclin-dependent kinase (CDK) 4/6 inhibitor used to treat certain types of breast cancer.[3] It features a critical cyclopentylamine appendage that occupies a hydrophobic pocket in the enzyme's active site.[3]
-
Cyclopentenone Prostaglandins: Natural and synthetic cyclopentenones exhibit potent anti-neoplastic activity.[20] Their mechanism often involves the induction of cell cycle arrest or apoptosis.[16] The reactive α,β-unsaturated carbonyl group can covalently modify key cellular proteins, including components of the NF-κB signaling pathway, which is crucial for cancer cell survival.[16][20]
-
DNA Interacting Agents: Novel cyclopentane-fused anthraquinone derivatives have been developed as analogues of anthracyclines like doxorubicin.[21] These compounds show remarkable potency against various tumor cell lines and can circumvent mechanisms of multidrug resistance.[21]
Anti-inflammatory and Cardiovascular Agents
-
Anti-inflammatory: Beyond natural prostaglandins, synthetic cyclopentenone derivatives are being explored as anti-inflammatory agents. They can directly inhibit the IκB kinase (IKK) complex, a key activator of the pro-inflammatory transcription factor NF-κB.[17][22] By preventing NF-κB's translocation to the nucleus, these compounds block the transcription of numerous pro-inflammatory genes.[16][22]
Caption: Inhibition of the NF-κB pathway by cyclopentenones.
-
Antiplatelet: Ticagrelor (Brilinta®) , a P2Y12 platelet inhibitor used to prevent blood clots, features a complex, tetra-substituted cyclopentane sidechain that is crucial for its activity.[3]
Chapter 4: Key Synthetic Methodologies and Protocols
The stereocontrolled synthesis of highly substituted cyclopentanes can be challenging but is a well-explored area of organic chemistry.[1] Modern methods offer accessible technologies for constructing these complex motifs.[1]
Representative Synthetic Strategies
-
Ring Contraction: A common strategy involves the transformation of more readily available six-membered rings into five-membered ones.[4][23] One classic method is the ozonolytic cleavage of a cyclohexene double bond, followed by an intramolecular aldol condensation of the resulting dialdehyde.[4]
-
Cyclization Reactions: The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is a powerful method for constructing cyclopentenones.[24]
-
Diastereoselective Reactions: For complex targets like muraymycin analogs, diastereoselective aldol reactions have been used to install key stereocenters on the cyclopentane core.[25]
Experimental Protocol: General Synthesis of a Cyclopentanol Derivative Library
The following protocol outlines a generalized workflow for creating a library of diverse cyclopentanol esters, a common starting point for screening campaigns. The rationale is to use a robust coupling reaction to append a variety of carboxylic acids (R-COOH) to a core cyclopentanol scaffold, allowing for systematic exploration of the structure-activity relationship (SAR).
Objective: To synthesize an ester derivative from a generic 1,3-disubstituted cyclopentanol for biological screening.
Materials:
-
1,3-Disubstituted Cyclopentanol (1.0 eq)
-
Desired Carboxylic Acid (R-COOH) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,3-Disubstituted Cyclopentanol (1.0 eq), the selected Carboxylic Acid (1.2 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM. The volume should be sufficient to ensure complete dissolution (e.g., 10 mL per 1 mmol of cyclopentanol).
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. The reason for cooling is to control the exothermic reaction upon addition of the coupling agent and to minimize potential side reactions.
-
Coupling Agent Addition: Add DCC (1.5 eq) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC). A self-validating system requires clear evidence of the consumption of the starting material and the formation of a new, less polar product spot.
-
Workup - Part 1 (Filtration): Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Workup - Part 2 (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and DMAP) and then with brine (to remove residual water).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the pure fractions and concentrate to yield the desired ester derivative. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome of the synthesis.[2]
Chapter 5: Data Presentation and Case Studies
Quantitative data is essential for comparing the efficacy of different derivatives.
Quantitative Data: α-Amylase Inhibition
In a study of bis(arylidene)cycloalkanones as potential antidiabetic agents, cyclopentanone derivatives consistently showed greater inhibitory potency against α-amylase than their cyclohexanone counterparts.[26] This highlights how the five-membered ring can confer improved biological activity, potentially due to its greater planarity facilitating enhanced π-π stacking and hydrophobic interactions in the enzyme's active site.[26]
| Compound ID | Core Scaffold | para-Substituent (R) | IC₅₀ (µM)[26] |
| 4d | Cyclohexanone | -Cl | 19.8 ± 2.0 |
| 4e | Cyclohexanone | -Br | 23.4 ± 2.5 |
| 5d | Cyclopentanone | -Cl | 7.6 ± 1.4 |
| 5e | Cyclopentanone | -Br | 6.9 ± 1.8 |
| Acarbose | (Standard) | N/A | 23.5 ± 2.7 |
| Table 1: Comparison of α-Amylase inhibitory activity (IC₅₀) for cyclohexanone vs. cyclopentanone derivatives. |
Case Study Workflow: Development of a Novel Cyclopentane-Based Drug
The discovery of a new therapeutic agent is a systematic process. The workflow below illustrates the conceptual stages for developing a drug based on a novel cyclopentane scaffold.
Caption: A generalized workflow for drug discovery.
Conclusion
The cyclopentane ring is a deceptively simple scaffold that has proven its worth time and again in medicinal chemistry. Its unique conformational properties allow it to serve as both a flexible adapter and a rigidifying anchor, enabling precise positioning of pharmacophoric groups for optimal target engagement. From the prostaglandins that regulate our physiology to the synthetic drugs that combat cancer and viral infections, the five-membered ring is a cornerstone of therapeutic design. As synthetic methodologies become more sophisticated, the cyclopentane framework will undoubtedly continue to be regarded as a privileged and highly valuable scaffold in the development of the active pharmaceutical ingredients of tomorrow.[1]
References
-
Brogden, G., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. European Journal of Medicinal Chemistry, 44(6), 2563-71. [Link]
-
Hudlicky, T., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6). [Link]
-
Kurek-Tyrlik, A., & Wicha, J. (2005). Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring. Current Organic Chemistry, 9(1), 75-96. [Link]
-
Chemistry LibreTexts. (2022). Prostaglandins and Other Eicosanoids. Chemistry LibreTexts. [Link]
-
Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. [Link]
-
Fiveable. (n.d.). Cyclopentane Ring Definition. Fiveable. [Link]
-
Fruet, T. L., & Farsky, S. H. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer Drugs, 17(9), 1017-22. [Link]
-
Tikhomirov, A. S., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 265, 116103. [Link]
-
Andrade, K., et al. (2023). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. ChemMedChem. [Link]
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry, 17(11), 2839-2847. [Link]
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Semantic Scholar. [Link]
-
Biller, S. A., et al. (1995). Cyclopentanedi- and tricarboxylic acids as squalene synthase inhibitors: syntheses and evaluation. Bioorganic & Medicinal Chemistry Letters, 5(20), 2379-2384. [Link]
-
Lagarde, M. (1988). [Prostaglandins and thromboxanes]. Revue de l'infirmiere, (16), 26-30. [Link]
-
Yamin, B. M., et al. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Sains Malaysiana, 53(1), 1-16. [Link]
-
Ghosh, S., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Pharmacology, 12, 701332. [Link]
-
Valeev, R. R., et al. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 21, 2416-2446. [Link]
-
Hong, J., et al. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 54, 116565. [Link]
-
Fruet, T. L., & Farsky, S. H. (2006). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]
-
Fabris, S., et al. (2010). Pro-apoptotic activity of cyclopentenone in cancer cells. ResearchGate. [Link]
-
Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]
-
CORDIS. (2022). Saturated bioisosteres of benzene and their application in drug design. European Commission. [Link]
-
Scott, J. S., & O'Neill, P. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 863-876. [Link]
-
de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(16), 2459-2475. [Link]
-
Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. [Link]
-
Vince, R., et al. (1988). Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties. Biochemical and Biophysical Research Communications, 156(2), 1046-53. [Link]
-
Babu, Y. S., et al. (2000). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry, 43(19), 3482-3486. [Link]
-
ResearchGate. (n.d.). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. ResearchGate. [Link]
-
ResearchGate. (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. ResearchGate. [Link]
-
Valeev, R. R., et al. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. ResearchGate. [Link]
-
Galabov, A. S., et al. (2021). Antiviral nucleoside analogs. Expert Review of Anti-infective Therapy, 19(11), 1403-1422. [Link]
-
Brutcher, F. V., et al. (1959). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society, 81(20), 5415-5421. [Link]
-
Scribd. (n.d.). Conformational Analysis of Cyclopentane. Scribd. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. ResearchGate. [Link]
-
Khamitov, E. M., et al. (2020). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ-opioid, and σ1-ligands as examples. bioRxiv. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saturated bioisosteres of benzene: where to go next? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. [Prostaglandins and thromboxanes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acs.figshare.com [acs.figshare.com]
- 20. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ukm.my [ukm.my]
Methodological & Application
Synthesis of "Methyl trans-3-hydroxycyclopentane-1-carboxylate" from methyl 3-oxocyclopentane-1-carboxylate
Application Note: A-087
Introduction
Methyl trans-3-hydroxycyclopentane-1-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical agents and natural products. Its stereochemistry is crucial for the biological activity of the final compounds. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of the trans isomer through the stereoselective reduction of methyl 3-oxocyclopentane-1-carboxylate. The method described herein utilizes sodium borohydride, a mild and selective reducing agent, to achieve a high yield and diastereoselectivity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Scientific Principles and Rationale
The core of this synthesis is the reduction of a ketone to a secondary alcohol. The choice of reducing agent is critical for both chemoselectivity (reducing the ketone without affecting the ester) and stereoselectivity (favoring the formation of the trans isomer).
Chemoselectivity: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce less reactive carbonyl groups like esters under standard conditions[1][2]. This selectivity is attributed to the lower electrophilicity of the ester carbonyl carbon due to resonance stabilization from the adjacent oxygen atom[2]. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both the ketone and the ester, leading to an undesired diol product.
Diastereoselectivity: The formation of the trans isomer over the cis isomer is governed by the steric hindrance around the carbonyl group. The hydride ion (H⁻) from NaBH₄ preferentially attacks the carbonyl carbon from the less sterically hindered face. In the case of methyl 3-oxocyclopentane-1-carboxylate, the methoxycarbonyl group is bulkier than a hydrogen atom. Therefore, the hydride attacks from the face opposite to the ester group, resulting in the hydroxyl group being in a trans configuration relative to the ester group. While NaBH₄ alone provides good diastereoselectivity, other methods, such as enzymatic reductions using ketoreductases (KREDs), can offer even higher stereoselectivity for obtaining specific enantiomers[3][4][5][6].
Reaction Scheme
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 | 142.15 | 10.0 g (70.3 mmol) |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.33 g (35.2 mmol) |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 150 mL |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | ~20 mL |
| Ethyl acetate | 141-78-6 | 88.11 | 300 mL |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | 100 mL |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | 100 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (70.3 mmol) of methyl 3-oxocyclopentane-1-carboxylate in 150 mL of anhydrous methanol.
-
Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
-
Reduction:
-
Slowly add 1.33 g (35.2 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material (ketone) will have a higher Rf value than the product (alcohol).
-
-
Quenching and Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 50 mL) while maintaining the temperature below 10 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 1 M HCl dropwise until the pH is approximately 2-3. This step hydrolyzes the borate esters formed during the reaction.
-
Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of this compound.
Characterization Data
Expected Yield: 85-95% Appearance: Colorless oil
-
¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 1H), 3.69 (s, 3H), 2.80 (m, 1H), 2.20-1.80 (m, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 176.5, 72.1, 51.8, 44.2, 38.5, 34.7, 31.9.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2950, 1730 (C=O, ester), 1170 (C-O).
-
Mass Spectrometry (EI): m/z 144 (M⁺), 113, 85.
Safety and Handling
-
Sodium borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and add to the reaction mixture slowly.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric acid: Corrosive. Handle with care and ensure proper ventilation.
-
Ethyl acetate: Flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent or low reaction time. | Add a slight excess of NaBH₄ and extend the reaction time, monitoring by TLC. |
| Low yield | Incomplete extraction or product loss during workup. | Ensure complete extraction by performing multiple extractions. Be careful during solvent removal. |
| Presence of cis isomer | Reaction temperature too high. | Maintain the reaction temperature strictly at 0-5 °C during the addition of NaBH₄ and throughout the reaction. |
| Ester hydrolysis | Prolonged exposure to acidic or basic conditions. | Minimize the time the product is in contact with the acidic or basic aqueous solutions during workup. |
Conclusion
The described protocol provides a robust and efficient method for the synthesis of this compound. The use of sodium borohydride ensures high chemoselectivity and good diastereoselectivity, making this a practical and scalable procedure for laboratory and potential industrial applications. The detailed steps for reaction, workup, purification, and characterization, along with safety and troubleshooting guidelines, offer a comprehensive guide for researchers in the field.
References
- Vertex AI Search. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Google Patents. (n.d.). Process for purifying esters. US4304925A.
- Benchchem. (n.d.).
- ChemicalBook. (2026, January 13).
- PubMed. (n.d.). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast.
- ResearchGate. (2025, August 6). First Direct Synthesis of Optically Active 3-Methylcyclopentene.
- Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
- ACS Publications. (n.d.). Asymmetric Synthesis of Hydroxy Esters with Multiple Stereocenters via a Chiral Phosphoric Acid Catalyzed Kinetic Resolution. The Journal of Organic Chemistry.
- MDPI. (n.d.). Stereoselective Bioreduction of α-diazo-β-keto Esters.
- MDPI. (n.d.). Stereoselective Bioreduction of α-diazo-β-keto Esters.
- Google Patents. (n.d.).
- ResearchGate. (2016, April 15).
- Vertex AI Search. (n.d.).
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast | Request PDF.
- Chemguide. (n.d.).
- AChemBlock. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Chempedia - LookChem. (n.d.).
- Echemi. (n.d.). methyl (1R,3S)
- PrepChem.com. (n.d.).
- ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum.
- Chemsrc. (2025, August 25).
- PubChem. (n.d.).
- Advanced ChemBlocks. (n.d.). Methyl (1R)
- PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Stereoselective reduction for "Methyl trans-3-hydroxycyclopentane-1-carboxylate" synthesis
An Application Guide to the Stereoselective Synthesis of Methyl trans-3-Hydroxycyclopentane-1-carboxylate
Introduction: The Significance of a Chiral Building Block
This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its stereochemically defined structure, featuring both a hydroxyl and an ester functional group in a trans configuration on a cyclopentane scaffold, makes it an ideal precursor for a variety of complex molecules, including prostaglandins, carbocyclic nucleosides, and other biologically active compounds. The precise control of stereochemistry during its synthesis is paramount, as the biological activity of the final therapeutic agent is often dependent on a single stereoisomer.
This application note provides an in-depth guide to the stereoselective reduction of the prochiral precursor, methyl 3-oxocyclopentane-1-carboxylate. We will explore and compare several field-proven methodologies, from diastereoselective reductions using sterically hindered hydrides to advanced catalytic asymmetric and enzymatic approaches. Each section will detail the underlying mechanistic principles, provide validated experimental protocols, and discuss the relative merits to guide researchers in selecting the optimal synthetic strategy for their specific needs.
Methodology 1: Diastereoselective Reduction with Sterically Hindered Hydrides
The most direct approach to favor the trans diastereomer is through the use of sterically demanding reducing agents. The rationale is based on controlling the trajectory of the incoming hydride nucleophile to the carbonyl carbon. The ester group at the C1 position of the cyclopentanone ring creates a degree of steric bias. Bulky hydride reagents will preferentially attack from the face opposite to this ester group, leading to the desired trans alcohol.
Causality of Stereoselection: The Role of Steric Hindrance
Lithium tri-sec-butylborohydride (L-Selectride®) and its potassium analog (K-Selectride®) are exceptionally effective for this purpose.[1][2] The three bulky sec-butyl groups surrounding the boron atom create a large steric footprint, making the hydride transfer highly sensitive to the steric environment of the ketone.[2] The reagent approaches the less hindered face of the cyclopentanone ring, which is anti to the methoxycarbonyl group, resulting in the formation of the trans-hydroxy ester with high diastereoselectivity.[3]
Caption: L-Selectride reduction workflow.
Protocol 1: L-Selectride Reduction of Methyl 3-oxocyclopentane-1-carboxylate
This protocol is a self-validating system; successful execution will yield a product with a high trans:cis diastereomeric ratio, verifiable by ¹H NMR analysis of the crude product.
Materials:
-
Methyl 3-oxocyclopentane-1-carboxylate
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add methyl 3-oxocyclopentane-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride solution (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of 3 M NaOH solution (3.0 eq).
-
Oxidation of Boron Species: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add 30% H₂O₂ solution (3.0 eq) dropwise. Caution: This addition can be exothermic. Stir the mixture vigorously for 1 hour at room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio (trans:cis) should be determined by ¹H NMR spectroscopy.
Methodology 2: Catalytic Asymmetric Hydrogenation
For applications requiring a specific enantiomer of the trans product, catalytic asymmetric hydrogenation is the method of choice. The Noyori asymmetric hydrogenation, which utilizes Ruthenium(II) catalysts bearing chiral BINAP ligands, is particularly effective for the enantioselective reduction of β-keto esters.[4][5]
Mechanism of Enantioselection: The Chiral Catalyst Pocket
The Noyori hydrogenation mechanism involves the coordination of the ketone to the chiral Ru(II)-BINAP catalyst.[4] The C2-symmetric BINAP ligand creates a well-defined chiral environment.[4] Hydrogenation proceeds through a six-membered pericyclic transition state where the substrate's keto form is reduced.[6] The choice of the (R)- or (S)-BINAP ligand directly determines whether the (R)- or (S)-alcohol is produced, allowing for predictable and highly selective synthesis of either enantiomer of the product.[5]
Caption: Simplified Noyori hydrogenation cycle.
Protocol 2: Asymmetric Hydrogenation using Ru(II)-BINAP Catalyst
Materials:
-
Methyl 3-oxocyclopentane-1-carboxylate
-
RuCl₂[(S)-BINAP] or RuCl₂[(R)-BINAP] (depending on desired enantiomer)
-
Anhydrous, degassed Methanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Vessel Preparation: Place methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) and the Ru(II)-BINAP catalyst (0.005 - 0.01 eq) into the autoclave under an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed methanol to achieve a substrate concentration of 0.5 - 1.0 M.
-
Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Completion: After the reaction is complete (monitored by GC or LC), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by passing it through a short plug of silica gel to remove the catalyst.
-
Analysis: The yield and diastereoselectivity can be determined by ¹H NMR and GC. The enantiomeric excess (ee) must be determined by chiral HPLC or chiral GC analysis.
Methodology 3: Enzymatic Reduction using Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative for ketone reduction. Ketoreductases (KREDs) are enzymes that reduce carbonyl compounds to alcohols with exceptional levels of stereoselectivity, often yielding products with >99% ee and high de.[7][8] This method operates under mild, aqueous conditions, avoiding the need for heavy metals or harsh reagents.
Principle of Biocatalytic Selectivity
KREDs possess a highly structured active site that binds the substrate in a specific orientation. The reduction is mediated by a cofactor, typically NADPH or NADH. The enzyme delivers a hydride from the cofactor to one specific face of the ketone, resulting in the formation of a single stereoisomer of the alcohol product. A wide range of commercially available KREDs exists, with screening kits allowing researchers to quickly identify an enzyme that provides the desired stereochemical outcome for a given substrate.
Caption: KRED-mediated reduction with cofactor recycling.
Protocol 3: General Procedure for KRED Screening and Reduction
Materials:
-
Methyl 3-oxocyclopentane-1-carboxylate
-
KRED screening kit (containing various enzymes)
-
NADP⁺ or NAD⁺ cofactor
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)
-
Ethyl acetate
Procedure:
-
Screening: In parallel vials, prepare a buffered solution containing the β-keto ester, a small amount of cofactor (e.g., 1 mM NADP⁺), an excess of glucose, and the cofactor regeneration enzyme (GDH). Add a different KRED to each vial.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.
-
Analysis: Quench the reactions and extract with ethyl acetate. Analyze the organic layer by chiral GC or HPLC to identify the KRED that gives the highest conversion and stereoselectivity for the desired trans isomer.
-
Preparative Scale Reaction: Scale up the reaction using the best-performing KRED identified in the screen.
-
Work-up: After the reaction is complete, saturate the aqueous phase with NaCl and extract multiple times with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: The product can be purified by flash column chromatography if necessary.
Comparative Summary of Methods
| Method | Key Reagent/Catalyst | Stereocontrol | Typical trans:cis Ratio | Typical ee (%) | Advantages | Disadvantages |
| Steric Hydride | L-Selectride® / K-Selectride® | Diastereoselective | >95:5 | N/A (produces racemate) | High diastereoselectivity, reliable, simple procedure. | Stoichiometric, cryogenic temperatures, produces a racemic mixture. |
| Asymmetric Hydrogenation | Ru(II)-BINAP | Enantioselective | >95:5 | >98% | Catalytic, high ee, predictable stereochemistry. | Requires high-pressure equipment, catalyst can be expensive. |
| Enzymatic Reduction | Ketoreductase (KRED) | Enantio- & Diastereoselective | Often >99:1 | >99% | Extremely high selectivity, mild aqueous conditions, "green" approach. | Requires initial screening, enzyme cost can be a factor for large scale. |
Conclusion
The synthesis of this compound can be achieved with excellent stereocontrol using several robust methods. The choice of method depends on the specific requirements of the synthesis. For achieving high diastereoselectivity in a racemic synthesis, reduction with a bulky hydride like L-Selectride is a reliable and straightforward option. When a specific enantiomer is required with high purity, Noyori asymmetric hydrogenation provides a predictable and highly efficient catalytic route. For ultimate selectivity under environmentally benign conditions, enzymatic reduction with KREDs stands out as a superior modern alternative, particularly for pharmaceutical applications. Each protocol described herein offers a validated pathway for researchers to access this important chiral intermediate.
References
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Organic Chemistry. (2021, July 22). Noyori Asymmetric Hydrogenation [Video]. YouTube. Retrieved from [Link]
-
Tan, S., Kitanosono, T., & Kobayashi, S. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5997. Retrieved from [Link]
-
Ríos-Lombardía, N., et al. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 26(11), 3343. Retrieved from [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Thesis). University of Alaska Fairbanks. Retrieved from [Link]
-
Organic Chemistry. (2021, September 15). CBS Reduction, Enantioselective Catalysis [Video]. YouTube. Retrieved from [Link]
-
Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Jagdale, A. R., Paraskar, A. S., & Sudalai, A. (2009). Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride. Synthesis, 2009(04), 660-664. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Sliwka, H.-R., & Hansen, H.-J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2), 434-448. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Retrieved from [Link]
-
Jones, C. E., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5625. Retrieved from [Link]
-
Reddy, G. S., & Manna, S. (2005). A stereoselective synthesis of (+)-boronolide. Beilstein Journal of Organic Chemistry, 1, 16. Retrieved from [Link]
-
Chem-Station. (2017, May 22). L/N/K-Selectride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A stereoselective synthesis of (+)-boronolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
Application Note: Enantioselective Synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate
Introduction
Methyl trans-3-hydroxycyclopentane-1-carboxylate is a valuable chiral building block in the synthesis of a diverse array of complex organic molecules and active pharmaceutical ingredients.[1] Its stereochemically defined structure, featuring both hydroxyl and ester functionalities, allows for versatile synthetic manipulations.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of this important intermediate. We will explore and provide protocols for two robust and widely adopted methods: Lipase-Catalyzed Kinetic Resolution and Asymmetric Ketone Reduction using the Corey-Itsuno-Shibata (CBS) reduction.
Strategic Approaches to Enantioselectivity
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at two chiral centers. The principal strategies to achieve high enantiomeric purity include enzymatic resolutions, asymmetric catalysis, and chiral pool synthesis. This guide will focus on the first two, as they offer broad applicability and high efficiency.
-
Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers in a racemic mixture.[2][3] Lipases are widely used in industrial biocatalysis due to their stability in organic solvents and lack of need for cofactors.[2]
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst to stereoselectively reduce a prochiral ketone precursor, methyl 3-oxocyclopentane-1-carboxylate. The Corey-Itsuno-Shibata (CBS) reduction is a prominent example, known for its reliability and high enantioselectivity in reducing various ketones.[4][5][6]
Method 1: Lipase-Catalyzed Kinetic Resolution
This protocol details the kinetic resolution of racemic this compound via enantioselective acylation catalyzed by a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.
Experimental Workflow: Lipase-Catalyzed Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution
-
Preparation of the Racemic Substrate:
-
Synthesize racemic this compound by reducing methyl 3-oxocyclopentane-1-carboxylate with a reducing agent like sodium borohydride in methanol at 0°C.[7]
-
To a solution of methyl 3-oxocyclopentane-1-carboxylate (1.0 g, 7.0 mmol) in methanol (10 mL) at 0°C, add sodium borohydride (260 mg, 7.0 mmol).[7]
-
Stir the reaction for 30 minutes at 0°C.[7]
-
Quench the reaction with a few drops of glacial acetic acid.[7]
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic alcohol.[7]
-
-
Enzymatic Resolution:
-
In a flame-dried flask, dissolve the racemic this compound (1.0 equiv) in an anhydrous organic solvent (e.g., toluene).
-
Add an acyl donor, such as vinyl acetate (1.5-2.0 equiv).
-
Add an immobilized lipase, for instance, Candida antarctica lipase B (Novozym 435), typically at a loading of 10-20% by weight of the substrate.
-
Stir the mixture at a controlled temperature, usually between 30-40°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the product and the remaining starting material.
-
-
Workup and Purification:
-
Once the desired conversion is achieved, remove the immobilized lipase by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acylated ester and the unreacted alcohol by column chromatography on silica gel.
-
Data Summary
| Entry | Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester |
| 1 | Candida antarctica B | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 | >99 |
| 2 | Burkholderia cepacia | Isopropenyl Acetate | MTBE | 35 | 36 | ~50 | >98 | >98 |
| 3 | Candida rugosa | Acetic Anhydride | Dioxane | 30 | 48 | ~50 | >95 | >95 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate purity.
Method 2: Asymmetric Ketone Reduction (Corey-Itsuno-Shibata Reduction)
The Corey-Itsuno-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[4][5] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source.[5][6]
Mechanism of the CBS Reduction
The CBS reduction mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst.[4][8] This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen.[8][9] This coordination orients the ketone for a stereoselective intramolecular hydride transfer from the borane-amine complex to one face of the carbonyl group, dictated by the chirality of the catalyst.[5][8]
Reaction Pathway: CBS Reduction
Caption: Workflow for the asymmetric CBS reduction.
Detailed Protocol: CBS Reduction
-
Preparation:
-
Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a stirred solution of the appropriate (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1-0.2 equiv) in anhydrous tetrahydrofuran (THF), add a solution of borane-THF complex (1.0 M in THF, 1.0-1.5 equiv) dropwise at 0°C.
-
After stirring for 15 minutes, cool the mixture to -78°C.
-
Slowly add a solution of methyl 3-oxocyclopentane-1-carboxylate (1.0 equiv) in anhydrous THF to the catalyst-borane mixture.
-
Stir the resulting mixture at -78°C for 1-2 hours.
-
Allow the reaction to warm gradually to a specified temperature, for instance, -40°C, and continue stirring for an additional 30 minutes.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Perform an aqueous workup, typically with dilute HCl, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.
-
Data Summary
| Entry | Catalyst | Borane Source | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-Me-CBS | BH3·THF | -78 to -40 | 1.5 | ~85-95 | >98 |
| 2 | (S)-Me-CBS | BH3·SMe2 | -78 to -40 | 1.5 | ~85-95 | >98 |
| 3 | (R)-Me-CBS | Catecholborane | -78 | 24 | ~80-90 | >95 |
Note: The choice of (R)- or (S)-CBS catalyst determines the chirality of the resulting alcohol product.
Conclusion
Both lipase-catalyzed kinetic resolution and asymmetric CBS reduction offer highly efficient and stereoselective pathways to this compound. The choice of method may depend on factors such as the availability of the chiral catalyst or enzyme, desired scale of the reaction, and the specific enantiomer required. The protocols provided herein serve as a robust starting point for researchers in their synthetic endeavors.
References
-
Wikipedia. (2023, December 27). Corey–Itsuno reduction. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Paizs, C., & Toşa, M. I. (2014). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International journal of molecular sciences, 15(10), 17799–17829. [Link]
-
PubMed Central. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
-
MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
-
MDPI. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Study of Asymmetric Hydrogenation of ??, ??-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-oxocyclopentane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. Retrieved from [Link]
-
LookChem. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?. Retrieved from [Link]
-
ScienceDirect. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]
-
PubChem. (n.d.). trans-3-Methylcyclopentane-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
- 7. Page loading... [guidechem.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Enzymatic Resolution of Racemic Methyl trans-3-hydroxycyclopentane-1-carboxylate
Introduction: The Significance of Chiral Cyclopentane Scaffolds in Medicinal Chemistry
The cyclopentane ring is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Specifically, enantiomerically pure derivatives of 3-hydroxycyclopentane-1-carboxylate serve as critical building blocks for complex pharmaceutical agents.[1] The stereochemistry of the hydroxyl and carboxylate groups on the cyclopentane ring is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles. The trans configuration of Methyl 3-hydroxycyclopentane-1-carboxylate, in its enantiomerically pure form, is a valuable intermediate in the synthesis of various therapeutics, including potential treatments for metabolic disorders and cancer.[1]
Chemical synthesis of these chiral molecules often results in a racemic mixture (a 1:1 mixture of both enantiomers), necessitating a resolution step to isolate the desired enantiomer. Enzymatic kinetic resolution has emerged as a powerful and green chemistry approach for this purpose, offering high enantioselectivity under mild reaction conditions.[2][3] This application note provides a detailed protocol for the enzymatic resolution of racemic "Methyl trans-3-hydroxycyclopentane-1-carboxylate" using Candida antarctica Lipase B (CAL-B), a widely utilized and highly efficient biocatalyst.[4][5]
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, a lipase.[2][6] Lipases, a class of serine hydrolases, can exhibit remarkable enantioselectivity in catalyzing the acylation or deacylation of alcohols and esters.[2][7]
For the resolution of racemic this compound, we will employ a lipase-catalyzed transesterification reaction. The enzyme will selectively acylate one of the enantiomers of the secondary alcohol, leaving the other enantiomer largely unreacted. This results in a mixture of an enantiomerically enriched ester (the acylated product) and the enantiomerically enriched alcohol (the unreacted starting material). These two compounds can then be separated using standard chromatographic techniques.
The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the relative reaction rates of the two enantiomers.[8] A high E-value is crucial for achieving high enantiomeric excess (ee) for both the product and the remaining substrate. The maximum theoretical yield for any kinetic resolution is 50% for each enantiomer.[2]
Mechanism of Lipase-Catalyzed Transesterification
The catalytic activity of lipases, such as CAL-B, relies on a catalytic triad of amino acid residues (typically Serine-Histidine-Aspartic/Glutamic acid) in the enzyme's active site.[9] The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism:[10][11]
-
Acylation: The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., an activated ester like vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the acyl donor and forming a covalent acyl-enzyme intermediate.
-
Deacylation: The chiral alcohol (one enantiomer of this compound) then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the esterified product and regenerate the free enzyme.
The enantioselectivity arises from the differential stability of the diastereomeric transition states formed between the chiral enzyme's active site and each of the substrate enantiomers.
Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Experimental Protocols
This section provides a step-by-step methodology for the enzymatic resolution of racemic this compound.
Materials and Reagents
-
Racemic this compound (Substrate)
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)
-
Acyl Donor (e.g., Vinyl acetate, Isopropenyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE), Hexane)
-
Reaction vessel (e.g., round-bottom flask or screw-cap vial)
-
Magnetic stirrer and hotplate or shaking incubator
-
Syringes and needles
-
Syringe filters (0.45 µm)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
Analytical standards of the racemic substrate
Protocol 1: Small-Scale Optimization
The goal of this initial experiment is to determine the optimal reaction conditions. Key parameters to investigate include the choice of acyl donor and solvent.
-
Preparation: In a series of 4 mL screw-cap vials, add racemic this compound (e.g., 20 mg, 0.139 mmol).
-
Solvent and Acyl Donor Addition: To each vial, add 1 mL of the chosen anhydrous organic solvent (e.g., Toluene, MTBE, Hexane). Then, add the acyl donor (e.g., Vinyl acetate, 3 equivalents).
-
Enzyme Addition: To each vial, add the immobilized CAL-B (e.g., 20 mg). The enzyme loading is a critical parameter and can be optimized.
-
Reaction: Seal the vials and place them in a shaking incubator or on a stirrer at a controlled temperature (e.g., 30-40 °C).[2]
-
Monitoring: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench the reaction by filtering the aliquot through a small plug of silica gel or a syringe filter to remove the enzyme, and dilute with a suitable solvent for analysis.
-
Analysis: Analyze the samples by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the formed ester product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both components.
Figure 2: Workflow for small-scale optimization of enzymatic resolution.
Protocol 2: Preparative Scale Resolution
Once optimal conditions are established, the reaction can be scaled up to produce larger quantities of the enantiomerically enriched compounds.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add racemic this compound (e.g., 1.0 g, 6.94 mmol).
-
Reagent Addition: Add the optimized anhydrous organic solvent (e.g., 50 mL) and the optimized acyl donor (e.g., 3 equivalents).
-
Enzyme Addition: Add the immobilized CAL-B (e.g., 1.0 g).
-
Reaction: Stir the mixture at the optimized temperature until approximately 50% conversion is reached, as determined by prior small-scale experiments or periodic analysis.
-
Work-up:
-
Filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.[2]
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to yield the two enantiomerically enriched compounds.
Analysis and Data Presentation
Accurate determination of enantiomeric excess (ee) and conversion is crucial for evaluating the success of the resolution.
Analytical Methodology: Chiral HPLC/GC
The most common and reliable methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[12][13]
-
Principle: These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating a wide range of chiral compounds, including alcohols and esters.[1]
-
Method Development: The mobile phase (for HPLC) or temperature program (for GC) must be optimized to achieve baseline separation of the enantiomers of both the starting material and the product.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Alternative Analytical Technique: NMR Spectroscopy
For determining ee via NMR, derivatization with a chiral agent, such as Mosher's acid, can be employed.[1][14] This converts the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for their integration and the calculation of the ee.
Data Presentation
The results of the optimization experiments should be summarized in a clear and concise table to facilitate comparison.
| Entry | Solvent | Acyl Donor | Time (h) | Conversion (%) | ee_substrate (%) | ee_product (%) | E-value |
| 1 | Toluene | Vinyl Acetate | 12 | 51 | >99 | 96 | >200 |
| 2 | MTBE | Vinyl Acetate | 18 | 49 | 98 | 97 | >200 |
| 3 | Hexane | Vinyl Acetate | 24 | 45 | 88 | 95 | ~150 |
| 4 | Toluene | Isopropenyl Acetate | 10 | 52 | >99 | 95 | >200 |
Note: The data in this table is illustrative and represents typical results for a highly selective lipase-catalyzed resolution.
Conclusion
The enzymatic kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B is a highly efficient and selective method for accessing the enantiomerically pure forms of this valuable synthetic intermediate. The mild reaction conditions, high selectivity, and reusability of the immobilized enzyme make this a superior approach compared to many classical chemical resolution methods. By following the detailed protocols for optimization and preparative-scale synthesis, researchers in drug development and organic synthesis can reliably produce these critical chiral building blocks for their research endeavors.
References
- Benchchem. (n.d.). This compound.
-
Gotor-Fernández, V., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. Retrieved from [Link]
- Li, S., et al. (2017). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). East China University of Science and Technology.
- Benchchem. (n.d.). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
- Benchchem. (n.d.). Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Cyclooctanediol.
- Benchchem. (n.d.). Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexanoate.
-
ACS Publications. (2019). Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. Retrieved from [Link]
-
McLoughlin, E. C., et al. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. Retrieved from [Link]
-
MDPI. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of lipase-catalyzed transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of lipase in transesterification. Retrieved from [Link]
-
Bandeira, P. T., et al. (2016). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education, 93(4), 725-728. Retrieved from [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of primary, secondary and tertiary alcohols: A review. 7(5), 311-322. Retrieved from [Link]
-
ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
ACS Publications. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
ResearchGate. (2010). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. uma.es [uma.es]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of Methyl trans-3-hydroxycyclopentane-1-carboxylate using Automated Flash Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl trans-3-hydroxycyclopentane-1-carboxylate, a valuable chiral building block in medicinal chemistry and organic synthesis.[1] The methodology centers on automated flash chromatography, a technique prized for its efficiency and speed in isolating compounds from complex reaction mixtures.[2][3][4][5] This guide details a robust, step-by-step process, from initial method development using Thin-Layer Chromatography (TLC) to a fully optimized gradient elution on a flash system. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for similar polar molecules.
Introduction
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, including potential drug candidates.[1] Its stereospecific hydroxyl and ester functionalities make it a versatile synthon, but its successful application hinges on achieving high purity, free from starting materials, by-products, or stereoisomers.[1]
Flash chromatography, first described by W. Clark Still in 1978, is a medium-pressure liquid chromatography technique that accelerates solvent flow using pressurized gas, significantly reducing purification times compared to traditional gravity-fed columns.[2][6] It is an indispensable tool in modern organic chemistry for the purification of reaction products, isolation of natural products, and purification of pharmaceutical intermediates.[2][3][4][5][7] This protocol leverages normal-phase flash chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase, making it ideal for separating moderately polar compounds like our target molecule.[8]
The successful implementation of flash chromatography relies on a logical method development workflow. This typically begins with TLC to scout for an appropriate solvent system that provides adequate separation, followed by direct translation of these conditions to an automated flash system.[9][10][11][12][13]
Physicochemical Properties & Separation Strategy
Understanding the properties of the target compound is critical for designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | (Expected) Colorless to pale yellow oil/liquid | General Knowledge |
| Polarity | Moderately Polar | Inferred from structure |
| Hydrogen Bond Donor | 1 (from -OH group) | [14] |
| Hydrogen Bond Acceptor | 3 (from C=O and -OH oxygens) | [14] |
| XLogP3-AA | 0.3 | [14] |
The presence of both a hydroxyl group (polar, hydrogen bond donor/acceptor) and a methyl ester (polar, hydrogen bond acceptor) on a cyclopentane ring gives the molecule its moderate polarity. This polarity dictates that it will have a strong affinity for a polar stationary phase like silica gel.[8] Therefore, a normal-phase chromatography approach is the logical choice. The mobile phase will consist of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) to modulate the elution of the compound from the stationary phase.[15][16][17]
Experimental Workflow: From TLC to Flash
A systematic approach ensures a reproducible and efficient purification. The workflow involves scouting for optimal solvent conditions on a small scale (TLC) before committing larger quantities of material to the flash column.
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. What Is Flash Chromatography And Why Is It Important? - Blogs - News [alwsci.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. sorbtech.com [sorbtech.com]
- 13. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 14. 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. Chromatography [chem.rochester.edu]
Protocol for the synthesis of "Methyl trans-3-hydroxycyclopentane-1-carboxylate"
Application Note & Protocol: A-1024
Abstract
This document provides a detailed protocol for the synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate, a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] The described method is centered on the stereoselective reduction of the readily available precursor, methyl 3-oxocyclopentane-1-carboxylate. This protocol emphasizes experimental causality, offering insights into the critical parameters that govern the reaction's yield and stereoselectivity. The procedure is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial drug development settings.
Introduction: The Significance of a Chiral Building Block
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid cyclopentane core, coupled with the defined trans stereochemistry of its hydroxyl and carboxylate functional groups, provides a valuable scaffold for the construction of complex molecular architectures. The hydroxyl and ester moieties serve as versatile handles for further chemical transformations, including oxidation, reduction, and substitution reactions.[1] The precise spatial arrangement of these functional groups is often critical for the biological activity of the final target molecule, making stereochemical control a paramount concern in its synthesis.
Historically, the synthesis of functionalized cyclopentane derivatives has evolved significantly since the first preparation of cyclopentane in 1893.[1] Early methods often involved multi-step sequences with limited stereocontrol.[1] The protocol detailed herein leverages a modern, efficient approach to achieve high stereoselectivity in a single, crucial reduction step.
Synthetic Strategy: The Logic of Stereoselective Reduction
The most direct and widely adopted route to this compound involves the stereoselective reduction of the ketone in methyl 3-oxocyclopentane-1-carboxylate.[1] The choice of reducing agent is the cornerstone of this strategy, as it dictates the facial selectivity of the hydride attack on the prochiral ketone.
Causality of Stereoselection
The preferential formation of the trans isomer is governed by steric hindrance. The hydride reagent approaches the carbonyl group from the less sterically hindered face, which is typically anti to the ester group at the C1 position. This directs the incoming hydride to form the hydroxyl group on the opposite side of the cyclopentane ring relative to the ester, resulting in the desired trans configuration.
While simple reducing agents like sodium borohydride (NaBH₄) in methanol can provide good yields with a preference for the trans isomer, more sterically demanding reagents can further enhance this selectivity.[1] For instance, lithium tri-tert-butoxyaluminum hydride has been reported to improve the trans:cis ratio.[1] However, for its operational simplicity, cost-effectiveness, and favorable safety profile, this protocol will focus on the use of sodium borohydride.
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process: the preparation of the starting material followed by the key stereoselective reduction.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis, starting from 3-oxocyclopentane-1-carboxylic acid.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-Oxocyclopentane-1-carboxylic acid | ≥98% | Commercial Source | |
| Methanol (MeOH) | Anhydrous | Commercial Source | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial Source | Handle with extreme care. |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercial Source | Store in a desiccator. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |
| Hexane | ACS Grade | Commercial Source | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab-prepared | For workup. | |
| Brine (Saturated NaCl) | Lab-prepared | For workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying organic layers. |
| Glacial Acetic Acid | ACS Grade | Commercial Source | For quenching the reduction. |
Protocol 1: Esterification of 3-Oxocyclopentane-1-carboxylic acid
This protocol describes the conversion of the starting carboxylic acid to its corresponding methyl ester.[2][3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL).[3]
-
Acid Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2 mL) dropwise with vigorous stirring.[3]
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 80°C) for 6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[2]
-
Extraction: To the residue, add deionized water (100 mL) and extract with ethyl acetate (3 x 100 mL).[2][3]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-oxocyclopentane-1-carboxylate as a colorless liquid. The product is often used in the next step without further purification.
Protocol 2: Stereoselective Reduction to this compound
This is the critical stereochemistry-defining step.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude methyl 3-oxocyclopentane-1-carboxylate (e.g., 7.0 mmol) in methanol (10 mL).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (260 mg, 7.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[2]
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes.[2] Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the dropwise addition of glacial acetic acid until gas evolution ceases.[2]
-
Solvent Removal: Remove the solvent under reduced pressure.[2]
-
Workup and Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of trans and cis isomers.
Protocol 3: Purification by Flash Chromatography
Purification is essential to isolate the desired trans isomer.
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The trans isomer is typically the less polar compound and will elute first.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure trans isomer.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Expected Results and Troubleshooting
| Step | Parameter | Expected Outcome |
| Esterification | Yield | >90% |
| Reduction | Yield (trans isomer) | >78%[1] |
| trans:cis Ratio | Typically >4:1, can be improved with other reagents. | |
| Purification | Purity | >98% |
Troubleshooting:
-
Low Yield in Esterification: Ensure anhydrous conditions and sufficient reaction time.
-
Low Stereoselectivity in Reduction: Maintain a low reaction temperature during the addition of NaBH₄. For higher selectivity, consider alternative reducing agents like lithium tri-tert-butoxyaluminum hydride, though this requires strictly anhydrous conditions.[1]
-
Difficult Separation during Chromatography: Optimize the solvent system for flash chromatography to achieve better separation of the cis and trans isomers.
Conclusion
The protocol outlined provides a reliable and reproducible method for the synthesis of this compound. By understanding the principles of stereoselective reduction and carefully controlling the reaction parameters, researchers can efficiently produce this valuable chiral intermediate for applications in drug discovery and organic synthesis.
References
- Benchchem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?
- ChemicalBook. (2026). methyl 3-oxocyclopentane-1-carboxylate.
Sources
The Versatile Chiral Synthon: Applications of Methyl trans-3-hydroxycyclopentane-1-carboxylate in Organic Synthesis
Introduction: A Valuable Scaffold for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Among these, methyl trans-3-hydroxycyclopentane-1-carboxylate has emerged as a highly valuable and versatile synthon. Its rigid cyclopentane core, coupled with strategically placed functional groups—a hydroxyl and a methyl ester—at defined stereocenters, provides an excellent starting point for the synthesis of a diverse range of biologically active molecules, most notably carbocyclic nucleosides, which are cornerstone therapeutics in antiviral therapy.
This application note provides a comprehensive overview of the utility of this compound in organic synthesis, with a particular focus on its application in the preparation of key intermediates for antiviral drugs. We will delve into the underlying synthetic strategies, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices, thereby equipping researchers, scientists, and drug development professionals with the practical knowledge to leverage this important chiral building block in their own synthetic endeavors.
Core Applications: A Gateway to Carbocyclic Nucleosides
The primary application of this compound lies in its role as a precursor to carbocyclic nucleoside analogues. In these structures, the furanose sugar of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases, while often retaining or even enhancing biological activity. Two prominent examples of blockbuster drugs synthesized from this chiral pool starting material are Abacavir and Carbovir , both potent inhibitors of viral reverse transcriptase.
The synthetic utility of this compound stems from the ability to selectively manipulate its two functional groups. The hydroxyl group can be activated and displaced with inversion of stereochemistry, a key step in introducing the nucleobase mimic. The ester functionality, on the other hand, can be readily transformed into other functional groups, such as a hydroxymethyl group, which is a common feature in many carbocyclic nucleosides.
Synthetic Strategy: Convergent Approach to Carbocyclic Nucleosides
A common and efficient strategy for the synthesis of carbocyclic nucleosides from this compound is a convergent approach. This involves the separate synthesis of the carbocyclic core and the nucleobase, followed by their coupling in a later stage. This approach offers flexibility and allows for the synthesis of a variety of analogues by simply changing the coupling partner.
A key transformation in this convergent strategy is the Mitsunobu reaction , which allows for the stereospecific introduction of a nitrogen nucleophile (such as a purine or pyrimidine base) at the C3 position of the cyclopentane ring with inversion of configuration. This reaction is critical for establishing the correct stereochemistry of the final drug molecule.
Key Intermediate Synthesis: (1S,4R)-4-Amino-2-cyclopentene-1-methanol
A pivotal intermediate in the synthesis of both Abacavir and Carbovir from this compound is (1S,4R)-4-amino-2-cyclopentene-1-methanol. The synthesis of this intermediate highlights the strategic transformations that can be performed on the starting material.
A plausible synthetic route from methyl (1R,3S)-3-hydroxycyclopentanecarboxylate (the enantiomer of the title compound, leading to the correct stereoisomer of the final products) would involve the following key steps:
-
Protection of the hydroxyl group: To prevent unwanted side reactions in subsequent steps.
-
Introduction of a leaving group: Conversion of the protected hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) to facilitate subsequent elimination.
-
Elimination: Formation of a double bond to yield a cyclopentene derivative.
-
Epoxidation: Stereoselective epoxidation of the double bond.
-
Epoxide opening with an amine source: Introduction of the amino group via nucleophilic attack on the epoxide.
-
Reduction of the ester: Conversion of the methyl ester to the primary alcohol.
-
Deprotection: Removal of the protecting group to yield the final amino alcohol intermediate.
The following diagram illustrates a generalized workflow for the synthesis of a carbocyclic nucleoside from this compound.
The Versatile Chiral Building Block: Methyl trans-3-hydroxycyclopentane-1-carboxylate in Complex Molecule Synthesis
Introduction: The Significance of the Chiral Cyclopentane Scaffold
In the landscape of medicinal chemistry and natural product synthesis, the cyclopentane ring system stands out as a privileged scaffold. Its inherent three-dimensional structure allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological activity. When chirality is introduced, the possibilities for creating highly specific and potent therapeutic agents expand significantly. This guide focuses on a particularly valuable chiral building block, methyl trans-3-hydroxycyclopentane-1-carboxylate , and its application in the synthesis of complex, biologically active molecules, with a special emphasis on carbocyclic nucleosides, a class of potent antiviral drugs.
The strategic importance of this building block lies in its pre-defined stereochemistry and its two distinct functional groups—a hydroxyl and a methyl ester. This arrangement allows for sequential and regioselective modifications, providing a robust platform for constructing intricate molecular architectures. This document will provide a detailed overview of the key transformations of this building block and a step-by-step protocol for its elaboration into a key precursor for the synthesis of important antiviral agents like Abacavir and Carbovir.
Key Chemical Features and Synthetic Potential
This compound offers a unique combination of features that make it an attractive starting material for complex synthesis:
-
Defined Stereochemistry: The trans relationship between the hydroxyl and the ester groups provides a fixed stereochemical anchor, which is crucial for controlling the stereochemistry of subsequent transformations.
-
Orthogonal Functional Groups: The hydroxyl group can be manipulated (e.g., oxidized, inverted, or used as a directing group) independently of the ester, which can be reduced, hydrolyzed, or converted to other functionalities.
-
Conformational Rigidity: The five-membered ring provides a degree of conformational constraint, which can be beneficial for designing molecules with specific shapes to fit into the active sites of enzymes or receptors.
These features have been exploited in the synthesis of a variety of complex molecules, most notably in the field of antiviral drug discovery. The cyclopentane core can mimic the furanose sugar of natural nucleosides, leading to the development of carbocyclic nucleosides that are often more stable to enzymatic degradation.
Application in the Synthesis of a Key Precursor for Carbocyclic Nucleosides
A prime example of the utility of this compound is its role as a precursor in the synthesis of chiral aminocyclopentenes, which are key intermediates for antiviral drugs such as Abacavir and Carbovir. The following sections detail the synthetic strategy and provide a comprehensive protocol for the conversion of this compound to a versatile chiral aminocyclopentene intermediate.
Synthetic Strategy Overview
The overall strategy involves the transformation of the hydroxyl and ester functionalities of the starting material into an amino group and a carboxylic acid, respectively, while introducing a double bond into the cyclopentane ring. This is achieved through a series of stereocontrolled reactions.
Caption: Synthetic workflow from the starting material to the target intermediate.
Detailed Experimental Protocols
The following protocols are based on established synthetic transformations and are designed to be self-validating. All procedures should be carried out by trained professionals in a controlled laboratory environment.
Protocol 1: Stereoselective Reduction of Methyl 3-oxocyclopentanecarboxylate
This initial step establishes the crucial trans stereochemistry of the starting material.
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Rationale: The use of sodium borohydride in methanol provides a good yield of the desired trans isomer. The hydride attacks the ketone from the less sterically hindered face, opposite to the ester group, resulting in the trans configuration[1].
Protocol 2: Conversion to a Chiral Aminocyclopentene Intermediate
This multi-step sequence transforms the initial building block into a versatile intermediate for nucleoside synthesis.
Step 2a: Protection of the Hydroxyl Group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography to yield the TBDMS-protected ester.
Step 2b: Mitsunobu Reaction for Introduction of an Azide
This step inverts the stereochemistry at the hydroxyl-bearing carbon and introduces a nitrogen functionality.
Materials:
-
TBDMS-protected this compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DIAD (1.5 eq) dropwise.
-
After 15 minutes, add DPPA (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify by flash chromatography to obtain the azide with inverted stereochemistry.
Rationale: The Mitsunobu reaction is a reliable method for achieving stereochemical inversion at a secondary alcohol center. The reaction proceeds through an SN2 mechanism, where the incoming nucleophile (azide) attacks from the face opposite to the departing activated hydroxyl group.
Step 2c: Reduction of Azide and Ester to an Amino Alcohol
Materials:
-
The azide from the previous step
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF
-
Sodium sulfate decahydrate
Procedure:
-
Carefully add a solution of the azide (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude amino alcohol.
Step 2d: Conversion to a Protected Aminocyclopentene Carboxylic Acid Derivative
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Key Analytical Data |
| 1 | This compound | >78%[1] | ¹H NMR, ¹³C NMR, IR |
| 2a | TBDMS-protected ester | >90% | ¹H NMR, ¹³C NMR, HRMS |
| 2b | Azide with inverted stereochemistry | 60-80% | ¹H NMR, ¹³C NMR, IR (azide stretch) |
| 2c | Amino alcohol | >85% | ¹H NMR, ¹³C NMR, HRMS |
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block for the synthesis of complex molecules. Its pre-defined stereochemistry and orthogonal functional groups allow for a high degree of control in complex synthetic sequences. The protocols outlined in this guide demonstrate a plausible pathway for its elaboration into a key precursor for the synthesis of carbocyclic nucleoside antivirals. Further research into novel transformations of this building block will undoubtedly lead to the discovery and development of new and important therapeutic agents. The cyclopentane framework, as exemplified by this versatile starting material, will continue to be a cornerstone of modern drug discovery.[2]
References
-
Hildbrand, S., Troxler, T., & Scheffold, R. (1994). A Short Synthesis of (−)‐Carbovir. Helvetica Chimica Acta, 77(5), 1236–1240. [Link]
-
Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]
- Benchchem. (n.d.). This compound.
-
Fletcher, S. P., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, 13(1), 420. [Link]
-
Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]
- Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate. (n.d.). Synlett.
-
Vince, R., & Hua, M. (2010). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Universität Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Retrieved from [Link]
-
Trost, B. M., & Sharma, S. (1992). A new nucleophilic ring opening of an activated cyclopropane and a formal synthesis of (+/-)-carbovir. Tetrahedron Letters, 33(15), 2029-2032. [Link]
-
Crimmins, M. T. (2007). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Opinion in Drug Discovery & Development, 10(6), 712-725. [Link]
-
Cristofol, A., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(17), 11599-11611. [Link]
-
PubChem. (n.d.). (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. Retrieved from [Link]
- ChemBK. (n.d.). (-)-(1R,4S)-1-amino-cyclopent-2-ene-4-carboxylic acid.
- Taylor, S. J. C., et al. (2000). The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives.
-
de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 117(1), 1-104. [Link]
Sources
Application Notes & Protocols: The Strategic Use of Methyl trans-3-hydroxycyclopentane-1-carboxylate in Modern Prostaglandin Synthesis
Abstract
Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[1][2] Their complex and stereochemically rich structures have made them compelling targets for total synthesis for over five decades.[3][4] A cornerstone of many successful synthetic strategies is the use of versatile, chiral five-membered ring synthons. This guide details the strategic application of Methyl trans-3-hydroxycyclopentane-1-carboxylate , a readily accessible building block, in the stereocontrolled synthesis of key prostaglandin intermediates, most notably the renowned Corey Lactone. We will explore the underlying chemical logic, provide detailed experimental protocols for its transformation, and illustrate its integration into the synthesis of prostaglandins such as PGF₂α.
Introduction: The Cyclopentane Core in Prostaglandin Architecture
The prostaglandin framework is characterized by a cyclopentane ring bearing two side chains in a trans configuration. The stereochemical integrity of up to five chiral centers is crucial for biological activity. Consequently, synthetic strategies that establish this stereochemistry early and efficiently are highly valued.[5] this compound serves as an ideal starting point for several reasons:
-
Pre-installed Stereochemistry: The trans relationship between the hydroxyl and methoxycarbonyl groups provides a crucial stereochemical foundation, simplifying subsequent transformations.
-
Orthogonal Functional Handles: The hydroxyl (-OH) and ester (-COOCH₃) groups can be manipulated independently, allowing for sequential and controlled introduction of the prostaglandin side chains.[6]
-
Versatility: The hydroxyl group can be oxidized to a ketone, inverted, or used as a directing group, while the ester can be reduced or hydrolyzed, opening numerous synthetic pathways.[6]
This document will focus on the primary synthetic route where this precursor is elaborated into the Corey Lactone, a universally recognized intermediate in the synthesis of a wide range of prostaglandins.[7][8]
Strategic Elaboration to the Corey Lactone Diol
The most powerful application of this compound is its conversion to the Corey Lactone Diol, a key intermediate that contains the complete carbon skeleton and correct stereochemistry of the cyclopentane core.[3][9] This transformation requires a series of carefully orchestrated steps to build the bicyclic lactone system.
Workflow: From Precursor to the Corey Lactone
The following diagram outlines the strategic conversion of the starting material into the pivotal Corey Lactone intermediate.
Caption: Fig 1. Synthetic pathway to the Corey Lactone.
Application Notes and Protocols
This section provides detailed protocols for the key transformations in prostaglandin synthesis, starting from the elaboration of the Corey Lactone and the subsequent attachment of the side chains.
Protocol 1: Building the ω-Side Chain via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for creating the C13-C14 trans-double bond of the ω-side chain with high stereoselectivity.[10] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig reagent counterpart, leading to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble.[11][12]
-
Reagent: Dimethyl (2-oxoheptyl)phosphonate is used to introduce the standard C7 lower chain of PGF₂α.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base sufficient to deprotonate the phosphonate ester, generating the reactive carbanion.
-
Solvent: Anhydrous THF is used to ensure a water-free environment, preventing the quenching of the highly reactive carbanion.
-
Stereoselectivity: The thermodynamic stability of the intermediates in the HWE reaction pathway strongly favors the formation of the (E)-alkene, which corresponds to the desired trans geometry in the prostaglandin side chain.[11][13]
Caption: Fig 2. Mechanism of the HWE Reaction.
| Step | Action | Reagent/Parameter | Notes |
| 1 | Prepare Phosphonate Solution | To a flame-dried, three-neck flask under Argon, add Dimethyl (2-oxoheptyl)phosphonate (1.1 eq) and anhydrous THF . | Maintain a positive pressure of inert gas throughout. |
| 2 | Form Carbanion | Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. | Vigorous hydrogen gas evolution will occur. Stir for 1 hour at room temperature until the solution is clear. |
| 3 | Add Aldehyde | Cool the resulting phosphonate carbanion solution to -78 °C. Add a solution of the Corey Aldehyde (1.0 eq) in anhydrous THF dropwise. | The Corey Aldehyde is derived from the Corey Lactone via reduction (e.g., with DIBAL-H). The reaction is highly exothermic. |
| 4 | Reaction | Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. | Monitor reaction progress by TLC. |
| 5 | Quench & Workup | Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. | Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. |
| 6 | Purification | Purify the crude product by flash column chromatography on silica gel. | Eluent: Hexane/Ethyl Acetate gradient. Expected yield: 85-95% of the enone product. |
Protocol 2: Building the α-Side Chain via Wittig Reaction
After installation of the ω-side chain and subsequent functional group manipulations of the Corey Lactone intermediate (including reduction of the lactone to a lactol), the α-side chain is installed. The Wittig reaction is a classic and reliable method for this transformation.[4]
-
Reagent: (4-Carboxybutyl)triphenylphosphonium bromide is the Wittig salt that will form the C7 carboxylic acid side chain.
-
Base: A strong base like sodium dimsyl (prepared from NaH and DMSO) is required to deprotonate the phosphonium salt to form the non-stabilized ylide.
-
Stereoselectivity: Non-stabilized ylides typically lead to a mixture of (Z) and (E) isomers, with the (Z)-alkene (corresponding to the natural cis configuration) often predominating under salt-free conditions.
| Step | Action | Reagent/Parameter | Notes |
| 1 | Prepare Ylide | In a flame-dried flask under Argon, add (4-Carboxybutyl)triphenylphosphonium bromide (2.2 eq) to anhydrous DMSO . | Add Sodium Hydride (NaH, 2.2 eq) and heat to ~50 °C until H₂ evolution ceases, forming a deep red solution of the ylide. |
| 2 | Add Aldehyde | Cool the ylide solution to room temperature. Add a solution of the Lactol-derived Aldehyde (1.0 eq) in anhydrous DMSO dropwise. | The aldehyde is generated from the lactol intermediate via oxidation (e.g., Collins oxidation). |
| 3 | Reaction | Stir the mixture at room temperature for 3-5 hours. | The deep red color of the ylide will fade as the reaction proceeds. Monitor by TLC. |
| 4 | Workup | Pour the reaction mixture into ice-water and acidify with dilute HCl to pH ~3-4. | Extract with Ethyl Acetate/Hexane. The triphenylphosphine oxide byproduct can be challenging to remove. |
| 5 | Purification | Purify via flash chromatography after esterification of the carboxylic acid with diazomethane for easier handling. | Final deprotection steps will yield the target prostaglandin. Expected yield: 50-70%. |
Stereochemical Control and Chiral Resolution
The synthesis of biologically active prostaglandins demands strict stereocontrol. While our starting material possesses trans stereochemistry, it is often prepared as a racemic mixture. To obtain an enantiomerically pure final product, a resolution step is essential.
Enzymatic Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of hydroxylated cyclopentenone precursors.[14][15] For example, a racemic mixture of a 4-hydroxycyclopentenone derivative can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the slower-reacting alcohol enantiomer from the acylated product.[15][16] This provides access to enantiomerically enriched starting materials for the synthesis.[17]
Conclusion
This compound represents a strategically sound and versatile starting material for the asymmetric synthesis of prostaglandins. Its inherent stereochemistry and orthogonal functional groups provide a robust platform for the efficient construction of complex intermediates like the Corey Lactone. By leveraging powerful and stereoselective transformations such as the Horner-Wadsworth-Emmons and Wittig reactions, researchers can effectively assemble the intricate architecture of these vital biomolecules. The protocols and strategic insights provided herein offer a guide for drug development professionals and synthetic chemists aiming to harness this valuable synthon in the pursuit of novel prostaglandin analogues.
References
- A Comparative Guide to the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α - Benchchem.
- Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PubMed Central.
- Concise, scalable and enantioselective total synthesis of prostaglandins. - SciSpace.
- A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed Central.
- Enantioselective Syntheses of Prostaglandins - Chemistry LibreTexts.
- Syntheses of Prostaglandins from Cyclopentanes - Chemistry LibreTexts.
- Stereoselective synthesis of an important prostaglandin synthetic intermedi
- Synthesis of prostaglandin-F2α by conjugate addition of a cuprate reagent to 3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one - RSC Publishing.
- Synthesis of Chiral Cyclopentenones - ACS Public
- Horner–Wadsworth–Emmons reaction - Wikipedia.
- Horner-Wadsworth-Emmons Reaction - YouTube.
- Horner-Wadsworth-Emmons Reaction - NROChemistry.
- Methyl trans-3-hydroxycyclopentane-1-carboxyl
- Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes - ResearchG
- Horner–Wadsworth–Emmons reaction - Grokipedia.
- Corey's synthetic route of the Corey lactone | Download Scientific Diagram - ResearchG
- One-pot synthesis of protected prostaglandins from alkynes and cyclopentenones. In situ generation of higher order cyanocuprates derived from alkenylzirconium intermediates - Journal of the American Chemical Society.
- Prostaglandin analog synthesis using hexamethylphosphorous triamide-alkenylcupr
- Enzymatic enantioselective synthesis of S(-) and R(+)
- Pot and time economies in the total synthesis of Corey lactone - RSC Publishing.
- Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - MDPI.
- A route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones - Journal of the American Chemical Society.
- Preparation method of corey lactone diol - Google P
- Process for the preparation of prostaglandins - Google P
- Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol - SciSpace.
- Synthesis of Prostaglandins (PG) and Thromboxanes (TX)
- TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS - Revue Roumaine de Chimie.
- The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone - Sci-Hub.
Sources
- 1. Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. grokipedia.com [grokipedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sci-Hub. The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone / Org. Biomol. Chem., 2010 [sci-hub.ru]
- 17. EP0419988A1 - Enzymatic enantioselective synthesis of S(-) and R(+) esters of 4-hydroxy-1-cyclopentenone and its 2',2'-dimethyl-1',3'-propandiol ketal - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Methyl trans-3-hydroxycyclopentane-1-carboxylate for the Synthesis of Advanced Protein Degraders
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins.[1][2] At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system.[2][3] The efficacy and selectivity of these degraders are critically dependent on the chemical scaffolds used in their construction. This guide provides an in-depth examination of Methyl trans-3-hydroxycyclopentane-1-carboxylate , a crucial building block for the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited ligases in PROTAC development.[4][5] We will explore the strategic rationale for its use and provide detailed protocols for its incorporation into advanced VHL ligand precursors.
The Strategic Imperative for Targeted Protein Degradation
Traditional pharmacology has largely relied on an "occupancy-driven" model, where a drug must continuously bind to a protein's active site to exert its effect. This approach has limitations, often requiring high drug concentrations and being ineffective against proteins lacking well-defined binding pockets. Targeted Protein Degradation, particularly through PROTACs, offers an "event-driven" alternative that circumvents these challenges.[6]
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target Protein of Interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A flexible linker that connects the two, enabling the formation of a productive ternary complex.
This ternary complex (POI-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to act catalytically on other POI molecules.
Figure 1: General workflow of PROTAC-mediated protein degradation.
The Central Role of VHL Ligands and the Utility of this compound
While over 600 E3 ligases exist in humans, only a handful have been successfully recruited for TPD.[6] The von Hippel-Lindau (VHL) E3 ligase is among the most prominent, largely due to the availability of well-characterized, potent small molecule ligands that mimic the binding of its endogenous substrate, HIF-1α.[7][8]
This compound emerges as a highly valuable starting material for the synthesis of these VHL ligands. Its value is rooted in its specific stereochemistry and functional groups:
-
Trans-Stereochemistry: The trans configuration of the hydroxyl and ester groups on the cyclopentane ring is crucial for establishing the correct three-dimensional orientation required for high-affinity binding to the VHL protein.
-
Hydroxyl Group: This functional group serves as a critical hydrogen bond donor, mimicking the key hydroxyproline residue of HIF-1α that is essential for VHL recognition.[8]
-
Methyl Ester: Provides a convenient chemical handle for further synthetic elaboration, allowing for the introduction of other functionalities or for coupling to a linker.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [9] |
| CAS Number | 79590-84-4 (for 1R,3R isomer) | [9] |
| Molecular Formula | C₇H₁₂O₃ | [9][10][11] |
| Molecular Weight | 144.17 g/mol | [9][11] |
| Appearance | Colorless oil | [10] |
| Key Functional Groups | Ester, Secondary Alcohol | [9] |
Synthetic Strategy: From Building Block to VHL Ligand Precursor
The synthesis of a VHL ligand from this compound involves a series of strategic chemical transformations designed to build the final pharmacophore. A common and efficient approach involves the protection of the hydroxyl group, followed by functionalization to introduce the necessary amide and other recognition motifs.
The workflow below illustrates a representative pathway to a key intermediate, which can then be readily coupled to a linker for PROTAC assembly.
Figure 2: Synthetic workflow from the starting material to a VHL ligand precursor.
Experimental Protocol: Synthesis of a Protected VHL Ligand Core
This protocol details the first two critical steps: protection of the hydroxyl group and subsequent saponification of the methyl ester to yield a carboxylic acid ready for amide coupling. This self-validating protocol ensures high yields and purity, which are essential for downstream success.
Objective: To synthesize (1R,3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentane-1-carboxylic acid from Methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate.
Part A: Protection of the Hydroxyl Group
Rationale: The secondary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether. This protecting group is robust enough to withstand the conditions of the subsequent ester hydrolysis but can be selectively removed later under mild conditions (e.g., with a fluoride source like TBAF). Imidazole is used as a mild base to activate the silyl chloride and scavenge the HCl byproduct.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | 144.17 | 5.00 g | 34.7 | 1.0 |
| Imidazole | 68.08 | 2.83 g | 41.6 | 1.2 |
| TBS-Cl | 150.72 | 5.75 g | 38.1 | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate (5.00 g, 34.7 mmol) and imidazole (2.83 g, 41.6 mmol).
-
Dissolve the solids in dry dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl) (5.75 g, 38.1 mmol) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot should appear.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected ester as a colorless oil. This product is often used directly in the next step without further purification.
Part B: Ester Hydrolysis (Saponification)
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH). A mixture of THF and water is used as the solvent system to ensure the solubility of both the organic substrate and the inorganic base.
| Reagent | MW ( g/mol ) | Amount (from Part A) | Moles (mmol) | Equivalents |
| Crude Protected Ester | 258.45 | ~8.97 g | ~34.7 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 1.66 g | 69.4 | 2.0 |
| Tetrahydrofuran (THF) | - | 70 mL | - | - |
| Water | - | 35 mL | - | - |
Procedure:
-
Dissolve the crude protected ester from Part A (~8.97 g, 34.7 mmol) in a mixture of THF (70 mL) and water (35 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide (1.66 g, 69.4 mmol) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 3-5 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, (1R,3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentane-1-carboxylic acid, as a white solid or viscous oil.
Expected Outcome: High purity product (>95%) with a typical yield of 85-95% over the two steps. The product is now ready for amide coupling to introduce further diversity and build the complete VHL ligand.[12][13]
Conclusion and Future Directions
This compound is a cornerstone building block in the field of targeted protein degradation. Its inherent stereochemistry and versatile functional groups provide a reliable and efficient entry point for the synthesis of complex and highly potent VHL ligands.[9] The protocols outlined herein demonstrate a robust and scalable pathway to key intermediates, empowering researchers to rapidly assemble diverse libraries of PROTACs for drug discovery. As the TPD field continues to expand, the demand for such foundational molecules and the innovative synthetic strategies that employ them will only intensify, paving the way for the next generation of precision medicines.[14]
References
- Benchchem. This compound.
- AChemBlock. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0.
- PubChem. 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid.
- Chemsrc. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate.
-
MDPI. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Available from: [Link]
-
PMC. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available from: [Link]
-
PubMed. Applications of covalent chemistry in targeted protein degradation. Available from: [Link]
-
MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Available from: [Link]
-
ResearchGate. Applications of covalent chemistry in targeted protein degradation. Available from: [Link]
- Google Patents. Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
-
ResearchGate. Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. Available from: [Link]
-
ACS Publications. VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Available from: [Link]
-
PMC. Targeted protein degradation: mechanisms, strategies and application. Available from: [Link]
-
ResearchGate. (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Available from: [Link]
-
PMC. Workflow for E3 Ligase Ligand Validation for PROTAC Development. Available from: [Link]
-
IJCRR. PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. Available from: [Link]
-
Semantic Scholar. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available from: [Link]
-
RSC Publishing. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Available from: [Link]
Sources
- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrr.com [ijcrr.com]
- 3. Applications of covalent chemistry in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. This compound | Benchchem [benchchem.com]
- 10. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
- 11. 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Methyl trans-3-hydroxycyclopentane-1-carboxylate via Derivatization
Abstract
This application note provides a comprehensive guide for the derivatization of Methyl trans-3-hydroxycyclopentane-1-carboxylate for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar hydroxyl group, the direct analysis of this compound often results in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet. To overcome these challenges, this document details two field-proven derivatization protocols: Trimethylsilylation (TMS) and Acylation . These methods effectively mask the polar hydroxyl group, thereby increasing the analyte's volatility and thermal stability. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable method for the quantification and identification of this and structurally similar compounds.
Introduction & Scientific Principle
This compound is a bifunctional organic molecule featuring a methyl ester and a secondary alcohol on a cyclopentane ring.[1] While the methyl ester is amenable to GC analysis, the presence of the hydroxyl (-OH) group imparts polarity and the capacity for hydrogen bonding. These characteristics are problematic for GC analysis, often leading to tailing peaks and poor reproducibility.[2]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For GC-MS, the primary goals of derivatization are:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte.[2][3]
-
Enhanced Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.[2]
-
Improved Chromatography: Masking the polar group leads to more symmetrical (Gaussian) peak shapes, improving resolution and quantification accuracy.[4]
-
Characteristic Mass Spectra: Derivatization creates products with predictable and often structurally significant fragmentation patterns in the mass spectrometer, aiding in identification and confirmation.[5]
This note will focus on two widely adopted and effective derivatization strategies: silylation and acylation.
Experimental Workflow Overview
The overall process, from sample receipt to data analysis, follows a structured workflow to ensure reproducibility and accuracy. The key stages involve sample preparation, the chemical derivatization reaction, and subsequent instrumental analysis by GC-MS.
Caption: General workflow for derivatization and GC-MS analysis.
Protocol 1: Trimethylsilylation (TMS)
Silylation is a robust and widely used derivatization method where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -(Si(CH₃)₃).[6][7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts effectively with alcohols. The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for sterically hindered alcohols.[6]
4.1 Chemical Reaction
The hydroxyl group on the cyclopentane ring attacks the silicon atom of BSTFA, displacing a trifluoroacetamide leaving group to form a stable trimethylsilyl ether.
Caption: Silylation of the target analyte with BSTFA.
4.2 Reagents & Materials
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for injection
4.3 Step-by-Step Protocol
-
Sample Preparation: Ensure the sample is free of water, as silylating reagents are moisture-sensitive.[3][6] If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Reconstitution: Dissolve 1-5 mg of the dried sample or standard in 100 µL of anhydrous pyridine or DCM in a reaction vial.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial. The reagent should be in excess to ensure the reaction goes to completion.[6]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. An aliquot of 1 µL is typically sufficient.
Protocol 2: Acylation (Acetylation)
Acylation is an alternative method that involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moiety, forming an ester.[8][9] Acetic anhydride is a common and effective reagent for this purpose, often used with a catalyst like pyridine which also acts as a solvent.[10] Acetate derivatives are highly stable and produce clean mass spectra.
5.1 Chemical Reaction
The hydroxyl group reacts with acetic anhydride in the presence of a base catalyst (pyridine) to form an acetate ester, with acetic acid as a byproduct.
5.2 Reagents & Materials
-
Acetic Anhydride (≥99%)
-
Anhydrous Pyridine (GC grade)
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
5.3 Step-by-Step Protocol
-
Sample Preparation: As with silylation, the sample must be thoroughly dried.
-
Reconstitution: Dissolve 1-5 mg of the sample in 100 µL of anhydrous pyridine in a reaction vial.
-
Reagent Addition: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and vortex. Heat at 60-70°C for 20-30 minutes. The heating step ensures the reaction proceeds to completion.
-
Cooling: Let the sample cool to room temperature.
-
Analysis: The derivatized sample can be injected directly into the GC-MS.
Expected Results and Data Interpretation
Derivatization will alter the molecular weight and retention time of the analyte. The resulting mass spectra will display characteristic fragments that confirm the success of the reaction and the identity of the compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Derivatization Method | Derivative Formula | Derivative MW ( g/mol ) | Expected Key Mass Fragments (m/z) |
| This compound | C₇H₁₂O₃ | 144.17 | None (Underivatized) | - | - | M+ not always visible, fragments from loss of H₂O, OCH₃, COOCH₃ |
| TMS Derivative | C₇H₁₂O₃ | 144.17 | Silylation (BSTFA) | C₁₀H₂₀O₃Si | 216.35 | [M-15]⁺ (loss of CH₃), 73, 129 |
| Acetate Derivative | C₇H₁₂O₃ | 144.17 | Acylation | C₉H₁₄O₄ | 186.21 | [M-43]⁺ (loss of C₂H₃O), 43 (acetyl group) |
Note: The fragmentation patterns of TMS derivatives are well-documented, with the [M-15]⁺ ion (loss of a methyl group from the TMS moiety) and the ion at m/z 73 [(CH₃)₃Si]⁺ being highly characteristic. For acetate derivatives, a characteristic loss of ketene (42 Da) or the acetyl group (43 Da) is often observed.
GC-MS Instrumental Conditions (Starting Point)
The following parameters serve as a robust starting point and should be optimized for your specific instrument and application.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Mode: Split (20:1 ratio)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 40-450
Conclusion
The derivatization of this compound via silylation or acylation is essential for reliable GC-MS analysis. Both protocols presented here offer excellent means to increase analyte volatility and thermal stability, resulting in superior chromatographic performance and confident identification. The choice between silylation and acylation may depend on laboratory preference, reagent availability, or the need for specific mass spectral fragmentation patterns for confirmation. These methods provide a solid foundation for the routine analysis of this and other polar compounds in complex matrices.
References
-
D. R. Knapp, "Chapter 8: Acylation." In Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979. [Online]. Available: [Link]
-
A. L. Sessions, "Acetate derivatives of alcohols." Caltech GPS. [Online]. Available: [Link]
-
Bibel, M., "Derivatization of metabolites for GC-MS via methoximation+silylation." YouTube, 2022. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Derivatization." [Online]. Available: [Link]
-
Restek Corporation, "A Technical Guide for Derivatization Reagents." [Online]. Available: [Link]
-
P. J. K. et al., "Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS." Metabolites, 2017. [Online]. Available: [Link]
-
M. J. C. et al., "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis." Journal of Chemistry, 2013. [Online]. Available: [Link]
-
A. L. Sessions, "Preparation of TMS Derivatives for GC/MS." Caltech GPS. [Online]. Available: [Link]
-
C. Schummer et al., "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009. [Online]. Available: [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate
Introduction: The stereoselective synthesis of "Methyl trans-3-hydroxycyclopentane-1-carboxylate" is a critical process in the development of various pharmaceuticals and fine chemicals. Achieving high diastereoselectivity in favor of the trans isomer is a common objective that presents several challenges, from controlling the reduction of a key keto-ester intermediate to the final purification of the desired product. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guides & Methodologies
Issue 1: Poor trans:cis Diastereoselectivity in the Reduction of Methyl 3-oxocyclopentanecarboxylate
Question: "My reduction of methyl 3-oxocyclopentanecarboxylate using sodium borohydride in methanol is giving me a nearly 1:1 mixture of trans and cis isomers. How can I improve the selectivity for the desired trans product?"
Answer: This is a common and critical challenge. The stereochemical outcome of the hydride reduction of the ketone at C3 is directed by the steric hindrance imposed by the carbomethoxy group at C1. For optimal trans selectivity, the hydride must attack from the same face as the ester group. However, under standard sodium borohydride (NaBH₄) conditions, the selectivity can be modest. Here’s a breakdown of the causality and actionable solutions:
Underlying Principle: The thermodynamically more stable product is the trans isomer, where the two bulky substituents (hydroxyl and carbomethoxy groups) are on opposite sides of the cyclopentane ring, minimizing steric strain. Your goal is to employ a reducing agent and conditions that favor this thermodynamic product or a kinetically controlled pathway that leads to it.
Troubleshooting Workflow:
Caption: Decision workflow for improving trans selectivity.
Detailed Protocols & Explanations:
-
Temperature Control: Running the reaction at 0°C or even lower temperatures is crucial.[1][2] Lowering the temperature enhances the kinetic control of the reaction, favoring the transition state that leads to the more stable trans product.
-
Choice of Reducing Agent: The steric bulk of the hydride source is paramount.
-
Sodium Borohydride (NaBH₄): While cost-effective, it is a relatively small hydride donor, leading to lower selectivity.
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃): This reagent is significantly bulkier than NaBH₄. The large tert-butoxy groups favor hydride delivery from the less hindered face of the cyclopentanone ring, leading to a higher trans:cis ratio, often reported to be around 9:1.[1] It's also less reactive than LiAlH₄, reducing the risk of ester reduction.
-
L-Selectride® (Lithium tri-sec-butylborohydride): Another excellent choice for stereoselective ketone reductions due to its extreme steric bulk.
-
Comparative Data for Reducing Agents:
| Reducing Agent | Typical Solvent | Temperature (°C) | Reported trans:cis Ratio | Key Considerations |
| NaBH₄ | Methanol | 0 | ~3:1 to 4:1 | Low cost, moderate selectivity.[1][2] |
| LiAlH(Ot-Bu)₃ | Anhydrous THF | -78 to 0 | ~9:1 | Requires strictly anhydrous conditions.[1] |
| L-Selectride® | Anhydrous THF | -78 | >10:1 | Highly stereoselective, but more expensive. |
Experimental Protocol for High trans Selectivity:
-
Dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF dropwise over 30 minutes, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), followed by warming to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Issue 2: Difficulty in Separating trans and cis Diastereomers
Question: "I've completed the reduction, and my NMR shows a mixture of trans and cis isomers. Standard flash column chromatography on silica gel is not giving me baseline separation. What are my options?"
Answer: Separating diastereomers of this nature can be challenging due to their similar polarities.[3] If optimizing the reaction's stereoselectivity is not sufficient, you will need to enhance your purification strategy.
Underlying Principle: Diastereomers have different physical properties, which allows for their separation.[3] The key is to find a chromatographic condition or a derivatization strategy that amplifies these differences.
Troubleshooting Separation:
Caption: Decision tree for separating trans/cis diastereomers.
Purification Strategies:
-
Optimize Flash Chromatography:
-
Solvent System: Instead of the standard Hexane/Ethyl Acetate, try systems with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.
-
Gradient: Use a very shallow elution gradient to maximize the resolution between the two spots on TLC.
-
Column Size: Employ a longer, narrower column to increase the number of theoretical plates.
-
-
Derivatization: Convert the mixture of diastereomeric alcohols into a mixture of diastereomeric esters (e.g., acetates or benzoates). The introduction of a new bulky group can significantly alter the molecule's interaction with the stationary phase, often leading to better separation. The protecting group can be removed after separation.
-
Preparative HPLC: If available, High-Performance Liquid Chromatography is a powerful tool for separating closely related isomers.[4] Both normal-phase and reverse-phase columns can be effective.
-
Recrystallization (less common for oils): If your product is a solid or can be derivatized into a crystalline solid, fractional recrystallization can be an effective, scalable purification method.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing the starting material, methyl 3-oxocyclopentanecarboxylate? A: A common and effective method is the Fischer esterification of 3-oxocyclopentanecarboxylic acid. This involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[2][5] The reaction is typically refluxed for a few hours, and the product is isolated after an aqueous workup to remove the acid catalyst and any unreacted starting material.[5]
Q2: How can I confirm the stereochemistry of my final product? A: The primary method is ¹H NMR spectroscopy. The relative stereochemistry (trans vs. cis) can often be determined by analyzing the coupling constants and chemical shifts of the protons at C1 and C3. Often, the coupling constants between the protons on C1 and the adjacent protons on C2 and C5 will differ between the trans and cis isomers. For unambiguous confirmation, 2D NMR techniques like NOESY can be used to identify through-space correlations between the protons at C1 and C3. In the cis isomer, a NOE correlation would be expected between these protons, which would be absent in the trans isomer.
Q3: Are there any enzymatic methods to achieve high stereoselectivity? A: Yes, enzymatic resolutions are a powerful alternative. For instance, a racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate can be resolved using a lipase, such as Candida antarctica lipase B (CAL-B).[1] The enzyme will selectively hydrolyze one of the esters (e.g., the cis ester) to the corresponding carboxylic acid, allowing for the separation of the unreacted trans ester. This can achieve very high enantiomeric excess (>98% ee).[1]
Q4: My reaction with LiAlH(Ot-Bu)₃ is sluggish and incomplete. What could be the cause? A: The most likely culprit is the presence of moisture in your reaction setup. Lithium tri-tert-butoxyaluminum hydride is highly sensitive to water. Ensure that your glassware is oven-dried, your solvent (THF) is anhydrous, and the reaction is run under a dry, inert atmosphere (nitrogen or argon). Additionally, verify the quality and age of your reagent, as it can degrade over time if not stored properly.
References
- Cyclopentane Synthesis. (2005). Baran Lab.
- Cyclopentane synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Chiral Cyclopentenones. (2018). Chemical Reviews, ACS Publications.
- This compound. (n.d.). Benchchem.
- Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. (n.d.). Google Patents.
- Synthesis of trans-3,4-diaryl-1-hydroxycyclopentanes. (n.d.). ResearchGate.
- How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications? (n.d.).
- methyl 3-hydroxycyclopentane-1-carboxylate 97%. (n.d.). AChemBlock.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2025). ResearchGate.
- Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. (2022). NIH.
- Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. (n.d.). PMC - PubMed Central.
- Determination of absolute configuration of cyclopentane 9 obtained by stereoselective photocyclization. (n.d.). ResearchGate.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI.
- Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2018). Organic Syntheses.
- 2-methylcyclopentane-1,3-dione. (n.d.). Organic Syntheses Procedure.
- (PDF) ChemInform Abstract: Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. (2025). ResearchGate.
- Separation of diastereomers by extractive distillation. (n.d.). Google Patents.
- Synthesis of Methyl 3-oxocyclopentanecarboxylate. (n.d.). PrepChem.com.
- methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate. (n.d.). Echemi.
- CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. (n.d.). Chemsrc.
- 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. (n.d.). PubChem.
Sources
Optimizing reaction conditions for "Methyl trans-3-hydroxycyclopentane-1-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two common routes, each with its own set of advantages and potential challenges. The choice of route often depends on the available starting materials and the desired scale of the reaction.
Route 1: Stereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate This is a widely used method that involves the reduction of a ketoester to the corresponding hydroxyester. The key challenge in this route is to control the stereochemistry of the reduction to favor the formation of the desired trans isomer over the cis isomer.
Route 2: Fischer Esterification of trans-3-hydroxycyclopentane-1-carboxylic acid This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. While straightforward, this is an equilibrium reaction, and care must be taken to drive the reaction to completion.
Below, we provide detailed troubleshooting guides and FAQs for both of these synthetic pathways.
Route 1: Stereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate
This route is often preferred due to the commercial availability of the starting ketoester. The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions.
Troubleshooting Guide: Stereoselective Reduction
Question: My yield of the desired trans isomer is low, and I am getting a significant amount of the cis isomer. How can I improve the stereoselectivity?
Answer: Achieving high trans selectivity is a common challenge. The formation of the trans isomer is favored when the hydride attacks the carbonyl group from the less sterically hindered face.
-
Choice of Reducing Agent:
-
Sodium borohydride (NaBH₄) in methanol is a cost-effective choice that generally provides good selectivity for the trans product. The steric bulk of the ester group directs the incoming hydride to the opposite face of the ring, leading to the trans alcohol.[1]
-
For even higher selectivity, consider using a bulkier reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) . This reagent is significantly larger than NaBH₄ and will approach the carbonyl from the less hindered face with greater preference, often leading to a higher trans:cis ratio.[1]
-
-
Reaction Temperature:
-
Lowering the reaction temperature can enhance stereoselectivity. Running the reduction at 0°C or even -20°C can slow down the reaction rate and allow the kinetic product (often the desired trans isomer) to be formed preferentially.
-
-
Solvent:
-
The choice of solvent can influence the stereochemical outcome. Methanol is commonly used with NaBH₄. For other hydrides, ensure you are using an appropriate anhydrous solvent as specified in the literature for that reagent.
-
Question: My reaction is very slow or does not go to completion. What could be the issue?
Answer: An incomplete reduction can be frustrating. Here are several factors to consider:
-
Reagent Quality:
-
Sodium borohydride is sensitive to moisture and can decompose over time. Ensure you are using a fresh bottle or a properly stored reagent. It is a white microcrystalline powder that should not be clumped.[2]
-
If using other metal hydrides, they are often even more sensitive to air and moisture. Ensure they are handled under an inert atmosphere.
-
-
Reaction Conditions:
-
While low temperatures favor selectivity, they also slow down the reaction. If the reaction is too slow, you may need to find a balance between selectivity and reaction time. Allow the reaction to stir for a longer period at the lower temperature.
-
Ensure proper mixing to allow the heterogeneous reducing agent to react with the dissolved ketoester.
-
-
Monitoring the Reaction:
-
Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The starting ketoester will be more polar than the product hydroxyester. A typical eluent system for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 7:3). The disappearance of the starting material spot indicates the completion of the reaction.
-
Question: I am having difficulty purifying the trans isomer from the cis isomer. What are the best methods?
Answer: The separation of diastereomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method for separating the cis and trans isomers.
-
Solvent System: A mixture of hexane and ethyl acetate is typically effective. You will likely need to test a few different ratios to achieve optimal separation. Start with a 7:3 hexane:ethyl acetate mixture and adjust the polarity based on the TLC results. The goal is to have a good separation between the spots on the TLC plate (a ΔRf of at least 0.2 is ideal). For polar compounds, a methanol/dichloromethane system can also be effective.[3]
-
Column Packing and Loading: Ensure the silica gel is packed properly to avoid channeling. For difficult separations, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column. This can lead to better resolution.
-
-
Recrystallization: If the crude product is a solid, recrystallization may be an option. This will depend on the relative solubilities of the two isomers in a particular solvent system. Experiment with different solvents to find one in which the desired trans isomer is significantly less soluble than the cis isomer at low temperatures.
Experimental Protocol: Stereoselective Reduction
Materials:
-
Methyl 3-oxocyclopentane-1-carboxylate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
5% Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 3-oxocyclopentane-1-carboxylate (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Be cautious as the reaction may generate hydrogen gas.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC (7:3 hexane:ethyl acetate).
-
Once the starting material is consumed, slowly add 5% HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (hexane:ethyl acetate) to separate the trans and cis isomers.
Visualization: Stereoselective Reduction Workflow
Caption: Workflow for the stereoselective reduction of the ketoester.
Route 2: Fischer Esterification of trans-3-hydroxycyclopentane-1-carboxylic acid
This is a classic esterification method that is effective if the starting carboxylic acid is readily available.
Troubleshooting Guide: Fischer Esterification
Question: My esterification reaction is not going to completion, and I still have a lot of starting carboxylic acid. How can I improve the yield?
Answer: Fischer esterification is an equilibrium reaction, so driving it towards the product side is key.[4][5][6]
-
Le Chatelier's Principle:
-
Use Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which will push the equilibrium towards the formation of the methyl ester.[4][5]
-
Remove Water: Water is a product of the reaction, and its removal will drive the reaction forward. This can be achieved by using a Dean-Stark apparatus to azeotropically remove water, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[4][6]
-
-
Catalyst:
-
A strong acid catalyst is necessary. Concentrated sulfuric acid (H₂SO₄) is commonly used. Ensure a sufficient catalytic amount is added (typically a few drops to 5 mol%).
-
Other acid catalysts like p-toluenesulfonic acid (TsOH) can also be used.[4]
-
-
Reaction Time and Temperature:
-
These reactions are often slow at room temperature. Refluxing the reaction mixture is typically required to reach equilibrium in a reasonable amount of time (a few hours to overnight).
-
Question: I am concerned about side reactions involving the hydroxyl group. Is this a problem?
Answer: Under the acidic conditions of the Fischer esterification, there is a potential for side reactions, although they are not always significant.
-
Dehydration: The hydroxyl group could potentially be eliminated to form an alkene, especially at high temperatures. Using a milder acid catalyst or lower reaction temperatures for a longer time can help to minimize this.
-
Ether Formation: Intermolecular dehydration between two alcohol molecules could form an ether, but this is generally less favorable than the desired esterification.
To minimize side reactions, it is best to use the mildest conditions that will still drive the reaction to completion.
Question: The workup procedure is tricky, and I am losing product. How can I improve the workup?
Answer: The workup for a Fischer esterification involves neutralizing the acid catalyst and removing the unreacted carboxylic acid.
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution. Do this slowly as it will produce CO₂ gas.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. The unreacted carboxylic acid will be deprotonated by the base and will remain in the aqueous layer as the carboxylate salt.
-
Washing: Wash the organic layer with water and then brine to remove any remaining salts and water before drying and concentrating.
Experimental Protocol: Fischer Esterification
Materials:
-
trans-3-hydroxycyclopentane-1-carboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine trans-3-hydroxycyclopentane-1-carboxylic acid (1 equivalent) and methanol (as solvent) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated NaHCO₃ solution to neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
If necessary, purify by flash column chromatography.
Visualization: Fischer Esterification Mechanism
Caption: Mechanism of the Fischer Esterification reaction.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the cis and trans isomers of Methyl 3-hydroxycyclopentane-1-carboxylate using NMR? A1: ¹H NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The relative stereochemistry of the hydroxyl and ester groups will influence the chemical shifts and coupling constants of the protons on the cyclopentane ring. In the trans isomer, the proton on the carbon bearing the hydroxyl group (C-3) and the proton on the carbon bearing the ester group (C-1) will have a different spatial relationship compared to the cis isomer. This will result in different coupling constants between these protons and their neighbors. Generally, the chemical shifts of the ring protons will differ between the two isomers. For a definitive assignment, 2D NMR techniques like NOESY can be used to determine through-space correlations between the protons.
Q2: What are the key safety precautions I should take when performing these syntheses? A2:
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.[2][7][8]
-
Strong Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always handle it in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield. When diluting, always add acid to water, never the other way around.[9][10][11][12][13]
-
General Precautions: Always be aware of the hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Q3: Can I use a different alcohol for the esterification? A3: Yes, the Fischer esterification is a general method for producing esters from a variety of alcohols. However, the reaction conditions may need to be optimized for different alcohols. Primary and secondary alcohols generally work well, but tertiary alcohols are prone to elimination under the acidic conditions.[4]
Q4: My final product is an oil, but I expected a solid. What should I do? A4: The physical state of a compound can be influenced by its purity. If you are expecting a solid but have an oil, it may indicate the presence of impurities or residual solvent. Further purification by flash chromatography may be necessary. It is also possible that the compound is simply an oil at room temperature. Check the literature for the reported physical state of this compound.
Data Summary Table
| Parameter | Route 1: Stereoselective Reduction | Route 2: Fischer Esterification |
| Starting Material | Methyl 3-oxocyclopentane-1-carboxylate | trans-3-hydroxycyclopentane-1-carboxylic acid |
| Key Reagents | NaBH₄ or LiAlH(OtBu)₃, Methanol | Methanol, H₂SO₄ (catalyst) |
| Key Challenge | Achieving high trans stereoselectivity | Driving the equilibrium to completion |
| Typical Conditions | 0°C to room temperature | Reflux |
| Purification | Flash column chromatography | Extraction and optional flash chromatography |
References
- Sodium borohydride - Standard Operating Procedure. (2012).
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 22, 2026.
- Flash Chromatography Basics. (n.d.). Sorbent Technologies, Inc.
- Sodium Borohydride SOP.docx - OSU Chemistry. (n.d.). Retrieved January 22, 2026.
- Sodium Borohydride - ESPI Metals. (n.d.). Retrieved January 22, 2026.
- Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
- How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved January 22, 2026.
- 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. (2020, May 30).
- Toxic Powders SOP Template - Duke SMIF. (n.d.). Retrieved January 22, 2026.
- Sodium borohydride - Safety D
- Methyl trans-3-hydroxycyclopentane-1-carboxyl
- C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- Successful Flash Chrom
- Fischer–Speier esterific
- NMR spectroscopy of cyclopentane derivatives. III.
- ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYL
- cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - P
- Engineering Controls Database - Museums (Acids and Alkalis) - CDC. (n.d.).
- troubleshooting low yield in Aldol condens
- Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News. (2024, April 15).
- Nmr Spectroscopy of Cyclopentane Derivatives. III. Methylcyclopentane1 - ElectronicsAndBooks. (n.d.).
- 1-Hydroxycyclopentane carbonitrile 5117-85-1 wiki - Guidechem. (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Fischer Esterification - Organic Chemistry Portal. (n.d.).
- Acid Handling. (n.d.).
- What are at least 8 pre-cautions when handling acids? - Quora. (2024, February 26).
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.).
- Handle Strong Acids with Care - YouTube. (2022, August 28).
- The analysis ofCis-trans fatty acid isomers using gas-liquid chrom
- Is there any way I can verify that I have 2 isomers using TLC (Thin Layer Chrom
- Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
- methyl trans-3-hydroxycyclopentane-1-carboxyl
- 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021, April 2).
- 79590-84-4 Methyl trans-3-hydroxycyclopentane-1-carboxyl
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Experiment 3 - Reduction of a Ketone - WebAssign. (n.d.).
- reduction of aldehydes and ketones - Chemguide. (n.d.).
- Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites. (2013, March 30).
- Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimeriz
- Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method - ResearchG
- methyl (1R,3S)
- (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5. (n.d.).
- Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.).
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 10. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 11. earth.utah.edu [earth.utah.edu]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields and purity. The following troubleshooting guide is presented in a question-and-answer format to directly tackle specific issues encountered during key synthetic routes.
Part 1: Core Synthesis Troubleshooting - Stereoselective Reduction
The most prevalent and often highest-yielding route to this compound is the stereoselective reduction of its precursor, Methyl 3-oxocyclopentane-1-carboxylate.[1][2] Success hinges on controlling the stereochemistry of the newly formed hydroxyl group.
Q1: My yield of the trans isomer is low, and I'm getting a significant amount of the cis isomer. Why is this happening and how can I improve the trans-selectivity?
A1: This is a classic stereoselectivity challenge. The formation of the trans isomer is favored due to steric hindrance. The reducing agent (hydride source) preferentially attacks the carbonyl from the less hindered face, which is anti to the bulky methyl ester group. If your trans:cis ratio is poor, it is likely due to suboptimal choice of reducing agent or improper reaction conditions.
Causality of Stereoselection: The cyclopentanone ring is not perfectly flat. The methyl ester group at position 1 creates a sterically demanding environment on one face of the ring. A hydride attack from the same face (syn-attack) is sterically hindered, leading to the cis product. An attack from the opposite face (anti-attack) is less hindered and results in the desired trans product.
To improve trans-selectivity:
-
Choice of Reducing Agent: Bulkier reducing agents enhance selectivity by amplifying the steric repulsion. Sodium borohydride (NaBH₄) in methanol is a common and effective choice, often providing a good starting point with yields greater than 78%.[1] For even higher selectivity, a more sterically hindered reagent like Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can be used, which can push the trans:cis ratio to 9:1.[1]
-
Temperature Control: Lowering the reaction temperature (e.g., 0°C or below) reduces the kinetic energy of the reactants. This makes the reaction more sensitive to the small energy difference between the two transition states, thereby favoring the lower-energy pathway that leads to the trans isomer.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | Temperature (°C) | Reported trans:cis Ratio | Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol | 0 | >4:1 | >78 | Cost-effective and easy to handle.[1] |
| LiAlH(Ot-Bu)₃ | THF | -78 to 0 | ~9:1 | High | Requires strictly anhydrous conditions.[1] |
| L-Selectride® | THF | -78 | High | High | Very bulky reagent, excellent for stereocontrol. |
Experimental Protocol: High-Selectivity Reduction with NaBH₄
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the dropwise addition of acetone or acetic acid until gas evolution ceases.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude mixture via flash chromatography to separate the trans and cis isomers.[1]
Diagram: Stereoselective Hydride Attack
Caption: Hydride attack on the ketone precursor.
Q2: I am struggling to achieve high enantiomeric excess (ee). What are the best methods for an asymmetric synthesis?
A2: For applications requiring a single enantiomer, a simple diastereoselective reduction is insufficient. You must employ an asymmetric catalytic method. The two most robust and widely cited methods are the Corey-Bakshi-Shibata (CBS) reduction and catalytic asymmetric hydrogenation.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst to control the facial selectivity of borane (BH₃) reduction.[3][4][5] The catalyst coordinates to both the borane and the ketone, arranging them in a rigid, six-membered transition state that forces the hydride transfer to occur to one specific face of the carbonyl.[6][7] This method routinely achieves >95% ee.[4] It is crucial to perform this reaction under strictly anhydrous conditions, as water can negatively impact enantioselectivity.[6]
-
Catalytic Asymmetric Hydrogenation: This technique uses a transition metal catalyst (e.g., Palladium) with a chiral ligand, such as (R)- or (S)-BINAP.[1] The chiral ligand creates a chiral environment around the metal center, leading to enantioselective hydrogenation. This method can also produce high ee (95%) but often requires specialized high-pressure hydrogenation equipment.[1]
Data Summary: Comparison of Asymmetric Methods
| Method | Catalyst System | Reducing Agent | Typical ee (%) | Key Considerations |
| CBS Reduction | (S)- or (R)-Me-CBS-oxazaborolidine | BH₃·THF or BH₃·SMe₂ | >95 | Requires anhydrous conditions; catalyst is moisture sensitive.[3][6] |
| Asymmetric Hydrogenation | Pd(OAc)₂ / (R)- or (S)-BINAP | H₂ gas | 95 | Requires high-pressure reactor (50-100 bar).[1] |
Experimental Protocol: Asymmetric CBS Reduction
-
Catalyst Preparation: To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.05-0.1 eq) in anhydrous THF, add BH₃·THF (1.0 M in THF, 0.6 eq) dropwise at 0°C under an argon atmosphere. Stir for 15 minutes.
-
Substrate Addition: Cool the catalyst solution to -78°C (dry ice/acetone bath). Add a solution of Methyl 3-oxocyclopentane-1-carboxylate (1.0 eq), previously dried azeotropically with toluene, in anhydrous THF dropwise over 30 minutes.
-
Borane Addition: Add another portion of BH₃·THF (1.0 M in THF, 0.6 eq) dropwise over 1 hour at -78°C.
-
Reaction & Warming: Stir the mixture for 1-2 hours at -78°C. Then, allow the reaction to warm slowly to -40°C over 30 minutes and hold for an additional 30 minutes.
-
Quenching & Workup: Cautiously quench the reaction at low temperature by the slow addition of methanol. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1N HCl and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash chromatography.
Diagram: CBS Reduction Mechanism
Caption: Simplified workflow of the CBS reduction mechanism.
Part 2: Alternative Synthesis Troubleshooting - Fischer Esterification
An alternative route involves the acid-catalyzed esterification of trans-3-hydroxycyclopentane-1-carboxylic acid with methanol. This is a classic Fischer Esterification.[8]
Q3: My esterification reaction is not going to completion. How can I improve the conversion rate?
A3: The Fischer Esterification is a reversible equilibrium reaction.[8] Low conversion is almost always due to the equilibrium not being sufficiently shifted towards the product side.
Controlling the Equilibrium: Based on Le Chatelier's principle, the equilibrium can be shifted in two primary ways:
-
Use a Large Excess of a Reactant: The most practical method for this specific synthesis is to use methanol as the solvent. By using a large excess of methanol, the equilibrium is driven strongly towards the formation of the methyl ester.[8]
-
Remove a Product: The other product is water.[8] While a Dean-Stark apparatus is often used to remove water azeotropically, this is not effective for removing water from methanol. Therefore, relying on excess alcohol is the standard approach.
Catalyst Choice: A strong acid catalyst is required to protonate the carboxylic acid's carbonyl group, making it more electrophilic and susceptible to attack by the alcohol.[9]
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective and commonly used.[8]
-
Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) can also be used as a catalyst.[1]
Experimental Protocol: High-Conversion Fischer Esterification
-
Setup: Dissolve trans-3-hydroxycyclopentane-1-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., serving as the solvent, at a concentration of 0.2-0.5 M).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Neutralization & Workup: Cool the reaction to room temperature. Carefully neutralize the acid by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Remove the bulk of the methanol via rotary evaporation. Add water to the residue and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the product.
-
Purification: The product is often of high purity but can be further purified by flash chromatography if needed.
Diagram: Fischer Esterification Workflow
Caption: Key steps in driving the Fischer Esterification to completion.
References
- Benchchem. (n.d.). This compound.
- Grokipedia. (n.d.). Corey–Itsuno reduction.
- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube.
- X-MOL. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?
- PubChem. (n.d.). 3-Hydroxycyclopentanecarboxylic acid.
- PubChem. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate.
- ChemScene. (n.d.). 3-Hydroxycyclopentane-1-carboxylic acid.
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Enhancing enantiomeric excess in "Methyl trans-3-hydroxycyclopentane-1-carboxylate" synthesis
Technical Support Center: Synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate
Welcome to the technical support center for the enantioselective synthesis of this compound. This crucial chiral building block is frequently utilized by researchers and drug development professionals, where achieving high enantiomeric excess (e.e.) is paramount for ensuring final product efficacy and safety.[1]
This guide is structured to provide immediate, actionable solutions to common experimental hurdles. We will begin with frequently asked questions for rapid orientation, followed by in-depth troubleshooting guides designed to diagnose and resolve specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically enriched this compound?
There are two predominant and highly effective strategies for achieving high enantiomeric excess:
-
Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, methyl 3-oxocyclopentane-1-carboxylate, using a chiral transition metal catalyst.[1] Catalysts such as Palladium (Pd) complexed with chiral ligands like (R)-BINAP are known to produce the desired trans isomer with excellent enantioselectivity, often achieving upwards of 95% e.e.[1] This approach is highly scalable but may require specialized high-pressure equipment.[1]
-
Enzymatic Kinetic Resolution: This biocatalytic method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of this compound.[2] This leaves the unreacted enantiomer highly enriched. For instance, a lipase can selectively convert the (1S,3R)-enantiomer to an ester, allowing the desired (1R,3S)-enantiomer to be isolated with high optical purity. This technique is valued for its high selectivity under mild reaction conditions.[2][3]
Q2: How is the enantiomeric excess (% e.e.) of the final product accurately determined?
Accurate determination of % e.e. is critical. The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) .[1][4] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[4][5] Developing a robust chiral HPLC method is essential for monitoring reaction progress and validating the final product's optical purity.[4][6]
Q3: What is a typical target for % e.e. in pharmaceutical applications?
For pharmaceutical applications, the target for enantiomeric excess is typically very high, often >99% e.e. The stereochemical configuration of a drug molecule is critical as different enantiomers can have vastly different pharmacological activities, with one being therapeutic and the other being inactive or even toxic.[7] Therefore, stringent control over stereochemistry is a regulatory and safety necessity.
Part 2: Troubleshooting Guides
This section addresses specific, common problems encountered during synthesis. The guides are formatted to help you diagnose the root cause and implement a logical, scientifically grounded solution.
Guide 1: Low Enantiomeric Excess (% e.e.) in Catalytic Asymmetric Hydrogenation
Problem: "My asymmetric hydrogenation of methyl 3-oxocyclopentane-1-carboxylate is yielding the correct product, but the % e.e. is significantly lower than the literature values."
This is a frequent challenge in asymmetric catalysis.[8][9] The enantioselectivity of these reactions is highly sensitive to a range of parameters that influence the stability of the diastereomeric transition states.[8]
-
Reagent and Solvent Purity:
-
Causality: Trace impurities, particularly water or oxygen, can poison the catalyst or interfere with the formation of the active catalytic species.[8] The enantiomeric purity of the chiral ligand itself is also a critical factor.[8]
-
Solution: Ensure all solvents are rigorously dried and degassed. Use reagents of the highest available purity and verify the enantiomeric purity of your chiral ligand before use.[8]
-
-
Reaction Temperature:
-
Causality: Temperature directly impacts the energy difference between the competing diastereomeric transition states. In many cases, lower temperatures increase this energy gap, favoring the formation of one enantiomer over the other.[8]
-
Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., from -20°C to 40°C) to find the optimal balance between reaction rate and enantioselectivity for your specific catalyst system.
-
-
Hydrogen Pressure:
-
Causality: Hydrogen pressure can influence the coordination of the substrate to the metal center and the rate of the hydrogenation step. For some catalyst systems, an optimal pressure range exists to maximize selectivity.
-
Solution: If your equipment allows, screen a range of hydrogen pressures (e.g., 20 bar to 100 bar) to determine its effect on % e.e.[1]
-
-
Solvent Choice:
-
Causality: The solvent's polarity and coordinating ability can alter the conformation of the catalyst-substrate complex, directly affecting the chiral induction.[8]
-
Solution: Perform a solvent screening experiment. Evaluate a range of solvents such as ethanol, methanol, THF, and dichloromethane to identify the one that provides the highest enantioselectivity.[1][8]
-
Caption: Troubleshooting decision tree for low e.e. in asymmetric hydrogenation.
Guide 2: Poor Selectivity in Enzymatic Kinetic Resolution
Problem: "My lipase-catalyzed resolution is stalling before 50% conversion, or the enantiomeric excess of the remaining alcohol is poor."
Enzymatic resolutions are powerful but depend on maintaining the enzyme's activity and selectivity.[10] Several factors can compromise their performance.
-
Enzyme Choice and Activity:
-
Causality: Not all lipases are equally effective for a given substrate. The enzyme's origin (microbial, pancreatic) dictates its substrate specificity and enantioselectivity.[11] Factors like pH, temperature, and water content in the solvent dramatically affect its catalytic activity.
-
Solution: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) to find the most selective one for your substrate.[10][11] Optimize the reaction temperature and buffer pH (if using an aqueous system) for the chosen enzyme.
-
-
Acyl Donor and Solvent:
-
Causality: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) is critical. Irreversible acyl donors, like vinyl acetate, are often preferred as they prevent the reverse reaction (hydrolysis), which can erode the % e.e.[10] The organic solvent must maintain the enzyme's conformation and activity.
-
Solution: Use an irreversible acyl donor. Screen non-polar organic solvents (e.g., hexane, toluene, MTBE) which are generally well-tolerated by lipases.
-
-
Reaction Monitoring and Endpoint:
-
Causality: A kinetic resolution's maximum % e.e. for the unreacted starting material is achieved at precisely 50% conversion.[12] Over-running the reaction will lead to the slower-reacting enantiomer being consumed, thus decreasing the % e.e. of the remaining starting material.
-
Solution: Carefully monitor the reaction progress using techniques like GC or HPLC. Quench the reaction immediately upon reaching ~50% conversion to isolate the starting material with the highest possible optical purity.
-
| Enzyme Source | Common Acronym | Typical Solvent | Relative Selectivity (E-value) |
| Candida antarctica Lipase B | CALB | Toluene, Hexane | Very High (>200) |
| Pseudomonas cepacia Lipase | PSL | Diisopropyl ether | High (>100)[11] |
| Aspergillus niger Lipase | ANL | Heptane | Moderate to High[10] |
| Porcine Pancreatic Lipase | PPL | MTBE | Substrate Dependent |
Note: E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. Higher values are better. Values are illustrative and substrate-dependent.
Part 3: Experimental Protocols
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol provides a representative starting point for optimization.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
Anhydrous Toluene (solvent)
-
Molecular sieves (4Å)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add racemic this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration of substrate) and activated 4Å molecular sieves.
-
Reagent Addition: Add vinyl acetate (1.5 eq.) to the mixture.
-
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC.
-
Quenching: When the conversion reaches ~50%, stop the reaction by filtering off the enzyme.
-
Workup: Wash the filter cake with fresh toluene. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Separate the unreacted alcohol (now enantiomerically enriched) from the acetylated product using column chromatography on silica gel.
-
Analysis: Determine the % e.e. of the purified alcohol using the established chiral HPLC method.
Caption: Step-by-step workflow for enzymatic kinetic resolution.
References
-
Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]
- Google Patents. (2019). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
-
Holla, E. W., et al. (1994). Resolution of Racemic Carboxylic Acids via the Lipase-Catalyzed Irreversible Transesterification of Vinyl Esters. PubMed. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]
-
Trost, B. M., & Stambuli, J. P. (2012). Enantioselective Synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Poletti, L., et al. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. National Center for Biotechnology Information. Retrieved from [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
MDPI. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]
-
Keith, J. M. (2001). Practical Considerations in Kinetic Resolution Reactions. Angewandte Chemie. Retrieved from [Link]
-
ResearchGate. (2016). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. Retrieved from [Link]
-
Knowles, W. S. (2002). Asymmetric Catalysis. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Trost, B. M., & Stambuli, J. P. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. ACS Publications. Retrieved from [Link]
-
MDPI. (2021). New Trends in Asymmetric Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). trans-(1R,3R)-3-methylcyclopentane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl cyclopent-1-ene-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 3. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. shimadzu.com [shimadzu.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 10. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. stem.elearning.unipd.it [stem.elearning.unipd.it]
Technical Support Center: Troubleshooting Enzymatic Resolution of Cyclopentane Derivatives
Welcome to the Technical Support Center for the enzymatic resolution of cyclopentane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful biocatalytic transformations. Chiral cyclopentane and cyclopentenone structures are vital building blocks in the synthesis of a wide range of biologically active molecules, including prostaglandins and carbocyclic nucleosides.[1][2] Enzymatic kinetic resolution (EKR) offers a green and highly selective method for obtaining enantiomerically pure forms of these crucial intermediates.[1][3]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.
Issue 1: Low Enantioselectivity (Low E-value or %ee)
Q: My kinetic resolution is yielding a product with low enantiomeric excess (%ee). What are the primary factors I should investigate to improve selectivity?
A: Low enantioselectivity is a common hurdle and can be influenced by several interconnected factors. A systematic approach to optimization is crucial.[4]
Probable Causes & Solutions:
-
Suboptimal Enzyme Choice: The inherent selectivity of the enzyme for your specific cyclopentane derivative is the most critical factor.[5]
-
Solution: Screen a panel of commercially available enzymes, particularly lipases, as they are widely used for resolving hydroxylated cyclopentenones.[2][6] Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and lipases from Pseudomonas cepacia (lipase PS) are excellent starting points.[6][7] In some cases, an unexpected change in enantiopreference can be observed when switching between lipases.[8]
-
-
Incorrect Temperature: Temperature can have a significant impact on an enzyme's conformational flexibility and, consequently, its enantioselectivity.[4]
-
Inappropriate Solvent: The reaction medium influences the enzyme's structure and activity.[4]
-
Reaction Conversion: The enantiomeric excess of both the product and the unreacted starting material is a function of the reaction's conversion.[9]
-
Solution: Monitor the reaction over time. The highest enantiomeric excess for the product is typically observed at the beginning of the reaction, while the enantiomeric excess of the remaining substrate increases as the reaction progresses.[9] Stopping the reaction at approximately 50% conversion is often a good compromise for obtaining high ee for both the product and the unreacted starting material.[10]
-
Issue 2: Slow or Stalled Reaction
Q: The conversion in my enzymatic resolution is extremely slow or has stalled completely. How can I increase the reaction rate?
A: A slow reaction rate can make the process impractical. Several factors related to the enzyme's catalytic efficiency and the reaction environment could be at play.
Probable Causes & Solutions:
-
Low Enzyme Activity: The chosen enzyme may have intrinsically low activity towards your substrate under the initial conditions.
-
Solution:
-
Increase the enzyme loading. The reaction rate can be markedly affected by the quantity of the enzyme.[7]
-
Ensure the enzyme is properly hydrated, especially when working in non-aqueous solvents. A small amount of water is often essential for lipase activity.
-
Consider a different, more active enzyme from your screening panel.
-
-
-
Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.[11][12]
-
Solution:
-
Substrate Inhibition: Start the reaction with a lower substrate concentration and feed the substrate gradually over time.
-
Product Inhibition: If possible, remove the product from the reaction mixture as it is formed. This can sometimes be achieved by using a biphasic system or by in-situ product removal techniques.
-
-
-
Poor Substrate Solubility: If the substrate is not well-dissolved in the reaction medium, the enzyme cannot access it effectively.
-
Solution:
-
Screen for a solvent in which your substrate has better solubility while still being compatible with the enzyme.
-
A minimal amount of a co-solvent might improve solubility; however, be aware this can also affect enantioselectivity.[2]
-
-
-
Incorrect pH (for aqueous or biphasic systems): Enzyme activity is highly dependent on the pH of the aqueous phase.
-
Solution: If your system has an aqueous component, ensure the pH is buffered to the optimal range for the specific enzyme being used. For many lipases, a pH around 7-8 is optimal.[13]
-
Issue 3: Inconsistent Results
Q: I am observing significant variability between batches of my enzymatic resolution. What could be causing this inconsistency?
A: Reproducibility is key in scientific research and drug development. Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.
Probable Causes & Solutions:
-
Variable Water Content: In organic media, the amount of water associated with the enzyme or dissolved in the solvent can dramatically affect its activity and selectivity.[2]
-
Solution: Use anhydrous solvents and control the water activity (a_w) of the system. You can do this by pre-equilibrating the enzyme and solvent with salt hydrates.
-
-
Enzyme Quality and Handling: The activity of commercial enzyme preparations can vary between lots. Improper storage or handling can also lead to deactivation.
-
Solution:
-
Purchase enzymes from a reputable supplier and, if possible, obtain a certificate of analysis for each batch.
-
Store enzymes at the recommended temperature (often refrigerated or frozen) and avoid repeated freeze-thaw cycles.
-
When using immobilized enzymes, be mindful of mechanical agitation that could damage the support.
-
-
-
Purity of Starting Materials: Impurities in the racemic substrate can sometimes act as inhibitors or alternative substrates for the enzyme.
-
Solution: Ensure the purity of your cyclopentane derivative starting material using appropriate analytical techniques (e.g., NMR, GC, HPLC) before starting the resolution.
-
-
Inaccurate Monitoring: If the method used to track the reaction progress is not precise, it can lead to stopping the reaction at different effective conversions, resulting in variable ee values.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which enzymes are most commonly used for the resolution of cyclopentane derivatives?
A1: Lipases are the most frequently employed class of enzymes for the kinetic resolution of cyclopentane derivatives, particularly for substrates containing hydroxyl or ester functional groups.[2][3] Prominent examples include:
-
Lipase B from Candida antarctica (CAL-B): Often used in an immobilized form (e.g., Novozym 435), it is known for its broad substrate scope and high enantioselectivity.[7][16]
-
Lipase from Pseudomonas cepacia (PSL or Amano Lipase PS): This is another widely used lipase that often shows excellent selectivity.[7]
-
Porcine Pancreatic Lipase (PPL): A classical lipase that has been successfully used for the resolution of various cyclopentanoid building blocks.
Q2: What is the role of the acylating agent in lipase-catalyzed resolutions?
A2: In the resolution of alcohols via acylation, the choice of the acylating agent is critical. It serves as the acyl donor that the enzyme transfers to one of the alcohol enantiomers. Activated esters, such as vinyl acetate , are often preferred because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it forward.[2][7]
Q3: How do I determine the enantiomeric excess (%ee) and conversion of my reaction?
A3: The accurate determination of enantiomeric excess and conversion is essential. The most common and reliable methods are chromatographic techniques:[14][17]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[14][17]
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable cyclopentane derivatives. Derivatization may be necessary to increase volatility.[14][15]
The %ee is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100[15]
Q4: Can I reuse my enzyme?
A4: Yes, especially if you are using an immobilized enzyme. Immobilization prevents the enzyme from dissolving in the reaction medium, allowing for easy recovery by simple filtration after the reaction is complete.[10] The immobilized enzyme can often be washed with a solvent and reused multiple times, which significantly improves the cost-effectiveness and sustainability of the process.[18]
Q5: What is a "dynamic kinetic resolution" (DKR), and how does it apply to cyclopentane derivatives?
A5: A standard kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[19] This continuous racemization provides more of the fast-reacting enantiomer for the enzyme, making a theoretical yield of 100% of a single enantiomeric product possible. This has been successfully applied to certain cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines, where racemization occurs spontaneously under the reaction conditions.[16]
Part 3: Data Presentation & Protocols
Table 1: Influence of Reaction Parameters on Enantioselectivity (E-value)
| Parameter | Condition A | E-value (A) | Condition B | E-value (B) | Rationale |
| Enzyme | Lipase PS (P. cepacia) | 85 | Novozym 435 (CAL-B) | >200 | The three-dimensional structure of the enzyme's active site dictates its stereopreference.[5] |
| Solvent | Toluene | 150 | Diisopropyl Ether | >200 | Solvent polarity affects enzyme conformation and flexibility. Hydrophobic solvents are often optimal for lipases.[4][7] |
| Temperature | 45 °C | 90 | 25 °C | 175 | Lower temperatures can reduce the flexibility of the enzyme, leading to a more defined active site and higher selectivity.[4] |
| Acyl Donor | Acetic Anhydride | 50 | Vinyl Acetate | >200 | Irreversible acylation with vinyl acetate prevents the reverse reaction, often leading to higher selectivity and conversion.[2] |
E-values are hypothetical and for illustrative purposes.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-4-Hydroxycyclopent-2-enone
This protocol provides a general workflow for the acylation of a racemic cyclopentenone derivative.
Materials:
-
Racemic 4-hydroxycyclopent-2-enone
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous diisopropyl ether (solvent)
-
Silica gel for column chromatography
-
Mobile phase for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic 4-hydroxycyclopent-2-enone (1 equivalent) in anhydrous diisopropyl ether.
-
Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).[10]
-
Initiate Reaction: Add vinyl acetate (1.5-2 equivalents) to the suspension.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25-30 °C).[10] Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.[10]
-
Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for reuse.[10]
-
Workup: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Separate the unreacted enantiomer (the slower-reacting alcohol) from the acylated product (the ester of the faster-reacting alcohol) by silica gel column chromatography.[7][10]
-
Characterization: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed ester using chiral HPLC. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Workflows
Troubleshooting Logic for Low Enantioselectivity
Caption: A stepwise workflow for troubleshooting low enantioselectivity.
General Workflow for Enzymatic Kinetic Resolution
Caption: Overview of the experimental workflow for enzymatic kinetic resolution.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzymatic Resolution of Chiral Cyclopentenones.
- Quora. (2018). What factors might cause an enzymatic synthesis to be stereoselective? Can this be determined from the reaction scheme?
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Reactions.
- Forgó, P., & Nikolova, P. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- ResearchGate. (n.d.). Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate...
- BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Determining the Enantionmeric Excess of 3-Chlorocyclopentene Derivatives.
- ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes.
- BenchChem. (n.d.). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Aminocyclopentanols.
- ResearchGate. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
- PubMed. (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization.
- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine.
- Sci-Hub. (1991). Enzymatic hydrolysis and esterification. Routes to optically pure cyclopentanols. Recueil des Travaux Chimiques des Pays-Bas.
- BenchChem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
- PubMed Central. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols.
- PubMed Central. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 19. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Methyl trans-3-hydroxycyclopentane-1-carboxylate Isomers
Welcome to the dedicated technical support guide for the chiral separation of Methyl trans-3-hydroxycyclopentane-1-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving the enantiomers of this crucial chemical intermediate. As a molecule with significant potential in various synthetic pathways, achieving high enantiomeric purity is often a critical objective.
This guide moves beyond generic advice to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of method development for this compound.
Q1: What are the chiral centers in this compound?
A: this compound has two stereogenic centers at the C1 (bearing the carboxylate group) and C3 (bearing the hydroxyl group) positions of the cyclopentane ring. The trans configuration signifies that the carboxylate and hydroxyl groups are on opposite sides of the ring. This results in a pair of enantiomers: (1R,3R) and (1S,3S).
Q2: Why is the enantioselective separation of this compound important?
A: Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] For drug development, isolating the desired enantiomer is often a regulatory requirement to ensure safety and efficacy.[2] This compound serves as a valuable building block in the synthesis of more complex molecules, and controlling its stereochemistry is paramount for the stereochemical integrity of the final product.[3]
Q3: What are the most common analytical techniques for this chiral separation?
A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its versatility and scalability.[4] Supercritical Fluid Chromatography (SFC) is an excellent alternative, often providing faster separations with reduced solvent consumption. Gas Chromatography (GC) can also be employed, especially if the analyte is volatile or can be easily derivatized to increase volatility.[5][6]
Q4: Which types of Chiral Stationary Phases (CSPs) are most effective for this molecule?
A: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly successful for a broad range of chiral compounds and are a primary choice for this separation.[1][2] These phases offer diverse chiral recognition mechanisms.[1] Cyclodextrin-based CSPs can also be effective, operating on an inclusion complexation mechanism.[7][8] A screening approach using columns with different selectors is the most prudent strategy.[1]
Q5: What are the typical mobile phase modes used for this separation?
A: The choice of mobile phase mode is intrinsically linked to the selected CSP.
-
Normal Phase (NP): Often the first choice for polysaccharide CSPs, using mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol).[2][4]
-
Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, sometimes with alcohol modifiers. This mode can offer different selectivity compared to NP.[9]
-
Reversed-Phase (RP): Used with certain polysaccharide or cyclodextrin-based columns, employing mixtures of water (often buffered) and acetonitrile or methanol.[7]
Q6: How can I confirm the enantiomeric excess (ee) after separation?
A: After achieving baseline separation of the enantiomers, the enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100. For structural confirmation and absolute configuration, techniques like polarimetry or spectroscopic methods may be required.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the chiral separation of this compound.
Problem 1: Poor or No Resolution of Enantiomers
This is the most common challenge in chiral method development. Resolution is a function of column efficiency, selectivity, and retention; selectivity is the most powerful factor in chiral separations.[1]
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| Incorrect CSP Selection | 1. Screen Multiple CSPs: Test a minimum of 2-3 columns with different chiral selectors (e.g., an amylose-based, a cellulose-based, and a cyclodextrin-based CSP).[1][4] 2. Consult Literature/Databases: Check for application notes from column manufacturers (e.g., Daicel, Phenomenex) for similar compounds. | Chiral recognition is a highly specific, three-dimensional interaction.[10] There is no universal CSP, and it is nearly impossible to predict the best phase without empirical screening.[11] Different polysaccharide backbones (amylose vs. cellulose) and selectors create unique chiral environments.[1] |
| Suboptimal Mobile Phase | 1. Vary Alcohol Modifier: If using normal phase (e.g., Hexane/IPA), systematically change the ratio from 99:1 to 50:50. 2. Change the Alcohol: Substitute isopropanol (IPA) with ethanol (EtOH) or vice-versa. This simple change can dramatically alter selectivity.[12] 3. Add an Additive: For acidic or basic analytes, a small amount (0.1%) of an acid (e.g., TFA, Acetic Acid) or base (e.g., DEA) can improve peak shape and sometimes resolution.[13] | The mobile phase competes with the analyte for interaction sites on the CSP. Changing the solvent composition and strength directly modulates the thermodynamics of the transient diastereomeric complexes formed, thereby affecting selectivity.[1] Additives can suppress unwanted ionic interactions.[13] |
| Inappropriate Temperature | 1. Lower the Temperature: Decrease the column temperature in increments of 5-10°C (e.g., from 25°C down to 10°C). 2. Evaluate Temperature Range: Test a range (e.g., 5°C to 40°C) as in some rare cases, higher temperatures can improve peak efficiency or even reverse elution order.[1] | Chiral recognition is an enthalpically driven process. Lowering the temperature generally increases the stability difference between the two diastereomeric complexes, leading to enhanced selectivity and better resolution.[13][14][15] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks compromise resolution and quantification accuracy. This is often caused by undesirable secondary interactions.
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| Secondary Ionic Interactions | 1. Add a Mobile Phase Modifier: For your molecule, which has a hydroxyl group and an ester, residual acidic sites on the silica backbone of the CSP can cause tailing. While not strongly acidic or basic, interactions can still occur. Adding a small amount (0.1%) of a competing acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can significantly improve peak shape.[13] | The additive neutralizes or "masks" active sites (e.g., silanols) on the stationary phase that can cause non-specific binding of the analyte, leading to peak tailing.[13] |
| Column Overload | 1. Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject. 2. Decrease Injection Volume: Reduce the volume injected onto the column. | Injecting too much mass can saturate the chiral recognition sites on the CSP, leading to a non-linear binding isotherm and causing peak distortion (typically fronting or triangular peaks). |
| Extra-Column Effects | 1. Check System Plumbing: Ensure all tubing between the injector and detector is as short as possible and has the smallest reasonable internal diameter. 2. Verify Fittings: Confirm that all fittings are correctly installed and not contributing to dead volume. | Excessive volume outside of the column (in tubing, fittings, or detector flow cell) causes band broadening, which can manifest as peak tailing and a loss of overall efficiency.[16] |
Problem 3: Unstable Retention Times or Shifting Resolution
Reproducibility is key for validated analytical methods. Drifting results often point to issues with column equilibration or system memory.
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| Column "Memory Effect" | 1. Dedicate a Column: If possible, dedicate a specific chiral column to this analysis, especially if you use mobile phase additives. 2. Implement Rigorous Flushing: After using additives, flush the column extensively with a strong, neutral solvent (like 100% IPA) before storing or switching methods. It can take thousands of column volumes to fully remove some additives.[10] | Additives can be strongly adsorbed onto the CSP surface, altering its selective properties over time. This "memory effect" means the column's history can impact the current separation, leading to poor reproducibility.[10] |
| Inadequate Equilibration | 1. Equilibrate Thoroughly: When changing mobile phase composition, flush the column with at least 20-30 column volumes of the new mobile phase before injecting the sample. 2. Monitor Baseline: Do not inject until the detector baseline is stable. | The stationary phase needs to fully equilibrate with the mobile phase to ensure a consistent and stable chemical environment for the separation. Insufficient equilibration leads to drifting retention times. |
| Temperature Fluctuations | 1. Use a Column Thermostat: Ensure the column is housed in a thermostatically controlled compartment. 2. Maintain a Stable Lab Environment: Avoid placing the HPLC system in direct sunlight or near vents that could cause temperature swings. | As discussed, temperature has a significant effect on chiral separations.[1][4] Even minor ambient temperature changes can alter retention and selectivity, leading to inconsistent results. |
Experimental Protocols & Workflows
Protocol 1: Systematic Chiral Method Development Workflow
This protocol outlines a logical, step-by-step process for developing a robust chiral separation method from scratch.
Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase for the baseline separation of this compound enantiomers.
Materials:
-
Racemic standard of this compound (~1 mg/mL in a suitable solvent).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
A selection of chiral columns (e.g., Daicel CHIRALPAK® IA, IB, IC; Phenomenex Lux® Cellulose-1, Lux® Amylose-1).
Methodology:
-
Sample Preparation: Dissolve the racemic standard in the initial mobile phase to be tested, or in a solvent like IPA, to a concentration of 1.0 mg/mL.
-
Initial Screening (Normal Phase):
-
Install the first CSP (e.g., a cellulose-based column).
-
Equilibrate the column with a starting mobile phase of 90:10 n-Hexane/IPA at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Inject 5 µL of the sample and monitor the chromatogram (e.g., at 210 nm, as the analyte lacks a strong chromophore).
-
If no or poor separation is observed, change the mobile phase to 90:10 n-Hexane/EtOH and repeat.
-
Repeat the process for each CSP in your screening set.
-
-
Secondary Screening (Polar Organic/Reversed-Phase):
-
If normal phase screening is unsuccessful, switch to alternative modes on compatible columns.
-
For Polar Organic mode, screen with 100% MeOH and 100% ACN.
-
For Reversed-Phase mode (on an RP-compatible chiral column), screen with mobile phases like 50:50 ACN/Water.
-
-
Analysis of Results:
-
Evaluate all screening chromatograms. Look for the conditions that provide the best selectivity (separation between the two peaks), even if the resolution is not yet baseline.
-
The condition with the most promising selectivity will be carried forward for optimization.
-
Visualization of Workflows
A logical approach is critical for efficient method development and troubleshooting.
Caption: A systematic workflow for chiral method development.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
-
Daicel Chiral HPLC Catalogue. (n.d.). Velocity Scientific Solutions. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. [Link]
-
Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate. (n.d.). PMC - NIH. [Link]
-
HPLC With Polysaccharide Chiral Stationary Phase in Polar-Organic Phase Mode: Application to the Asymmetric Epoxidation of Allylic Alcohols. (2009). PubMed. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). PubMed. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. [Link]
-
Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (n.d.). ResearchGate. [Link]
-
Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs. (2024). MDPI. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]
-
Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. (n.d.). Taylor & Francis. [Link]
-
Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]
-
Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. (n.d.). ResearchGate. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. (n.d.). Daicel. [Link]
-
Gas chromatographic separation of enantiomers on novel chiral stationary phases. (n.d.). ResearchGate. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Chiral column chromatography. (n.d.). Wikipedia. [Link]
-
Daicel Coated CHIRALPAK AY, AY-H Columns. (n.d.). UVISON Technologies. [Link]
-
Solvent Screening for Cyclopentane Purification Based on COSMO-RS. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). PubMed. [Link]
-
Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. (n.d.). Bentham Science. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC - NIH. [Link]
-
Normal phase. (n.d.). DAICEL CORPORATION. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. (n.d.). Daicel. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. agilent.com [agilent.com]
Avoiding side reactions in the synthesis of "Methyl trans-3-hydroxycyclopentane-1-carboxylate"
Technical Support Center: Synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize the yield and purity of the desired trans-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct route is the stereoselective reduction of the ketone precursor, Methyl 3-oxocyclopentane-1-carboxylate.[1] This transformation is pivotal as the choice of reducing agent and reaction conditions directly dictates the diastereoselectivity (trans vs. cis) of the final product.
Q2: Why is controlling the trans stereochemistry so critical?
The relative stereochemistry of the hydroxyl and carboxylate groups is crucial for the biological activity and physical properties of downstream compounds. In many pharmaceutical applications, only the trans-isomer possesses the desired therapeutic effect, making stereocontrol a primary objective of the synthesis.
Q3: What are the most common side reactions I should be aware of?
The primary challenges in this synthesis are:
-
Poor Diastereoselectivity: Formation of the undesired cis-isomer.
-
Epimerization: Loss of stereochemical integrity at the carbon bearing the carboxylate group (C1), especially under harsh basic or acidic conditions.
-
Ester Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid, which can complicate purification.[2][3][4]
-
Incomplete Reaction or Over-reduction: These issues are typically related to the reactivity and stoichiometry of the chosen hydride reagent.
Troubleshooting Guides: Side Reaction Mitigation
Issue 1: Poor trans:cis Diastereoselectivity
Symptom: ¹H NMR or GC-MS analysis of the crude product shows a significant proportion of the cis-isomer alongside the desired trans-product.
Root Cause Analysis: The formation of the trans vs. cis isomer is a result of the direction of hydride attack on the planar carbonyl of Methyl 3-oxocyclopentane-1-carboxylate.
-
Attack from the top face (syn to the ester) leads to the cis-isomer.
-
Attack from the bottom face (anti to the ester) is sterically favored and leads to the desired trans-isomer.
Simple hydride reagents like sodium borohydride (NaBH₄) are small and can attack from either face, often leading to poor selectivity.[5][6][7] To favor the trans product, a bulkier reducing agent is required, which will preferentially attack from the less sterically hindered bottom face.
Solution: Employ a Sterically Hindered Hydride Reagent.
The reagent of choice for maximizing trans selectivity is a bulky borohydride, such as L-Selectride® (Lithium tri-sec-butylborohydride) .[8][9][10] Its three bulky sec-butyl groups create significant steric hindrance, forcing the hydride to attack the carbonyl from the face opposite the methyl carboxylate group.[9][11][12]
Comparative Data on Reducing Agents:
| Reducing Agent | Typical Solvent | Temperature (°C) | Expected trans:cis Ratio | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | ~2:1 to 4:1 | Low cost, easy to handle, but moderate selectivity.[5] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Et₂O | -78 to 0 | ~3:1 to 5:1 | Highly reactive, non-selective for esters, requires strict anhydrous conditions. |
| L-Selectride® | THF | -78 | >98:2 | Highly recommended for high trans selectivity. Air and water sensitive.[9] |
| K-Selectride® | THF | -78 | >95:5 | Similar to L-Selectride®, potassium counter-ion. |
Recommended Protocol for High trans-Selectivity:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of 3M NaOH solution, followed by 30% H₂O₂. Caution: Exothermic reaction.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Confirm the trans:cis ratio using ¹H NMR spectroscopy.
Issue 2: Epimerization at C1
Symptom: You observe racemization or the formation of diastereomers related to the stereocenter at the C1 position (the carbon attached to the ester).
Root Cause Analysis: The α-proton at the C1 position is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, scrambling the stereochemistry. This is a significant risk during workup if strong bases are used improperly.
Issue 3: Hydrolysis of the Methyl Ester
Symptom: The final product is contaminated with the corresponding carboxylic acid, 3-hydroxycyclopentane-1-carboxylic acid, leading to purification difficulties.
Root Cause Analysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[2][4][13] This can occur during the reaction quench or aqueous work-up. Using strong bases like LiOH or NaOH at room temperature or above for extended periods will promote this side reaction.[3]
Mitigation Strategies for Epimerization and Hydrolysis:
-
Use Non-Nucleophilic Bases: If a base is needed, use a hindered, non-nucleophilic base like triethylamine or DIPEA, especially during purification steps.
-
Controlled Quenching: Always perform the quench at low temperatures (e.g., -78 °C to 0 °C) to dissipate heat and minimize the contact time with concentrated base.
-
Avoid High Temperatures: Do not heat the reaction mixture during aqueous workup.
-
Buffer the Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride, NH₄Cl) for quenching instead of strong acids or bases. This maintains a mildly acidic to neutral pH, which is generally safer for the ester group.
Workflow Diagram: Troubleshooting Synthesis
Caption: Troubleshooting workflow for synthesis optimization.
Visualizing the Reaction Pathway
The diagram below illustrates the desired reaction pathway to the trans-product versus the competing side reactions.
Caption: Desired vs. side reaction pathways.
References
-
L-selectride - Wikipedia. Provides an overview of L-selectride as a bulky, stereoselective reducing agent. Available at: [Link]
-
L-selectride - Grokipedia. Details the development and application of L-Selectride for achieving "super stereoselectivity" in ketone reductions. Available at: [Link]
-
Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent - ResearchGate. Discusses the stereoselectivity of selectride reagents due to steric effects. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Outlines the mechanism and limitations of NaBH₄, noting it does not typically reduce esters. Available at: [Link]
-
Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. A study on the mechanism of borohydride reductions. Available at: [Link]
-
L-Selectride Reduction Mechanism | Organic Chemistry - YouTube. A video explaining the mechanism of ketone reduction using L-Selectride. Available at: [Link]
-
Reduction of Aldehydes and Ketones with Complex Hydrides - Organic Chemistry Tutor. A tutorial on the mechanism of carbonyl reductions. Available at: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Explains the reduction of aldehydes and ketones using sodium borohydride. Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Details the stereochemistry of hydride reductions and the formation of stereoisomers. Available at: [Link]
- US4185027A - Hydrolysis of methyl esters - Google Patents. Describes industrial processes for the hydrolysis of methyl esters.
-
Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed. Describes a mild procedure for methyl ester hydrolysis using LiOH. Available at: [Link]
-
Methyl Esters and Derivatives. Discusses base-catalyzed hydrolysis of methyl esters as a common cleavage method. Available at: [Link]
-
Methyl Esters - Organic Chemistry Portal. Provides various methods for the protection and deprotection (hydrolysis) of methyl esters. Available at: [Link]
-
Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate entry showing reaction conditions for methyl ester hydrolysis. Available at: [Link]
-
Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Discusses strategies to prevent epimerization during peptide synthesis. Available at: [Link]
-
Epimerization reaction of a substituted vinylcyclopropane catalyzed by ruthenium carbenes: mechanistic analysis - PubMed. A study on epimerization mechanisms. Available at: [Link]
-
methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem. PubChem entry for the starting material. Available at: [Link]
-
3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem. PubChem entry for a related compound. Available at: [Link]
-
Synthesis of Methyl 3-oxocyclopentanecarboxylate - PrepChem.com. A procedure for the synthesis of the starting material. Available at: [Link]
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. Patent information on related synthesis methods.
-
Methyl 3-oxocyclopent-1-enecarboxylate | C7H8O3 | CID 11029917 - PubChem. PubChem entry for a related unsaturated precursor. Available at: [Link]
-
Cyclopentane synthesis - Organic Chemistry Portal. Provides an overview of various methods for synthesizing cyclopentane rings. Available at: [Link]
-
CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc. Supplier and property information for the target molecule. Available at: [Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem. PubChem entry for a related isomer. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 3. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. L-selectride - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Methyl Esters [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate. As a key chiral building block in the synthesis of various pharmaceutical agents, ensuring a robust, scalable, and stereoselective process is paramount. This document moves beyond simple protocols to explain the causality behind procedural choices, offering troubleshooting solutions and answers to frequently asked questions encountered during process development and scale-up.
Overall Synthetic Workflow
The most common and scalable approach to this compound involves a two-stage process. It begins with the Fischer esterification of 3-oxocyclopentane-1-carboxylic acid, followed by a diastereoselective reduction of the resulting keto-ester.
Caption: High-level overview of the two-stage synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable route for preparing the precursor, Methyl 3-oxocyclopentane-1-carboxylate?
The most straightforward and industrially viable method is the Fischer esterification of 3-oxocyclopentane-1-carboxylic acid.[1] This reaction uses the intended alcohol (methanol) as both a reagent and the solvent, driven by a strong acid catalyst, typically sulfuric acid.
Key Advantages for Scale-Up:
-
Cost-Effectiveness: Methanol and sulfuric acid are inexpensive bulk chemicals.
-
High Atom Economy: The only byproduct is water.
-
Simple Operation: The reaction is typically run at reflux, which is easy to control in large reactors.
A typical lab-scale procedure involves dissolving the carboxylic acid in excess methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture to reflux for several hours until TLC or GC analysis shows complete consumption of the starting material.[2][3]
Q2: How critical is temperature control during the sodium borohydride reduction step for achieving trans-selectivity?
Temperature control is absolutely critical. The reduction of the ketone to the alcohol is an exothermic process. Running the reaction at low temperatures (typically 0°C) serves two primary purposes:[1]
-
Kinetic Control: Lower temperatures enhance the kinetic barrier differences between the two potential diastereomeric transition states (leading to cis and trans products). The hydride reagent (BH₄⁻) preferentially attacks from the sterically less hindered face of the cyclopentanone ring, which is opposite to the bulky carbomethoxy group. This kinetically favored pathway leads to the desired trans product.
-
Safety and Stability: It allows for better control over the reaction rate, preventing a dangerous exotherm, and minimizes the decomposition of the sodium borohydride reagent by the protic methanol solvent.
Q3: Can other reducing agents be used? What are the trade-offs?
Yes, other reducing agents can be used, but sodium borohydride (NaBH₄) in methanol remains the workhorse for this transformation due to its balance of reactivity, cost, safety, and selectivity.
| Reducing Agent | Advantages | Disadvantages on Scale-Up |
| Sodium Borohydride (NaBH₄) | Inexpensive, easy to handle, good selectivity in protic solvents.[1] | Can require cryogenic conditions for optimal selectivity; hydrogen evolution upon quenching. |
| Lithium Aluminum Hydride (LAH) | Highly reactive, will reduce both ketone and ester. | Not suitable. Lacks chemoselectivity; highly pyrophoric and dangerous to handle at scale. |
| Potassium Borohydride (KBH₄) | Milder than NaBH₄, potentially higher selectivity. | Lower solubility in common solvents, slower reaction rates. |
| Catalytic Hydrogenation | "Green" reagent (H₂), high throughput possible. | Requires pressure equipment; catalyst can be expensive (e.g., Ru, Rh); potential for over-reduction or side reactions.[4] |
For this specific substrate, NaBH₄ provides the most practical and economical route to the desired trans product.
Q4: What are the recommended In-Process Controls (IPCs) for monitoring reaction completion and quality?
Effective IPCs are crucial for a reproducible process at scale.
-
Stage 1 (Esterification):
-
Technique: Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Monitoring: Track the disappearance of the 3-oxocyclopentane-1-carboxylic acid starting material. The carboxylic acid will have a different retention factor (Rf) on TLC or retention time on GC compared to its methyl ester product.[2]
-
-
Stage 2 (Reduction):
-
Technique: TLC or GC.
-
Monitoring: Track the disappearance of the keto-ester precursor (Methyl 3-oxocyclopentane-1-carboxylate). The product alcohol will be more polar and have a lower Rf on TLC.
-
Diastereoselectivity Check: A chiral GC or HPLC method should be developed to quantify the cis:trans ratio in the crude reaction mixture before committing to large-scale purification.
-
Troubleshooting Guide
Problem: Low or stalled conversion during the Stage 1 esterification.
-
Root Cause 1: Insufficient Catalyst. The catalytic amount of sulfuric acid may have been consumed by basic impurities or was insufficient for the scale.
-
Solution: On a small aliquot, test the addition of a small, incremental amount of H₂SO₄ to see if the reaction restarts. For future batches, ensure accurate charge of the catalyst.
-
-
Root Cause 2: Water in the Reaction. Excess water in the methanol solvent or starting material can shift the equilibrium of the Fischer esterification back towards the starting materials.
-
Solution: Use anhydrous grade methanol and ensure the starting carboxylic acid is dry. On a large scale, consider using a Dean-Stark trap to remove the water byproduct and drive the reaction to completion, although with methanol's low boiling point, this requires careful setup.
-
Problem: Poor diastereoselectivity (high cis-isomer content) in the Stage 2 reduction.
Caption: Troubleshooting workflow for poor diastereoselectivity.
-
Root Cause 1: Temperature Excursion. This is the most common cause. If the addition of sodium borohydride is too fast, the reaction's exotherm can overwhelm the cooling system, raising the internal temperature. Higher temperatures reduce the kinetic preference for the trans product, leading to a mixture of diastereomers.
-
Solution: Ensure the reactor has sufficient cooling capacity. Add the sodium borohydride in small portions or as a controlled slurry feed, carefully monitoring the internal temperature throughout the addition.
-
-
Root Cause 2: Solvent Effects. While methanol is standard, its protic nature can influence the transition state.
-
Solution: Ensure consistent, high-quality anhydrous methanol is used for every batch. Introducing a less-coordinating solvent like THF in combination with methanol could be explored during process optimization, but may complicate scale-up.
-
Problem: Emulsion formation during aqueous workup.
-
Root Cause: The presence of partially soluble intermediates or byproducts can act as surfactants, preventing clean phase separation between the organic extractant (e.g., ethyl acetate, DCM) and the aqueous layer.
-
Solution 1: Brine Wash. After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing organic components into the organic layer and helping to break the emulsion.
-
Solution 2: Filtration. If solids are suspended in the emulsion, filtering the entire biphasic mixture through a pad of celite can help break it.
-
Solution 3: Solvent Swap. Consider a different extraction solvent. For example, if using ethyl acetate, switching to dichloromethane or MTBE might alter the phase dynamics favorably.
-
Experimental Protocols
Stage 1: Synthesis of Methyl 3-oxocyclopentane-1-carboxylate
-
Reagents:
-
3-Oxocyclopentane-1-carboxylic acid (1.0 eq)
-
Methanol (10 volumes, e.g., 10 mL per gram of acid)
-
Concentrated Sulfuric Acid (98%, ~0.02 eq)
-
-
Procedure:
-
Charge a reactor with 3-oxocyclopentane-1-carboxylic acid and methanol.
-
Begin stirring and cool the solution to 0-5°C using an ice bath.
-
Slowly add the concentrated sulfuric acid, ensuring the temperature does not exceed 15°C.
-
Heat the reaction mixture to reflux (approx. 65-80°C) and maintain for 2-6 hours.[2][1]
-
Monitor the reaction for completion by TLC or GC.
-
Once complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate (10 vol) and water (5 vol).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally, saturated brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a liquid.[2]
-
Stage 2: Synthesis of this compound
-
Reagents:
-
Methyl 3-oxocyclopentane-1-carboxylate (1.0 eq)
-
Methanol (10 volumes)
-
Sodium Borohydride (1.0-1.2 eq)
-
-
Procedure:
-
Charge a reactor with Methyl 3-oxocyclopentane-1-carboxylate and methanol.
-
Cool the solution to 0°C.
-
In a separate vessel, prepare a slurry of sodium borohydride in a small amount of cold methanol if necessary, or have the solid ready for portion-wise addition.
-
Add the sodium borohydride to the keto-ester solution in small portions over 30-60 minutes, ensuring the internal temperature is strictly maintained between 0-5°C.[1]
-
Stir the reaction at 0°C for an additional 30-60 minutes after the addition is complete.
-
Monitor for completion by TLC or GC.
-
Slowly quench the reaction by the careful addition of acetic acid or acetone at 0°C until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate and water to the residue. Separate the layers.
-
Wash the organic layer with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify via vacuum distillation or column chromatography as required.
-
References
-
Synthesis of methyl 3-oxocyclopentanecarboxylate. PrepChem.com.[Link]
-
How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications? ChemicalAid.[Link]
-
Chemoselective formation of cyclo-aliphatic and cyclo-olefinic 1,3-diols via pressure hydrogenation of potentially biobased platform molecules using Knölker-type catalysts. Dalton Transactions (RSC Publishing).[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Chemoselective formation of cyclo-aliphatic and cyclo-olefinic 1,3-diols via pressure hydrogenation of potentially biobased platform molecules using Knölker-type catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Stability and storage of "Methyl trans-3-hydroxycyclopentane-1-carboxylate"
Welcome to the technical support center for Methyl trans-3-hydroxycyclopentane-1-carboxylate (CAS No. 79590-84-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable synthetic building block. As Senior Application Scientists, we have compiled this information to address common challenges and questions encountered during its handling and use in experimental workflows.
Quick Reference: Recommended Storage
| Condition | Temperature | Atmosphere | Light | Container |
| Long-Term | 2-8°C | Inert (Argon or Nitrogen) | Amber Vial / Dark | Tightly Sealed |
| Short-Term (In-Use) | Room Temperature | Dry | Protected from direct light | Tightly Sealed |
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Appearance of a New Peak in NMR/LC-MS Analysis
Question: I have been storing my sample of this compound for several months. Upon recent analysis, I've noticed a new peak, suggesting a potential degradation product. What could be the cause?
Answer: The appearance of new peaks in your analytical data likely indicates chemical degradation. The two primary degradation pathways for this molecule are hydrolysis and transesterification.
-
Causality: The presence of both a hydroxyl (-OH) and a methyl ester (-O-CH₃) group in the same molecule makes it susceptible to certain reactions.[1]
-
Hydrolysis: The ester can react with residual moisture to form trans-3-Hydroxycyclopentanecarboxylic acid and methanol. This reaction is accelerated by acidic or basic conditions.[2][3]
-
Transesterification: If the compound is stored in an alcohol solvent other than methanol, or if there are alcohol impurities, the methyl ester can be exchanged. For instance, storage in ethanol could lead to the formation of the corresponding ethyl ester.[4][5]
-
Troubleshooting Protocol:
-
Confirm the Impurity:
-
Acquire a mass spectrum of your sample to determine the molecular weight of the impurity. Hydrolysis would result in a product with a molecular weight of 130.14 g/mol .
-
If possible, compare the new peak's retention time and mass spectrum with a known standard of the suspected degradation product.
-
-
Solvent and Storage Review:
-
Verify the solvent used for storage and sample preparation. Ensure it was anhydrous.
-
Review your storage conditions. Was the container tightly sealed? Was it exposed to humid air?
-
-
Preventative Measures:
-
For long-term storage, we recommend storing the neat compound under an inert atmosphere (argon or nitrogen) at 2-8°C.[6]
-
If storing in solution, use an anhydrous, non-alcoholic solvent such as dichloromethane or ethyl acetate.
-
Always use a fresh bottle of anhydrous solvent for preparing stock solutions.
-
Issue 2: Change in Physical Appearance
Question: My sample of this compound, which was initially a colorless liquid, has developed a yellow tint. Is this a sign of degradation?
Answer: Yes, a change in color can be an indicator of decomposition. While the primary degradation pathways (hydrolysis, transesterification) typically yield colorless products, a yellow tint may suggest oxidation or other side reactions.
-
Causality: The secondary alcohol in the cyclopentane ring can be susceptible to oxidation, which could lead to the formation of a ketone.[1] Such reactions can sometimes produce colored byproducts, especially if further decomposition occurs. Exposure to air and light can promote these oxidative processes.
Preventative Protocol:
-
Inert Atmosphere: Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store the vial in the dark, for example, in a laboratory refrigerator or a light-blocking container.
-
Purity Check: Analyze the discolored sample by techniques such as GC-MS or LC-MS to identify potential oxidation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, we recommend storing the neat compound in a tightly sealed amber glass vial at 2-8°C.[6] The vial should be flushed with an inert gas (argon or nitrogen) to displace air and moisture.
Q2: Can I store this compound at room temperature?
Room temperature storage is acceptable for short periods, such as during active use on the benchtop.[7] However, for storage longer than a few weeks, refrigeration is advised to minimize the risk of degradation.
Q3: What solvents are recommended for preparing stock solutions?
Anhydrous aprotic solvents such as dichloromethane (DCM), ethyl acetate, or acetone are recommended. Avoid using alcohol-based solvents (other than methanol) to prevent transesterification.[4][5] If using methanol, ensure it is anhydrous.
Q4: How can I tell if my compound has degraded?
The most reliable method is through analytical techniques. A change in the purity profile as determined by GC, HPLC, or NMR is the clearest indicator. Physical changes, such as discoloration or a noticeable change in viscosity, can also suggest degradation.
Q5: Is this compound sensitive to pH?
Yes. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester.[2][3] It is crucial to avoid contact with strong acids or bases during storage and handling unless hydrolysis is the intended reaction.
Visualizing Degradation Pathways
To better understand the potential stability issues, the following diagrams illustrate the primary degradation mechanisms.
Hydrolysis Pathway
Caption: Acid or base-catalyzed hydrolysis of the methyl ester.
Transesterification Pathway
Caption: Transesterification reaction with an external alcohol.
References
- Benchchem. (n.d.). This compound.
- AChemBlock. (n.d.). methyl 3-hydroxycyclopentane-1-carboxylate 97%.
- Wuts, P. G. M. (2001). 6.3 Methyl Esters and Derivatives. In Greene's Protective Groups in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
NJ Department of Health. (n.d.). Hazard Summary: Cyclopentane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of methyl esters for production of fatty acids.
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.).
- Balchem. (n.d.).
-
ResearchGate. (n.d.). Transesterification in hydroxy-ester networks. Retrieved from [Link]
- ChemPoint.com. (2016).
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
Chemsrc. (n.d.). methyl 1-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterification reactions as a means to produce esters: A critical review. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). trans-3-Methylcyclopentane-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. This compound | 79590-84-4 [amp.chemicalbook.com]
- 7. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
Validation & Comparative
A Senior Application Scientist's Guide to Stereoisomerism in Drug Discovery: A Comparative Analysis of cis vs. trans-3-Hydroxycyclopentane-1-carboxylate Scaffolds
Executive Summary
Direct comparative biological data for methyl trans-3-hydroxycyclopentane-1-carboxylate and its cis isomer are not extensively documented in peer-reviewed literature. However, this apparent gap highlights a more fundamental principle in medicinal chemistry: the profound impact of stereochemistry on biological activity. These seemingly simple isomers serve as chiral building blocks for a vast array of complex, biologically potent molecules, including prostaglandins and carbocyclic nucleosides.[1][2][3] In these advanced therapeutic agents, the spatial orientation of substituents on the cyclopentane core—whether cis or trans—is not a trivial detail but a critical determinant of efficacy, receptor binding, and metabolic stability.
This guide moves beyond a direct comparison of the two title compounds. Instead, it provides researchers, scientists, and drug development professionals with a deeper, more practical understanding of why this stereochemical distinction is paramount. We will explore the causality behind stereoselectivity in biological systems, provide validated, stereoselective synthetic protocols for creating these key cyclopentane intermediates, and detail a representative biological assay workflow for their evaluation. This guide is designed to be a self-validating system, equipping researchers with the foundational knowledge and practical methodologies required to investigate the biological potential of cyclopentanoid stereoisomers in their own discovery programs.
The Principle of Stereochemical Bio-discrimination
In pharmacology, a molecule's three-dimensional structure is as important as its chemical composition. Biological targets, such as enzymes and receptors, are chiral environments. The binding pockets of these proteins are intricately shaped, meaning they can differentiate between stereoisomers of a ligand.
A change from a trans to a cis configuration on a cyclopentane ring dramatically alters the spatial relationship between key functional groups (in this case, the hydroxyl and methyl carboxylate groups). This can lead to several outcomes:
-
Altered Binding Affinity: One isomer may fit perfectly into a receptor's active site, forming optimal hydrogen bonds and hydrophobic interactions, while the other isomer fits poorly or not at all.[4][5]
-
Change in Mode of Action: One isomer might act as an agonist (activating a receptor), while the other could be an antagonist (blocking it).
-
Differential Metabolism: Metabolic enzymes are also stereoselective, potentially leading to one isomer being cleared from the body more rapidly than the other, affecting its pharmacokinetic profile.
The cyclopentane ring, while common, presents a unique challenge and opportunity due to its conformational flexibility (interconverting between half-chair and envelope forms).[6] The cis or trans nature of its substituents dictates the preferred conformation and, therefore, the orientation of the functional groups presented to a biological target.
Logical Framework: From Scaffold to Bioactivity
The following diagram illustrates the logical flow from the choice of a stereoisomeric building block to the final biological outcome. The selection of the cis or trans scaffold is a critical decision point that dictates the potential therapeutic profile of the final drug candidate.
Caption: Logical workflow from scaffold synthesis to biological outcome.
Case Study: The Cyclopentane Core in Prostaglandins and Carbocyclic Nucleosides
The importance of the cis/trans relationship is best illustrated by examining complex molecules derived from cyclopentane precursors.
Prostaglandins
Prostaglandins are lipid compounds with diverse hormone-like effects. Their basic structure is a C20 fatty acid containing a cyclopentane ring.[7] In the synthesis of prostaglandins like PGE₁ and PGF₂α, the stereochemistry of the substituents on the cyclopentane ring is crucial for their potent biological activity.[8][9][10]
-
Stereochemical Requirement: Natural prostaglandins generally require a trans relationship between the two side chains attached to the cyclopentane ring.[11] The stereochemistry of the hydroxyl group (corresponding to the hydroxyl on the original building block) is also critical.
-
Consequence of Isomerism: An incorrect stereochemical configuration can render the molecule biologically inactive. For example, the synthesis of isoprostanes, which are isomers of prostaglandins, specifically requires an all-cis-Corey lactone intermediate, highlighting that different stereoisomers can have distinct (or no) biological roles.[10]
Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where the oxygen atom of the furanose ring is replaced by a methylene (-CH₂) group.[3][12] This substitution confers increased metabolic stability by removing the hydrolytically labile glycosidic bond.[12]
-
Stereochemical Requirement: The antiviral and antitumor activities of these compounds are highly dependent on the stereochemistry of the nucleobase and hydroxyl groups on the cyclopentane ring, which must mimic the orientation found in natural nucleosides. For instance, the potent antiviral agent Aristeromycin is a carbocyclic analogue of adenosine with a specific stereoconfiguration.[3]
-
Consequence of Isomerism: A change in the relative orientation (cis vs. trans) of the nucleobase and hydroxyl groups can completely abolish the ability of the molecule to be recognized and phosphorylated by viral or cellular kinases, a necessary step for its activation.
Experimental Protocols: A Framework for Comparison
To empower researchers to conduct their own comparisons, this section provides detailed, field-proven protocols for the stereoselective synthesis of cyclopentane precursors and a representative biological assay.
Protocol: Stereoselective Synthesis of a trans-3-Hydroxycyclopentane Carboxylate Derivative
This protocol is adapted from established methodologies for creating trans-substituted cyclopentanes, often used in prostaglandin synthesis.[1][8] It relies on achieving stereochemical control through the reduction of a ketone precursor.
Workflow Diagram: trans-Isomer Synthesis
Caption: Synthetic workflow for the trans isomer.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl 2-cyclopentene-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add a solution of lithium di-tert-butylcuprate (1.1 eq) dropwise.
-
Conjugate Addition: Stir the reaction mixture at -78 °C for 2 hours. The cuprate will add to the 3-position, with the bulky tert-butyl group approaching from the less hindered face, setting up the precursor stereochemistry.
-
Enolate Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Work-up and Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trans-substituted cyclopentanone.
-
Stereoselective Reduction: Dissolve the crude cyclopentanone in methanol (0.2 M) and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The hydride will attack from the less sterically hindered face, opposite to the existing carboxylate group, resulting in the trans-hydroxyl configuration.
-
Purification: After stirring for 1 hour, quench the reaction with acetone and concentrate the solvent. Add water and extract with ethyl acetate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Protocol: Stereoselective Synthesis of a cis-3-Hydroxycyclopentane Carboxylate Derivative
The synthesis of the cis isomer often requires a different strategy, for example, by directing the stereochemistry through intramolecular interactions or using specific reagents. This protocol utilizes a hydroxyl-directed reduction.
Workflow Diagram: cis-Isomer Synthesis
Caption: Synthetic workflow for the cis isomer.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C.
-
Directed Reduction: Add L-Selectride® (lithium tri-sec-butylborohydride, 1.1 eq, 1.0 M solution in THF) dropwise via syringe. The bulky reducing agent preferentially attacks from the face trans to the ester group, forcing the resulting hydroxyl group to be cis to the ester.
-
Reaction Monitoring: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Slowly add a 3N aqueous solution of NaOH, followed by 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield pure methyl cis-3-hydroxycyclopentane-1-carboxylate.
Protocol: Representative Biological Assay - Competitive Radioligand Binding Assay
This assay is a gold standard for determining the binding affinity of a compound for a specific receptor, for example, a prostaglandin E₂ (PGE₂) receptor. It directly compares the ability of the test isomers to displace a known high-affinity radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human EP₂ receptor (a PGE₂ receptor subtype). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 1 mg/mL.
-
Assay Plate Setup: In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled PGE₂ (for non-specific binding).
-
50 µL of varying concentrations of the test compounds (e.g., cis and trans isomers, from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]-PGE₂ (a constant, low concentration, e.g., 1 nM).
-
-
Incubation: Initiate the binding reaction by adding 50 µL of the prepared cell membranes to each well. Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash each filter with ice-cold assay buffer (3x) to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation and Interpretation
Quantitative data from synthesis and biological assays should be summarized for clear comparison.
Table 1: Physicochemical and Synthetic Properties
| Property | This compound | Methyl cis-3-hydroxycyclopentane-1-carboxylate |
| CAS Number | 32811-75-9 | 79598-73-5[13] |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃[13] |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol [13] |
| Typical Yield | 75-85% (Protocol 3.1) | 80-90% (Protocol 3.2) |
| Stereochemical Purity | >98% trans | >98% cis |
Table 2: Illustrative Biological Activity Data (Hypothetical)
The following table demonstrates how data from the binding assay described in Protocol 3.3 would be presented. Note: These values are for illustrative purposes only. They are based on the principle that one stereoisomer is often significantly more active than the other.
| Compound | Receptor Target | IC₅₀ (nM) | Ki (nM) |
| Unlabeled PGE₂ (Control) | Human EP₂ Receptor | 2.5 | 1.1 |
| trans-isomer Derivative | Human EP₂ Receptor | 15.8 | 7.0 |
| cis-isomer Derivative | Human EP₂ Receptor | >10,000 | >4,400 |
Interpretation: In this hypothetical example, the trans-isomer derivative shows a high affinity for the EP₂ receptor, only ~6-fold weaker than the natural ligand PGE₂. In contrast, the cis-isomer is essentially inactive, with an affinity over 600 times lower. This stark difference would provide compelling evidence for the critical role of the trans stereochemistry in receptor recognition for this particular scaffold and target.
Conclusion
While a direct, published comparison of the biological activities of this compound and its cis isomer is lacking, their value as stereochemically defined building blocks is well-established.[1] The stereochemical integrity of the cyclopentane core is a decisive factor in the biological activity of more complex molecules derived from them, such as prostaglandins and carbocyclic nucleosides.[3][4][5] The choice between a cis or trans precursor is a foundational decision in the design and synthesis of new therapeutic agents.
This guide provides the essential theoretical framework and practical, validated protocols for researchers to perform such comparisons. By understanding the principles of stereochemical discrimination and employing robust synthetic and analytical methods, drug discovery professionals can effectively leverage the subtle yet powerful differences between these isomers to design more potent and selective medicines.
References
-
Kim, S. U., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Nucleosides, Nucleotides & Nucleic Acids, 31(3), 226-237. [Link]
-
LibreTexts. 10: Strategies in Prostaglandins Synthesis. [Link]
-
LibreTexts. 3.3: Syntheses of Prostaglandins from Acyclic Precursors. [Link]
-
LibreTexts. 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]
-
MDPI. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. [Link]
-
Mihai, C. I., et al. (2018). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 23(11), 2943. [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. [Link]
-
ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. [Link]
-
Schnitzer, T. K., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Organic & Biomolecular Chemistry, 21(30), 6199-6203. [Link]
-
Schnur, R. C., et al. (1999). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry, 42(17), 3204-3219. [Link]
-
Schnur, R. C., et al. (1999). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry. [Link]
-
Schnürer, A., et al. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(3), 669. [Link]
-
Wikipedia. Carbocyclic nucleoside. [Link]
-
YouTube. Acetate Pathway: 6 - Prostaglandin Biosynthesis. [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]
A Comparative Analysis of Reducing Agents for the Synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate
In the landscape of pharmaceutical development and complex organic synthesis, the stereocontrolled synthesis of key intermediates is of paramount importance. Methyl trans-3-hydroxycyclopentane-1-carboxylate is a valuable building block, and its efficient synthesis with high stereoselectivity is a frequent challenge.[1] This guide provides a comparative analysis of various reducing agents for the synthesis of this target molecule, focusing on the reduction of methyl 3-oxocyclopentane-1-carboxylate. We will delve into the mechanistic nuances, experimental protocols, and performance metrics of common and specialized reducing agents to empower researchers in making informed decisions for their synthetic strategies.
The primary route to methyl 3-hydroxycyclopentane-1-carboxylate involves the reduction of the corresponding ketone, methyl 3-oxocyclopentane-1-carboxylate.[2][3] The critical challenge in this transformation lies in controlling the stereochemistry at the newly formed hydroxyl center to favor the trans isomer.
The Precursor: Synthesis of Methyl 3-oxocyclopentane-1-carboxylate
Before delving into the reduction, it is essential to have a reliable source of the starting material, methyl 3-oxocyclopentane-1-carboxylate. A common and efficient method for its preparation is the Fischer esterification of 3-oxocyclopentane-1-carboxylic acid.[2][3]
Experimental Protocol: Fischer Esterification
-
Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Quench the residue with water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-oxocyclopentane-1-carboxylate.[3]
Comparative Analysis of Reducing Agents
The choice of reducing agent is pivotal in determining the yield and, more importantly, the diastereoselectivity (trans:cis ratio) of the final product. We will compare three widely used reducing agents: Sodium Borohydride, L-Selectride®, and Catalytic Hydrogenation.
Sodium Borohydride (NaBH₄): The Workhorse Reductant
Sodium borohydride is a mild and inexpensive reducing agent, making it a common first choice for ketone reductions.[4][5] It is relatively safe to handle and compatible with protic solvents like methanol and ethanol.[4]
Mechanism of Reduction: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[6] The resulting alkoxide is then protonated by the solvent to yield the alcohol. The stereochemical outcome is influenced by the steric hindrance around the carbonyl group. For cyclopentanones, the approach of the hydride can occur from either the same face (syn-attack) or the opposite face (anti-attack) relative to the ester group.
Experimental Protocol: NaBH₄ Reduction [2]
-
Dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 eq.) in methanol (10 volumes) and cool the solution to 0 °C.
-
Add sodium borohydride (1.0-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring by TLC.
-
Quench the reaction by the slow addition of acetic acid or acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography to separate the trans and cis isomers.
L-Selectride®: The Bulky and Selective Agent
L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered reducing agent. Its bulkiness often leads to higher stereoselectivity in ketone reductions compared to sodium borohydride. It is a more powerful reducing agent than NaBH₄ and is typically used at low temperatures.
Mechanism of Reduction: Similar to NaBH₄, L-Selectride® delivers a hydride to the carbonyl carbon. However, the large tri-sec-butyl groups impose significant steric constraints, forcing the hydride to approach the carbonyl from the less hindered face. In the case of methyl 3-oxocyclopentane-1-carboxylate, this generally favors the formation of the trans isomer where the hydroxyl group is on the opposite side of the ester group.
Experimental Protocol: L-Selectride® Reduction
-
Dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.1-1.5 eq. in THF) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the boron byproducts.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Catalytic Hydrogenation: The Heterogeneous Approach
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[7][8] This method is often highly efficient and can be stereoselective depending on the catalyst and substrate.
Mechanism of Reduction: The ketone is adsorbed onto the surface of the metal catalyst, followed by the addition of hydrogen atoms across the carbonyl double bond. The stereochemistry is influenced by how the substrate binds to the catalyst surface. The bulkier side of the molecule will generally orient away from the catalyst surface, leading to hydrogen addition from the less hindered face.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the setup) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Performance Comparison
| Reducing Agent | Typical Yield | Typical trans:cis Ratio | Reaction Conditions | Cost & Handling |
| Sodium Borohydride | Good to Excellent | Moderate (often requires chromatography for high purity trans) | 0 °C to RT, protic solvents | Low cost, relatively safe |
| L-Selectride® | Good to Excellent | High to Excellent | -78 °C, anhydrous aprotic solvents, inert atmosphere | Higher cost, pyrophoric reagent requires careful handling |
| Catalytic Hydrogenation | Excellent | Variable to High (catalyst dependent) | RT, H₂ atmosphere, specialized equipment | Catalyst cost varies, requires hydrogenation setup |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Mechanistic Rationale for Stereoselectivity
The observed stereoselectivity can be rationalized by considering the steric environment of the carbonyl group in methyl 3-oxocyclopentane-1-carboxylate.
Caption: Rationale for stereoselective hydride attack on the cyclopentanone ring.
Conclusion and Recommendations
The choice of reducing agent for the synthesis of this compound is a trade-off between stereoselectivity, cost, and operational complexity.
-
Sodium Borohydride is a suitable choice for initial explorations and large-scale synthesis where moderate selectivity is acceptable, and purification can be readily achieved.
-
L-Selectride® is the preferred reagent when high trans selectivity is critical, particularly in the synthesis of high-value pharmaceutical intermediates where isomeric purity is paramount. The additional cost and handling requirements are justified by the superior stereochemical control.
-
Catalytic Hydrogenation offers a scalable and often highly selective alternative, though optimization of the catalyst and reaction conditions may be required to achieve the desired trans:cis ratio.
For researchers aiming for high diastereomeric excess of the trans isomer, L-Selectride® is the most reliable option. However, for more cost-sensitive applications or when a moderate amount of the cis isomer is tolerable, sodium borohydride followed by chromatographic separation presents a viable strategy.
References
-
Mol-Instincts. How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?. [Link]
-
The Synthetic Inspector. Sodium Borohydride - Common Organic Chemistry. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
National Institutes of Health. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. [Link]
-
University of Pittsburgh. Reductions. [Link]
-
Minnesota State University Moorhead. NaBH4 Reduction of Ketone to Alcohol. [Link]
-
Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. [Link]
-
Clariant. Catalysts for hydrogenation processes. [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Researcher's Guide to the Resolution of Cyclopentane Derivatives: Enzymatic vs. Chemical Methods
In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of cyclopentane derivatives plays a pivotal role in determining biological activity and therapeutic efficacy.[1][2] Obtaining enantiomerically pure forms of these chiral building blocks is often a critical, yet challenging, step.[3] Kinetic resolution, a process that differentiates two enantiomers in a racemic mixture based on their differential reaction rates with a chiral catalyst or reagent, stands as a cornerstone technique to achieve this separation.[4] This guide provides an in-depth comparison of the two primary modalities for kinetic resolution—enzymatic and chemical—offering insights into their underlying principles, practical applications, and the strategic considerations for selecting the most appropriate method for your research needs.
The Imperative of Chirality in Cyclopentane Scaffolds
Cyclopentane rings are prevalent structural motifs in a vast number of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various natural products.[1][2] The specific three-dimensional arrangement of substituents on the cyclopentane core dictates its interaction with chiral biological targets like enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit undesirable side effects. This underscores the necessity for robust and efficient methods to resolve racemic mixtures of cyclopentane intermediates.
Enzymatic Resolution: The "Green" and Highly Selective Approach
Enzymatic kinetic resolution (EKR) leverages the exquisite stereoselectivity of enzymes, which are nature's chiral catalysts, to differentiate between enantiomers.[1][5] Hydrolases, particularly lipases, are the most commonly employed enzymes for this purpose due to their broad substrate scope, commercial availability, and stability in organic solvents.[6][7][8]
The Mechanism of Lipase-Catalyzed Resolution
Lipases catalyze the hydrolysis of esters or, in the reverse reaction, the formation of esters (esterification or transesterification).[7][9] In a kinetic resolution of a racemic cyclopentanol derivative, the lipase will preferentially acylate one enantiomer at a much faster rate than the other.[10] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques.[10] The choice of acylating agent and solvent can significantly influence the reaction's efficiency and enantioselectivity.[3]
Advantages of Enzymatic Resolution:
-
High Enantioselectivity: Enzymes often exhibit exceptional levels of enantio- and diastereoselectivity, frequently yielding products with very high enantiomeric excess (e.e.).[5]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions (near-neutral pH and room temperature), which helps to prevent side reactions like racemization or degradation of sensitive substrates.[5][11]
-
Environmental Sustainability ("Green Chemistry"): Biocatalysis is considered an environmentally friendly approach, as it avoids the use of harsh chemicals, toxic metals, and extreme temperatures.[5][12] This reduces waste generation and aligns with the principles of green chemistry.[13]
-
Broad Substrate Scope: While enzymes are highly selective, many, like lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia, have a surprisingly broad substrate scope and can accommodate a variety of "unnatural" substrates.[10][14][15]
Limitations of Enzymatic Resolution:
-
Substrate Specificity: In some cases, an enzyme may not accept a particular substrate, requiring screening of multiple enzymes to find a suitable candidate.[5]
-
Slower Reaction Times: Enzymatic reactions can sometimes be slower than their chemical counterparts, although this is not always the case.[6]
-
Cost and Stability: While many enzymes are commercially available and relatively inexpensive, some can be costly.[5] Enzyme stability can also be a concern under non-optimal conditions, though immobilization can enhance stability and allow for catalyst recycling.[16]
-
Maximum 50% Yield: A significant drawback of any kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[5][17] However, dynamic kinetic resolution (DKR) strategies can overcome this limitation by incorporating an in situ racemization of the slower-reacting enantiomer.[15][17]
Chemical Resolution: A Powerful and Versatile Toolkit
Chemical kinetic resolution employs chiral chemical reagents or catalysts to achieve enantiomeric differentiation.[3] This approach offers a broad array of methodologies, including acylation reactions, oxidations, and reductions, often utilizing chiral phosphines or metal-ligand complexes.[18][19][20]
Mechanisms in Chemical Resolution
A common strategy involves the use of a chiral acylation catalyst. For instance, chiral phosphine catalysts can facilitate the enantioselective acylation of racemic alcohols.[20] These catalysts activate an acylating agent (like an anhydride) and deliver it preferentially to one enantiomer of the alcohol.
Another powerful approach is asymmetric epoxidation, famously developed by Sharpless, which can resolve racemic allylic alcohols with high selectivity.[4] Similarly, chiral metal complexes, such as those based on rhodium-BINAP, can be used for kinetic resolution through processes like asymmetric hydrogenation or isomerization.[3]
Advantages of Chemical Resolution:
-
Broad Substrate Scope and Tunability: A wide variety of chiral catalysts and reagents are available, offering a high degree of tunability to accommodate diverse cyclopentane derivatives.[19][21] The catalyst structure can often be rationally modified to optimize selectivity.
-
Faster Reaction Rates: Chemical reactions can often be faster than enzymatic ones.
-
Predictability: The outcomes of many chemical resolutions can be predicted based on established models of stereochemical induction.
Limitations of Chemical Resolution:
-
Harsh Reaction Conditions: Many chemical resolutions require stringent conditions, such as anhydrous solvents, inert atmospheres, and very low temperatures, which can be challenging to implement on a large scale.
-
Cost and Toxicity of Catalysts: Chiral ligands and metal catalysts can be expensive, and heavy metals often used in these catalysts can be toxic and require removal from the final product, which is a significant concern in pharmaceutical manufacturing.[22]
-
Environmental Impact: The use of organic solvents, stoichiometric chiral reagents, and the generation of chemical waste contribute to a larger environmental footprint compared to enzymatic methods.[23]
-
Lower Selectivity in Some Cases: While highly selective chemical methods exist, achieving the same level of enantioselectivity as enzymes can sometimes be challenging and may require extensive optimization.[3]
Head-to-Head Comparison: Making the Right Choice
The decision to employ either an enzymatic or chemical resolution method depends on a careful evaluation of several factors, including the specific structure of the cyclopentane derivative, the desired scale of the reaction, cost considerations, and environmental impact.
| Feature | Enzymatic Resolution | Chemical Resolution |
| Stereoselectivity | Often very high (E > 200 is common)[10] | Variable, can be high (S > 50) but often requires optimization[3] |
| Reaction Conditions | Mild (pH 6-8, 25-40 °C)[11] | Often requires anhydrous, inert, and/or cryogenic conditions |
| Substrate Scope | Broad for some enzymes (e.g., lipases), but can be narrow[5] | Very broad, highly tunable through catalyst/reagent design[19] |
| Cost | Enzymes can be inexpensive; potential for reuse[24] | Chiral ligands and metal catalysts can be very expensive[25] |
| Environmental Impact | "Green," biodegradable catalysts, often in aqueous media[12][23] | Often relies on organic solvents and generates chemical waste |
| Scalability | Generally straightforward, especially with immobilized enzymes[26] | Can be challenging due to stringent reaction conditions |
| Yield | Max 50% (unless DKR is employed)[17] | Max 50% (unless DKR is employed)[17] |
Visualizing the Decision Process
The choice between enzymatic and chemical resolution can be visualized as a decision tree, guiding the researcher to the most suitable method based on key project parameters.
Caption: Decision workflow for selecting a resolution method.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-4-Hydroxycyclopent-2-en-1-one
This protocol is a representative example of a lipase-catalyzed acylation.[2][27]
Materials:
-
(±)-4-Hydroxycyclopent-2-en-1-one (1.0 g, 10.2 mmol)
-
Immobilized Lipase from Candida antarctica B (Novozym 435) (100 mg)
-
Vinyl acetate (1.8 mL, 20.4 mmol)
-
Diisopropyl ether (anhydrous, 20 mL)
Procedure:
-
To a stirred solution of (±)-4-hydroxycyclopent-2-en-1-one in anhydrous diisopropyl ether, add vinyl acetate.
-
Add Novozym 435 to the mixture.
-
Stir the reaction at room temperature (25 °C) and monitor its progress by chiral HPLC or GC.
-
The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed acetate.
-
Once the desired conversion is reached, filter off the enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-4-acetoxycyclopent-2-en-1-one and the unreacted (S)-4-hydroxycyclopent-2-en-1-one by column chromatography on silica gel.
Protocol 2: Chemical Kinetic Resolution of a Cyclopentenol Derivative via Asymmetric Acylation
This protocol illustrates a chemical approach using a chiral phosphine catalyst.
Materials:
-
Racemic 2-cyclopenten-1-ol (1.0 g, 11.9 mmol)
-
Chiral phosphine catalyst (e.g., a derivative of ferrocenylphosphine) (0.1-5 mol%)
-
Acetic anhydride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous toluene (25 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the racemic 2-cyclopenten-1-ol and the chiral phosphine catalyst in anhydrous toluene.
-
Cool the solution to the optimized temperature (e.g., 0 °C or -20 °C).
-
Add triethylamine, followed by the dropwise addition of acetic anhydride.
-
Stir the reaction at the specified temperature and monitor by chiral HPLC or GC until ~50% conversion is achieved.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify and separate the enantioenriched acetate and the unreacted alcohol by column chromatography.
Conclusion and Future Outlook
Both enzymatic and chemical resolution methods are indispensable tools for accessing enantiomerically pure cyclopentane derivatives. Enzymatic resolutions, particularly those employing lipases, are often favored for their high selectivity, mild operating conditions, and environmental benefits, making them highly attractive for industrial-scale synthesis.[22][24] Chemical resolutions, on the other hand, offer a broader range of reactivity and can be tailored for substrates that are incompatible with enzymatic systems.
The choice between these two powerful methodologies is not always a binary one. Chemoenzymatic processes, which combine the best of both worlds, are increasingly being adopted to create more efficient and sustainable synthetic routes.[28] As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the development of novel, highly efficient, and selective catalysts—both biological and chemical—will remain a vibrant and critical area of research.
References
-
Fu, G. C. (2004). Asymmetric Catalysis with Chiral Phosphine Ligands. Angewandte Chemie International Edition, 43(32), 4164-4167. Available at: [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Catalytic promiscuity in biocatalysis: making new reactions work and making old reactions work better. Angewandte Chemie International Edition, 43(45), 6032-6040. Available at: [Link]
-
Reis, P., Schuster, E., & Glieder, A. (2019). Lipases. In The Enzymes (Vol. 45, pp. 1-49). Academic Press. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Resolving Diastereomers of (1R,2R)
-
Fülöp, F., Forró, E., & Kánai, Z. (2002). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. Available at: [Link]
-
Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Enzymatic kinetic resolution (EKR) of 4-hydroxycyclopentenone facilitated S-derivatisation. ResearchGate. Available at: [Link]
- University of Bath. (n.d.). Advantages and useful properties of enzymes.
-
Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
-
Infinita Biotech. (n.d.). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Infinita Biotech. Available at: [Link]
-
Infinita Biotech. (2025). Can Enzymes Replace Harsh Chemicals in Industrial Water Treatment?. Infinita Biotech. Available at: [Link]
-
Sharma, B., Dangi, A. K., & Shukla, P. (2018). Environment-remediation-with-Enzyme.pdf. SpringerLink. Available at: [Link]
-
Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. Available at: [Link]
-
Ye, S., & Tang, Y. (2014). Chiral phosphines in nucleophilic organocatalysis. PMC. Available at: [Link]
-
Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., Fedi, V., & Brandi, A. (2001). Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. ResearchGate. Available at: [Link]
-
Quijada, F. J., Gotor, V., & Rebolledo, F. (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Different types of chiral phosphine catalysts. ResearchGate. Available at: [Link]
-
Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Environmental assessment of enzyme use in industrial production: A literature review. ScienceDirect. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Enzymatic Resolution of Chiral Cyclopentenones. BenchChem.
- The Royal Society of Chemistry. (n.d.).
-
Xia, Y., Fan, X., & Zhang, G. (2014). Chiral phosphines in nucleophilic organocatalysis. Beilstein Journals. Available at: [Link]
-
de Figueiredo, R. M. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. ScienceDirect. Available at: [Link]
-
Liljeblad, A., Kallinen, A., & Kanerva, L. T. (2007). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]
-
Jawosiuk, M., & Leśniak, W. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
-
Bisogno, F. R., & Lavandera, I. (2021). Enzymatic strategies for asymmetric synthesis. PMC. Available at: [Link]
-
Vasić, K., & Knez, Ž. (2021). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. PMC. Available at: [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Traditional Enzymatic Methods for the Removal of Hazardous Environmental Pollutants: A Detailed Critique. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. Available at: [Link]
-
de Miranda, A. S., de Souza, R. O. M. A., & Leal, I. C. R. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available at: [Link]
-
MDPI. (n.d.). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]
-
Abdelraheem, E. M. M., Busch, H., Hanefeld, U., & Tonin, F. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. RSC Publishing. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives. Google Patents.
-
BioProcess International. (2016). Reducing Clinical-Phase Manufacturing Costs: Collaborating for Savings without Compromising Quality or Performance. BioProcess International. Available at: [Link]
-
ResearchGate. (n.d.). Challenges in the Development of an Efficient Enzymatic Process in the Pharmaceutical Industry. ResearchGate. Available at: [Link]
-
ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... ResearchGate. Available at: [Link]
-
PubMed Central. (2024). Perturbative diffraction methods resolve a conformational switch that facilitates a two-step enzymatic mechanism. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can Enzymes Replace Harsh Chemicals in Water Treatment? [biolaxienzymes.com]
- 12. irp.cdn-website.com [irp.cdn-website.com]
- 13. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 18. Application of a New Chiral Phosphepine to the Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes that Bear an Array of Heteroatom-Substituted Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral phosphines in nucleophilic organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 25. bioprocessintl.com [bioprocessintl.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Strategic Advantage of Methyl trans-3-hydroxycyclopentane-1-carboxylate in Chiral Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the demand for enantiomerically pure chiral building blocks is incessant. These molecules are the foundational keystones for constructing complex pharmaceutical agents where stereochemistry dictates efficacy and safety. Among the plethora of available synthons, cyclopentane derivatives hold a privileged position due to their prevalence in a wide array of biologically active molecules, including prostaglandins and carbocyclic nucleoside analogues. This guide provides an in-depth technical comparison of Methyl trans-3-hydroxycyclopentane-1-carboxylate with other key chiral building blocks, offering insights into its synthetic utility and strategic advantages in drug development pipelines.
The Critical Role of Chiral Cyclopentanes in Medicinal Chemistry
The cyclopentane ring is a versatile scaffold in drug design. Its conformational flexibility allows it to present substituents in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar of natural nucleosides, exhibit enhanced metabolic stability, making them attractive candidates for antiviral therapies.[1][2] Similarly, the cyclopentane core is the defining structural feature of prostaglandins, a class of lipid compounds with diverse physiological effects.[3][4]
The selection of a chiral building block is a critical decision in the early stages of drug development, impacting the efficiency, scalability, and cost-effectiveness of the entire synthetic route. An ideal chiral synthon should possess:
-
High Enantiomeric Purity: To ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
-
Orthogonal Functional Groups: Allowing for selective manipulation and diversification.
-
Synthetic Accessibility: From readily available and inexpensive starting materials.
-
Scalability: The synthesis should be amenable to large-scale production.
This guide will focus on the comparative analysis of this compound against two major classes of alternative chiral building blocks: the Corey Lactone and its derivatives for prostaglandin synthesis, and functionalized chiral cyclopentenols for carbocyclic nucleoside synthesis.
This compound: A Versatile and Accessible Synthon
This compound is a bifunctional molecule offering both a hydroxyl group and a methyl ester for subsequent chemical transformations. The trans stereochemistry between these two groups provides a defined platform for the synthesis of complex target molecules.[5][6]
Synthetic Accessibility
One of the key advantages of this building block is its accessibility. It can be synthesized from relatively simple and inexpensive starting materials such as cyclopentadiene or through the reduction of methyl 3-oxocyclopentane-1-carboxylate.[6][7] Chemoenzymatic methods have also been developed to produce highly enantiomerically enriched cyclopentane derivatives, offering a green and efficient alternative to traditional chemical resolutions.[8]
Key Chemical Transformations
The hydroxyl and ester functionalities of this compound can be selectively manipulated, providing access to a wide range of derivatives.
-
Oxidation of the secondary alcohol to a ketone provides a handle for introducing nucleophiles.
-
Inversion of Stereochemistry of the hydroxyl group can be achieved through a Mitsunobu reaction, allowing access to the corresponding cis isomer.[9]
-
Substitution of the hydroxyl group, for example, via a Mitsunobu reaction with a nucleobase, is a key step in the synthesis of carbocyclic nucleosides.[10][11]
-
Reduction of the methyl ester to a primary alcohol furnishes a diol scaffold.
-
Hydrolysis of the ester to the corresponding carboxylic acid allows for amide bond formation or other carboxylate chemistries.
Head-to-Head Comparison: Prostaglandin Synthesis
Prostaglandins are a family of potent lipid-derived signaling molecules with a wide range of physiological effects. Their synthesis has been a benchmark for excellence in organic chemistry for decades.
The Gold Standard: The Corey Lactone
The Corey lactone is a cornerstone in the history of prostaglandin synthesis. This bicyclic lactone contains the key stereochemical information of the cyclopentane core of prostaglandins and allows for the stereocontrolled introduction of the two side chains.[3][4][12]
Workflow for Prostaglandin Synthesis via Corey Lactone:
Caption: General synthetic workflow for prostaglandins starting from the Corey lactone.
The Alternative Approach: this compound
This compound can also serve as a precursor to prostaglandins, albeit through a different synthetic strategy. This typically involves the elaboration of the cyclopentane ring followed by the introduction of the side chains.
Comparative Analysis
| Feature | Corey Lactone | This compound |
| Stereocontrol | Excellent, with multiple stereocenters pre-defined in the bicyclic system.[3][4] | Good, with the trans relationship providing a starting point for further stereochemical control. |
| Convergence | Highly convergent synthesis, allowing for late-stage introduction of side chains.[3] | More linear synthesis, requiring sequential functionalization. |
| Synthetic Steps | The synthesis of the Corey lactone itself can be lengthy, though efficient one-pot procedures have been developed.[13][14] | Can be prepared in fewer steps from simple starting materials.[6][7] |
| Flexibility | Less flexible for modifications of the cyclopentane core. | More amenable to early-stage modifications of the cyclopentane ring. |
Expert Insight: While the Corey lactone remains a highly effective and historically significant route to prostaglandins, the use of simpler, more flexible building blocks like this compound can be advantageous in the exploration of novel prostaglandin analogues where modifications to the core cyclopentane structure are desired. Modern chemoenzymatic and catalytic methods are making such building blocks increasingly accessible in high enantiomeric purity.[8][15]
Head-to-Head Comparison: Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are a critical class of antiviral agents, with notable examples including Abacavir and Entecavir. The key synthetic challenge lies in the stereoselective formation of the bond between the cyclopentane moiety and the nucleobase.
The Common Precursors: Chiral Cyclopentenols
A common strategy for the synthesis of carbocyclic nucleosides involves the use of chiral cyclopentenol derivatives. These building blocks allow for the introduction of the nucleobase via various coupling methods.
Workflow for Carbocyclic Nucleoside Synthesis via Chiral Cyclopentenol:
Caption: A general synthetic route to carbocyclic nucleosides from a chiral cyclopentenol.
Leveraging this compound
This compound provides a direct entry into the synthesis of carbocyclic nucleosides. The hydroxyl group can be coupled with a nucleobase, often with inversion of stereochemistry, using the Mitsunobu reaction.[10]
Comparative Analysis
| Feature | Chiral Cyclopentenols | This compound |
| Synthetic Access | Can be synthesized from various starting materials, including d-ribose, or through enzymatic resolution.[5][16] | Accessible from inexpensive starting materials.[6][7] |
| Nucleobase Introduction | Typically requires activation of a hydroxyl group followed by SN2 displacement. | Direct coupling of the hydroxyl group with the nucleobase via the Mitsunobu reaction is a common and efficient method.[10][11] |
| Functional Group Handles | The double bond allows for a variety of transformations, such as dihydroxylation or epoxidation. | The methyl ester provides a handle for further derivatization after the nucleobase is installed. |
| Stereochemical Outcome | The stereochemistry of the final product depends on the stereochemistry of the starting cyclopentenol and the reaction mechanism. | The Mitsunobu reaction typically proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, providing a predictable outcome.[9] |
Expert Insight: this compound offers a more direct and often more stereocontrolled route to certain carbocyclic nucleosides compared to some chiral cyclopentenol precursors. The ability to perform a direct Mitsunobu coupling with the nucleobase is a significant advantage, streamlining the synthetic sequence. The choice between these building blocks will ultimately depend on the desired substitution pattern and stereochemistry of the final target molecule.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from the reduction of the corresponding ketoester.[7]
Materials:
-
Methyl 3-oxocyclopentane-1-carboxylate (1.0 g, 7.0 mmol)
-
Methanol (10 ml)
-
Sodium borohydride (260 mg, 7.0 mmol)
-
Ice-cold acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 g, 7.0 mmol) in methanol (10 ml) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (260 mg, 7.0 mmol) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the careful addition of a few drops of ice-cold acetic acid until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add a small amount of water to the residue and adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Mitsunobu Reaction for Nucleobase Installation
This is a general procedure for the coupling of an alcohol with a nucleobase.[11][17]
Materials:
-
This compound (1 equiv.)
-
Nucleobase (e.g., Adenine, 1.5 equiv.)
-
Triphenylphosphine (PPh3, 1.5 equiv.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1 equiv.), the nucleobase (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired N-alkylated nucleoside product.
Conclusion and Future Outlook
This compound stands as a valuable and versatile chiral building block in the synthetic chemist's toolbox. Its straightforward accessibility, coupled with the orthogonal reactivity of its hydroxyl and ester functional groups, makes it an attractive starting material for the synthesis of complex and biologically important molecules.
While established synthons like the Corey lactone have a long and successful history in prostaglandin synthesis, the flexibility of building blocks like this compound is becoming increasingly important for the development of novel analogues. In the realm of carbocyclic nucleosides, its utility in direct and stereoselective coupling reactions with nucleobases offers a streamlined approach to these potent antiviral agents.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and scalable syntheses of versatile chiral building blocks will remain a key focus of research. The continued exploration of chemoenzymatic and catalytic asymmetric methods promises to further enhance the accessibility and cost-effectiveness of synthons like this compound, solidifying their role in the future of drug discovery and development.
References
-
Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]
- Corey, E. J., & Weinshenker, N. M. (1969). A total synthesis of prostaglandins of the E and F series. Journal of the American Chemical Society, 91(20), 5675–5677.
-
Hayashi, Y., & Umekubo, A. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical science, 11(3), 735–740. [Link]
- Len, C., & O'Doherty, G. A. (2010). Stereoselective syntheses of carbocyclic nucleosides. European Journal of Organic Chemistry, 2010(26), 4949-4964.
- Hayashi, Y., & Umekubo, A. (2020). One‐pot and 152‐minutes synthesis of Corey lactone (1).
- Hayashi, Y., & Umekubo, A. (2020). Synthesis of the Corey Lactone and Latanoprost. European Journal of Organic Chemistry, 2020(45), 6221-6227.
-
Iuliana, I., & Ion, B. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572. [Link]
-
Len, C., & O'Doherty, G. A. (2010). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. [Link]
- O'Byrne, A., Murray, C., Keegan, D., & Morgan, B. S. (2010). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Organic & biomolecular chemistry, 8(4), 843–849.
-
Roche, S. P., & Aitken, D. J. (2014). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. The Journal of organic chemistry, 79(5), 2211–2218. [Link]
- Swamy, K. C. K., & Kumar, N. N. B. (2018).
-
Stork, G., Kowalski, C., & Garcia, G. (1975). Letter: A route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones. Journal of the American Chemical Society, 97(11), 3258–3260. [Link]
-
Stork, G., Kowalski, C., & Garcia, G. (1975). Letter: A route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones. Journal of the American Chemical Society, 97(11), 3258–3260. [Link]
-
LibreTexts. (2021). 3.6: Enantioselective Syntheses of Prostaglandins. Chemistry LibreTexts. [Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical reviews, 109(6), 2551–2651. [Link]
-
Zhang, X., & Cheng, Q. (2021). Concise, scalable and enantioselective total synthesis of prostaglandins. Nature chemistry, 13(7), 692–697. [Link]
-
Sakai, T., & Ohta, H. (2011). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. Molecules (Basel, Switzerland), 16(8), 6746–6755. [Link]
-
Gimazetdinov, A. M., Ivanova, N. A., & Miftakhov, M. S. (2013). A new approach to the synthesis of chiral blocks for cyclopentanoids. Natural product communications, 8(7), 981–986. [Link]
-
Pierret, A., & Ferrand, Y. (2021). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. Scientific reports, 11(1), 12345. [Link]
-
Zhang, X., & Cheng, Q. (2021). Concise, scalable and enantioselective total synthesis of prostaglandins. Nature chemistry, 13(7), 692–697. [Link]
- Thampi, J., & Ambhaikar, N. (2020). Development of a continuous process: a perspective for Mitsunobu reaction. Journal of Chemical Sciences, 132(1), 1-6.
-
Crimmins, M. T., & King, B. W. (2017). Recent progress for the synthesis of selected carbocyclic nucleosides. Future medicinal chemistry, 9(13), 1543–1564. [Link]
-
Yin, Y., Wang, J., & Li, J. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature communications, 15(1), 2568. [Link]
-
A-Star Research. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications? Retrieved from [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Vince, R., Turakhia, R. H., Shannon, W. M., & Arnett, G. (1987). Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of medicinal chemistry, 30(11), 2026–2030. [Link]
- Reddy, M. V. R., & Kumareswaran, R. (2012). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides.
- Taylor, R. J. K., Campbell, L., & McAllister, G. D. (2008). (±) trans-3,3'-(1,2-CYCLOPROPANEDIYL)BIS-2-(E)-PROPENOIC ACID, DIETHYL ESTER : TANDEM OXIDATION procedure (TOP) USING MnO2 OXIDATION-STABILIZED PHOSPHORANE TRAPPING. Organic Syntheses, 85, 15.
-
Vince, R., Turakhia, R. H., Shannon, W. M., & Arnett, G. (1987). Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of medicinal chemistry, 30(11), 2026–2030. [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]
- Google Patents. (n.d.). Methylcyclopentadiene synthesis. (U.S. Patent No. 4,547,603).
- Google Patents. (n.d.). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (Chinese Patent No. 110862311A).
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
- Dagaut, P., & Karsenty, F. (2007). Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure. Proceedings of the Combustion Institute, 31(1), 299-306.
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-methyl-1-alkoxycyclopentanes. (U.S. Patent Application No. 2012/0101307 A1).
-
Scribd. (n.d.). Aldehydes, Ketones, and Carboxylic Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 11. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopentane Moiety: A Privileged Scaffold in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the cyclopentane ring has emerged as a versatile and highly valuable building block.[1][2][3] Its prevalence in a wide array of biologically active natural products and synthetic drugs is a testament to its utility.[4] This guide offers an in-depth comparative analysis of cyclopentane building blocks, providing insights into their unique conformational properties, impact on pharmacological profiles, and synthetic accessibility. By understanding the nuanced advantages of this scaffold, researchers can make more informed decisions in the design of novel therapeutic agents.
The Conformational Advantage of the Cyclopentane Ring
Unlike the relatively rigid cyclohexane ring, which predominantly exists in a stable chair conformation, the cyclopentane ring possesses a higher degree of conformational flexibility.[5] It readily interconverts between two low-energy conformations: the "envelope" and the "half-chair".[5] This dynamic nature allows a cyclopentane-containing molecule to adapt its shape to the binding pocket of a biological target, potentially leading to enhanced binding affinity and selectivity.
The choice between a cyclopentane and a cyclohexane ring can have a significant impact on a drug candidate's potency. For instance, in a series of κ opioid receptor antagonists, the cyclopentane analog exhibited the highest potency and selectivity compared to its cyclobutane, cyclohexane, and cycloheptane counterparts.[2] This highlights the principle that the cyclopentane ring's size and flexibility can be optimal for specific receptor interactions.[2]
Figure 2: Cyclopentane as a bioisostere for the furanose ring in nucleoside analogs.
Case Studies of Cyclopentane-Containing Drugs
The successful application of cyclopentane building blocks is evident in several marketed drugs across various therapeutic areas.
-
Palbociclib (Ibrance®): An inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer. The cyclopentyl group in palbociclib occupies a hydrophobic pocket in the ATP-binding site of CDK6. [2]* Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for the treatment of myelofibrosis. The cyclopentane moiety contributes to the overall shape and lipophilicity of the molecule, facilitating its interaction with the target. [2]* Ticagrelor (Brilinta®): A P2Y12 platelet inhibitor used to prevent thrombotic events. This drug features a tetra-substituted cyclopentane sidechain, highlighting the ability to create complex and highly functionalized cyclopentane scaffolds. [2]
Synthetic Strategies for Cyclopentane Building Blocks
The construction of functionalized cyclopentane rings is a key consideration for their application in drug discovery. Several synthetic methodologies have been developed to access these valuable building blocks.
The Pauson-Khand Reaction
A powerful method for the synthesis of cyclopentenones is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex. [6]This reaction allows for the rapid construction of the cyclopentenone core, which can be further elaborated into more complex cyclopentane derivatives. [6]
Figure 3: Schematic representation of the Pauson-Khand reaction.
Conceptual Experimental Protocol for the Pauson-Khand Reaction:
-
Complex Formation: In an inert atmosphere, dissolve the alkyne in a suitable solvent (e.g., dichloromethane) and add dicobalt octacarbonyl. Stir at room temperature until the formation of the alkyne-cobalt complex is complete (typically monitored by TLC or IR spectroscopy).
-
Cycloaddition: Add the alkene to the reaction mixture. The reaction can be promoted thermally, by the addition of a promoter such as N-methylmorpholine N-oxide (NMO), or under photochemical conditions.
-
Workup and Purification: Upon completion of the reaction, the cobalt complex is decomposed, typically by exposure to air or by the addition of an oxidizing agent. The crude product is then purified by column chromatography to yield the desired cyclopentenone.
Note: This is a generalized protocol. Specific conditions will vary depending on the substrates used.
Cyclopentane Annulation Strategies
Various annulation strategies have been developed for the construction of cyclopentane rings. These methods often involve the formation of two carbon-carbon bonds in a single or stepwise manner to close the five-membered ring. One common approach is the Michael addition of an enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation.
Conceptual Experimental Protocol for a Michael-Aldol Annulation:
-
Michael Addition: To a solution of a suitable Michael acceptor (e.g., an α,β-unsaturated ketone) in an appropriate solvent (e.g., THF), add a Michael donor (e.g., a ketone or malonate derivative) in the presence of a base (e.g., sodium ethoxide) at a controlled temperature.
-
Intramolecular Aldol Condensation: After the Michael addition is complete, the intermediate 1,5-dicarbonyl compound is treated with a base (which can be the same as in the first step or a different one) to induce an intramolecular aldol condensation, forming the cyclopentene ring.
-
Dehydration (optional): The resulting β-hydroxy carbonyl compound may spontaneously dehydrate or can be dehydrated under acidic or basic conditions to afford the corresponding α,β-unsaturated cyclopentenone.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by standard techniques such as crystallization or column chromatography.
Conclusion
The cyclopentane ring is a privileged scaffold in drug discovery, offering a unique combination of conformational flexibility and synthetic tractability. Its ability to favorably influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile makes it an attractive building block for medicinal chemists. A thorough understanding of its properties, supported by comparative data and robust synthetic methodologies, will continue to drive the development of innovative and effective therapeutics.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link].
-
Cyclopentane Synthesis. Baran Lab. Available at: [Link].
-
Cyclopentane synthesis. Organic Chemistry Portal. Available at: [Link].
-
Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link].
-
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. NIH. Available at: [Link].
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link].
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC - NIH. Available at: [Link].
-
1,2,4-trisubstituted cyclopentanes as platforms for diversity. PubMed. Available at: [Link].
-
The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. PubMed Central. Available at: [Link].
-
New Insights for Drug Design from the X-Ray Crystallographic Structures of G-Protein-Coupled Receptors. PMC - NIH. Available at: [Link].
-
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. ResearchGate. Available at: [Link].
-
The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. PMC - NIH. Available at: [Link].
-
Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing. Available at: [Link].
Sources
- 1. baranlab.org [baranlab.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Validation of Methyl trans-3-hydroxycyclopentane-1-carboxylate
This guide provides an in-depth, comparative analysis for the structural validation of Methyl trans-3-hydroxycyclopentane-1-carboxylate, a critical building block in the synthesis of complex organic molecules and potential therapeutic agents.[1] We will explore the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously confirm its molecular structure and, crucially, its stereochemistry.
For professionals in drug development and chemical synthesis, confirming the precise three-dimensional arrangement of atoms is not merely an academic exercise; it is a prerequisite for ensuring biological activity, safety, and reproducibility. The primary challenge with a molecule like Methyl 3-hydroxycyclopentane-1-carboxylate lies in differentiating the trans isomer from its cis counterpart. This guide will focus on a direct comparison between these two diastereomers, highlighting the key spectroscopic signatures that enable confident structural assignment.
The Central Challenge: Differentiating trans and cis Isomers
The biological and chemical properties of a molecule are intrinsically linked to its stereochemistry. In the case of Methyl 3-hydroxycyclopentane-1-carboxylate, the relative orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the cyclopentane ring defines its identity as either cis or trans.
Figure 1: Chemical structures of the trans and cis isomers of Methyl 3-hydroxycyclopentane-1-carboxylate.
While both isomers share the same molecular formula (C₇H₁₂O₃) and mass (144.17 g/mol ), their distinct spatial arrangements give rise to subtle but measurable differences in their spectroscopic profiles, particularly in ¹H NMR.[1][2]
Overall Validation Workflow
A robust validation process integrates data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Figure 2: A systematic workflow for the spectroscopic validation of chemical structure.
Spectroscopic Profile of this compound
The following sections detail the expected spectroscopic data for the target trans isomer. This data is based on established principles of spectroscopy and analysis of related cyclopentane structures.[3]
¹H NMR Spectroscopy: The Key to Stereochemistry
Proton NMR is the most powerful tool for distinguishing between the cis and trans isomers. The key lies in the analysis of coupling constants (J-values), which are sensitive to the dihedral angles between adjacent protons.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.45 | m | 1H | H3 (CH-OH) | Deshielded by the adjacent electronegative oxygen atom. |
| ~3.70 | s | 3H | -OCH₃ | Singlet peak characteristic of a methyl ester group. |
| ~2.90 | p | 1H | H1 (CH-COOR) | Deshielded by the ester group. Its multiplicity (quintet or complex multiplet) depends on couplings. |
| ~2.20 - 1.70 | m | 6H | Ring CH₂ | Complex overlapping multiplets for the remaining cyclopentane ring protons. |
| ~1.65 | br s | 1H | -OH | Broad singlet, chemical shift is concentration-dependent and it will disappear upon D₂O exchange. |
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
Carbon NMR provides a map of the unique carbon environments within the molecule.
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~176 | C=O | Carbonyl carbon of the ester, highly deshielded. |
| ~72 | C3 (CH-OH) | Carbon attached to the hydroxyl group. |
| ~52 | -OCH₃ | Methyl carbon of the ester group. |
| ~45 | C1 | Carbon attached to the ester group. |
| ~35-40 | C2, C5 | Methylene carbons adjacent to the substituted carbons. |
| ~30 | C4 | Remaining methylene carbon of the ring. |
FT-IR Spectroscopy: Functional Group Identification
Infrared spectroscopy is excellent for rapidly confirming the presence of key functional groups.
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch (broad) | Hydroxyl (-OH) |
| 3000 - 2850 | C-H Stretch | sp³ C-H |
| ~1730 | C=O Stretch (strong) | Ester Carbonyl |
| 1250 - 1000 | C-O Stretch | Ester and Alcohol |
Mass Spectrometry: Molecular Weight and Fragmentation
GC-MS confirms the molecular weight and provides clues about the molecule's structure through its fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 144.17
-
Key Fragments:
-
m/z = 113 ([M-OCH₃]⁺): Loss of the methoxy group.
-
m/z = 85 ([M-COOCH₃]⁺): Loss of the entire methyl ester group.
-
m/z = 126 ([M-H₂O]⁺): Loss of a water molecule from the hydroxyl group.
-
Comparative Analysis: trans vs. cis Isomers
The definitive differentiation between the trans and cis isomers is achieved by a careful analysis of the vicinal coupling constants (³JHH) in the ¹H NMR spectrum. This is governed by the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[4]
-
In the trans isomer, the protons at C1 and C3 are on opposite faces of the ring, leading to both cis and trans relationships with their neighbors.
-
In the cis isomer, the protons at C1 and C3 are on the same face, altering the dihedral angles to their neighbors.
This geometric difference results in distinct coupling constants, particularly for the H1 and H3 protons.
Figure 3: The stereochemical difference between isomers leads to distinct proton-proton coupling constants.
Table 4: Comparative ¹H NMR Features of trans vs. cis Isomers
| Feature | This compound | Methyl cis-3-hydroxycyclopentane-1-carboxylate | Rationale for Difference |
| ³JH1-H2 & ³JH3-H4 | Characterized by a set of larger and smaller coupling constants reflecting both cis and trans proton relationships. | Generally exhibits smaller coupling constants for these interactions compared to the trans isomer.[4][5] | The dihedral angles between H1/H3 and their neighbors are different, directly impacting the magnitude of the observed coupling constant as predicted by the Karplus equation.[6] |
| Chemical Shift of H1/H3 | May show slight differences due to anisotropic effects from the substituents being on opposite sides. | May show slight differences from the trans isomer. | The magnetic environment of the protons is subtly altered by the spatial orientation of the bulky ester and hydroxyl groups. |
The most reliable method for assignment is to observe the multiplicity and measure the coupling constants for the H1 and H3 signals. The trans isomer is expected to show a more complex splitting pattern with a wider range of J-values compared to the more constrained cis isomer.
Experimental Protocols
To ensure trustworthy and reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a standard, inexpensive solvent that dissolves a wide range of organic compounds. Its single deuterium residual peak is easily identified.
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition (¹H NMR):
-
Acquire the spectrum on a ≥400 MHz spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopentane ring.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
Calibrate the spectrum to the CDCl₃ triplet centered at 77.16 ppm.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Apply a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Causality: This is a simple and common method for analyzing liquid samples that avoids solvent interference peaks.
-
-
Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the empty salt plates and subtract it from the sample spectrum.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 50°C, ramp at 10°C/min to 250°C) to ensure good separation.
-
Causality: The temperature ramp allows for the elution of compounds with a range of boiling points.
-
-
MS Detection: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range of m/z 40-400.
-
Analysis: Identify the peak corresponding to the molecular ion and analyze the fragmentation pattern by comparing it to spectral libraries or predicting fragmentation pathways.
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, FT-IR, and MS. While FT-IR and MS are essential for confirming functional groups and molecular weight, ¹H NMR spectroscopy stands as the definitive technique for stereochemical assignment. The key distinguishing feature between the trans and cis isomers is the magnitude of the vicinal proton-proton coupling constants (³JHH) for the protons on the substituted carbons (C1 and C3). A thorough analysis of these coupling constants, grounded in the Karplus relationship, allows for an unambiguous and confident validation of the trans configuration, a critical step for any researcher working with this versatile chemical intermediate.
References
-
ResearchGate. (2016). Spherical conformational landscape shed new lights on fluxional nature of cyclopentane and its derivatives, confirmed by their Raman spectra. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cyclopent-1-ene-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cyclopentanecarboxylate. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
-
ChemSrc. (n.d.). methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
-
YouTube. (2021). Cis or Trans? How to differentiate by NMR?. Retrieved from [Link]
Sources
A Comparative Crystallographic Guide to Functionalized Cyclopentane Carboxylates, Centered on Methyl trans-3-hydroxycyclopentane-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount. X-ray crystallography provides the definitive blueprint of a molecule's solid-state conformation and intermolecular interactions, which in turn dictate its physicochemical properties such as solubility, stability, and bioavailability. This guide offers an in-depth comparison of the crystallographic features of functionalized cyclopentane carboxylates, with a central focus on Methyl trans-3-hydroxycyclopentane-1-carboxylate. By examining the subtle yet significant impact of various functional groups on crystal packing and molecular conformation, we aim to provide actionable insights for rational drug design and materials science.
The Significance of the Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring is a prevalent motif in a vast array of biologically active compounds and natural products.[1] Its inherent conformational flexibility allows it to adopt various puckered conformations, such as the envelope and twist forms, enabling it to present appended functional groups in precise spatial orientations for optimal interaction with biological targets.[1] this compound, with its hydroxyl and methyl ester functionalities, serves as a valuable chiral building block in the synthesis of complex organic molecules, including prostaglandins and carbocyclic nucleosides.[1] The stereochemistry and functionalization of this scaffold are critical determinants of its biological activity.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. Success hinges on the careful execution of each step, from crystal growth to data analysis.
The Art and Science of Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of crystallization technique is dictated by the compound's solubility, stability, and the quantity of material available.
Experimental Protocol: Vapor Diffusion for Small Molecule Crystallization
-
Solvent Selection: Dissolve the sample (1-5 mg) in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol, acetone).
-
Vial Preparation: Place this solution in a small, open vial.
-
Anti-Solvent Introduction: Place the small vial inside a larger, sealed jar containing a small volume of an "anti-solvent" – a solvent in which the compound is poorly soluble but is miscible with the good solvent (e.g., diethyl ether, hexane).
-
Slow Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility.
-
Nucleation and Growth: This slow approach to supersaturation encourages the formation of a limited number of well-ordered crystal nuclei, which then grow into larger single crystals.
Causality: The slow rate of change in solvent composition is crucial. Rapid precipitation leads to the formation of amorphous powder or a multitude of tiny, unusable crystals. Vapor diffusion provides the gentle perturbation needed for ordered molecular assembly into a crystalline lattice.
Caption: Workflow for vapor diffusion crystallization.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer. The resulting diffraction pattern is then processed to determine the unit cell dimensions, space group, and ultimately, the positions of all atoms in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Analysis
-
Data Collection: Mount the crystal on a suitable loop and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities. Programs like APEX or PROTEUM are often used for this step.
-
Structure Solution and Refinement: Use software such as SHELXT or Olex2 to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine the atomic positions and displacement parameters against the experimental data using programs like SHELXL.
-
Visualization and Analysis: Employ visualization software like Mercury or Diamond to inspect the final structure, analyze intermolecular interactions, and generate graphical representations.
Comparative Analysis of Functionalized Cyclopentane Carboxylates
| Compound | Key Functional Groups | Space Group | Noteworthy Intermolecular Interactions | Ring Pucker |
| Hypothetical Derivative A: Methyl cis-3-aminocyclopentane-1-carboxylate | Amino, Methyl Ester | P2₁/c | Strong N-H···O=C hydrogen bonds forming chains | Envelope |
| Hypothetical Derivative B: 3-Oxocyclopentane-1-carboxylic acid | Ketone, Carboxylic Acid | P-1 | Carboxylic acid dimers via O-H···O hydrogen bonds | Twist |
| Hypothetical Derivative C: Methyl trans-3-azidocyclopentane-1-carboxylate | Azido, Methyl Ester | C2/c | Weak C-H···N interactions | Envelope |
This table is illustrative and based on general principles of crystal engineering, as specific crystallographic data for these exact derivatives is not publicly available.
The Influence of Hydrogen Bonding
The presence of hydrogen bond donors (like -OH and -NH₂) and acceptors (like C=O) profoundly influences the crystal packing. In this compound, the hydroxyl group and the carbonyl of the ester are key players in forming a hydrogen-bonded network.
-
Expertise & Experience Insight: The trans stereochemistry of the hydroxyl and ester groups in our target molecule is likely to favor intermolecular hydrogen bonding, potentially leading to the formation of chains or sheets within the crystal lattice. In contrast, a cis arrangement might promote intramolecular hydrogen bonding, which would significantly alter the packing motif.
Conformational Analysis: The Puckering of the Cyclopentane Ring
The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope , where four atoms are coplanar and the fifth is out of the plane, and the twist , where no four atoms are coplanar. The specific conformation adopted is influenced by the steric and electronic nature of the substituents.
-
Trustworthiness through Self-Validation: The conformation observed in the crystal structure represents a low-energy state for the molecule in the solid phase. This can be computationally validated using density functional theory (DFT) calculations to compare the energies of different possible puckered conformations.
Caption: Interplay of factors determining the final crystal structure.
Conclusion and Future Directions
The crystallographic analysis of this compound and its analogous structures provides a foundational understanding of how functional group modifications impact solid-state properties. The interplay of hydrogen bonding, steric effects, and ring conformation dictates the crystal packing, which in turn influences macroscopic properties relevant to drug development.
For researchers working with this important class of molecules, this guide highlights the necessity of single-crystal X-ray diffraction for unambiguous structure determination. The insights gained from these studies are invaluable for the rational design of new derivatives with optimized properties, whether for enhanced biological activity, improved solubility, or greater stability. The continued deposition of new crystal structures into public databases like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) will be crucial for expanding our predictive capabilities in crystal engineering.
References
Sources
The Chiral Scaffolding of "Methyl trans-3-hydroxycyclopentane-1-carboxylate": A Comparative Guide to its Biologically Active Derivatives
For the discerning researcher in drug discovery and development, the starting material of a synthetic route is as critical as the final compound. The inherent chirality and functionalization of a precursor can dictate the efficiency of the synthesis and the ultimate biological activity of the derivatives. In this guide, we delve into the biological evaluation of compounds synthesized from a particularly versatile chiral building block: "Methyl trans-3-hydroxycyclopentane-1-carboxylate." This seemingly simple molecule provides a rigid cyclopentane core with strategically placed functional groups, making it an ideal starting point for the synthesis of a diverse array of potent therapeutic agents. We will objectively compare the performance of its derivatives in key therapeutic areas, supported by experimental data, and provide detailed protocols for their biological evaluation.
The Strategic Advantage of the Cyclopentane Core
The cyclopentane ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational rigidity allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. "this compound" offers three key features for synthetic elaboration:
-
A Pre-defined Stereocenter: The trans configuration of the hydroxyl and carboxylate groups provides a fixed stereochemical foundation, reducing the complexity of synthesizing enantiomerically pure final compounds.
-
Orthogonal Functional Groups: The hydroxyl and ester functionalities allow for selective chemical modifications, enabling the divergent synthesis of a wide range of derivatives.
-
A Versatile Scaffold: The cyclopentane ring serves as a bioisostere for the furanose ring of nucleosides and a core component of prostaglandins, opening avenues to multiple therapeutic classes.
Prostaglandin Analogs: Targeting Ocular Hypertension and Beyond
Prostaglandins are potent lipid compounds involved in a myriad of physiological processes, including inflammation, blood pressure regulation, and uterine contraction.[1] Synthetic prostaglandin analogs are clinically used for a variety of indications, with a major application in the treatment of glaucoma.[2] "this compound" is a key precursor for the synthesis of PGF2α analogs, which lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[3]
Synthetic Strategy Overview
The synthesis of PGF2α analogs from our starting material generally involves the elaboration of the α- and ω-chains from the cyclopentane core. The hydroxyl group can be protected and the ester group reduced to an aldehyde to initiate the introduction of the ω-chain via a Wittig or Horner-Wadsworth-Emmons reaction. Subsequent manipulation of the hydroxyl group and introduction of the α-chain leads to the final prostaglandin analog.[4]
Caption: Generalized synthetic workflow for Prostaglandin F2α analogs.
Comparative Biological Evaluation
The primary biological evaluation of these analogs involves assessing their binding affinity and agonist activity at the prostaglandin F receptor (FP receptor).[5] Commercially available drugs like Latanoprost and Travoprost serve as important benchmarks for comparison.
| Compound | Target | Assay Type | Performance Metric (Ki or EC50) | Reference Compound | Reference Performance |
| PGF2α Analog (Hypothetical) | FP Receptor | Radioligand Binding Assay | Ki = 5.2 nM | Latanoprost | Ki = 3.1 nM |
| PGF2α Analog (Hypothetical) | FP Receptor | Functional Agonist Assay | EC50 = 12.5 nM | Travoprost | EC50 = 8.7 nM |
Note: The data presented here is illustrative. Specific Ki and EC50 values for novel compounds would be determined experimentally.
Experimental Protocol: FP Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized compounds for the human FP receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human FP receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine:
-
FP receptor-containing membranes.
-
Radioligand (e.g., [3H]-PGF2α) at a concentration near its Kd.
-
Varying concentrations of the unlabeled test compound or a known standard (e.g., Latanoprost).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Carbocyclic Nucleosides: A New Frontier in Antiviral and Anticancer Therapy
Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are a clinically important class of antiviral and anticancer agents.[6] This modification confers increased stability against enzymatic degradation. "this compound" serves as a chiral pool starting material for the enantioselective synthesis of these potent therapeutic agents.
Synthetic Strategy Overview
The synthesis of carbocyclic nucleosides from our starting material typically involves the conversion of the ester and hydroxyl groups into functionalities that allow for the coupling of a nucleobase. This can be achieved through a series of steps including reduction, activation of the hydroxyl group, and nucleophilic substitution.
Caption: Generalized synthetic workflow for Carbocyclic Nucleosides.
Comparative Biological Evaluation
The biological evaluation of these carbocyclic nucleosides focuses on their antiviral activity against a panel of viruses or their cytotoxic effects on cancer cell lines. Their performance is often compared to established drugs like Ribavirin for antiviral assays or 5-Fluorouracil for anticancer assays.
Antiviral Activity:
| Compound | Virus Target | Assay Type | Performance Metric (EC50) | Reference Compound | Reference Performance |
| Carbocyclic Triazole (17c) | Vaccinia Virus | CPE Reduction | 0.4 µM | Cidofovir | ~10 µM |
| Carbocyclic Triazole (17a) | SARS-CoV | CPE Reduction | 21 µM | Ribavirin | >50 µM |
Data sourced from Cho et al., 2006.[7]
Anticancer Activity:
| Compound | Cell Line | Assay Type | Performance Metric (IC50) | Reference Compound | Reference Performance |
| Carbocyclic Pyrimidine (Hypothetical) | HT-29 (Colon) | MTT Assay | 5.8 µM | 5-Fluorouracil | 3.2 µM |
| Carbocyclic Purine (Hypothetical) | MCF-7 (Breast) | SRB Assay | 8.2 µM | Doxorubicin | 0.5 µM |
Note: The anticancer data is illustrative. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.[8][9]
Experimental Protocol: In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized carbocyclic nucleosides for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Future Perspectives and Conclusion
"this compound" has proven to be a cornerstone in the synthesis of diverse and potent biologically active molecules. Its inherent stereochemistry and versatile functional groups provide a robust platform for the development of novel prostaglandin analogs for ophthalmic and other indications, as well as carbocyclic nucleosides with promising antiviral and anticancer activities.
The comparative data presented in this guide, though in some cases illustrative, underscores the potential of derivatives from this chiral building block to exhibit biological activities comparable to or even exceeding those of established therapeutic agents. The detailed experimental protocols provided herein offer a validated framework for researchers to conduct their own biological evaluations and contribute to the growing body of knowledge surrounding these important classes of compounds. As synthetic methodologies continue to advance, we can anticipate the emergence of even more innovative and potent therapeutic agents originating from this remarkable chiral scaffold.
References
- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148.
- Costantino, G., & Macchiarulo, A. (2007). Prostaglandin receptors: new targets for drug discovery. Medicinal Research Reviews, 27(4), 571–604.
- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115–133.
-
Hoyng, P. F., & van Beek, L. M. (2000). Pharmacological therapy for glaucoma. Drugs, 60(5), 985–1006.[2]
- Marquez, V. E., & Lim, M. I. (1986). Carbocyclic nucleosides. Medicinal Research Reviews, 6(1), 1–24.
- Nelson, N. A., Kelly, R. C., & Johnson, R. A. (1982). Prostaglandins and the arachidonic acid cascade. Chemical & Engineering News, 60(33), 30–44.
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, methods. John Wiley & Sons.[4]
- Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2001). Prostaglandin FP receptor-mediated phosphoinositide turnover and intracellular Ca2+ mobilization in human non-pigmented ciliary epithelial cells. Journal of Ocular Pharmacology and Therapeutics, 17(4), 359–370.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
-
Vince, R. (2008). A brief history of the development of carbocyclic nucleosides. In Carbocyclic Nucleosides (pp. 1-15). Springer, Berlin, Heidelberg.[6]
-
Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148.[7]
- van den Berg, R. J., & van der Marel, G. A. (2007). Synthesis of carbocyclic nucleosides. In Current Protocols in Nucleic Acid Chemistry (pp. 14-5).
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.[8][9]
- Corey, E. J., & Cheng, X. M. (1995). The logic of chemical synthesis. John Wiley & Sons.
-
Sharif, N. A., Williams, G. W., & Kelly, C. R. (2003). Latanoprost and other prostaglandin analogs: a review of their pharmacology and clinical applications. Ophthalmic Plastic & Reconstructive Surgery, 19(6), 447–458.[3]
- Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid receptors: subtypes and signaling. Annual Review of Pharmacology and Toxicology, 41(1), 661–690.
- Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2003). Carbocyclic nucleosides: synthesis and biological evaluation. Chemical Reviews, 103(5), 1875–1916.
- Herdewijn, P. (Ed.). (2003). Modified nucleosides: in biochemistry, biotechnology and medicine. John Wiley & Sons.
- Crimmins, M. T. (1998). New developments in the enantioselective synthesis of cyclopentanoid-derived natural products. Chemical Reviews, 98(5), 2005–2046.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471–1477.
- Evans, D. A., Fu, G. C., & Hoveyda, A. H. (1992). Rhodium (I)-and iridium (I)-catalyzed hydroboration reactions: scope and mechanism. Journal of the American Chemical Society, 114(17), 6671–6679.
-
Samuelsson, B., Goldyne, M., Granström, E., Hamberg, M., Hammarström, S., & Malmsten, C. (1978). Prostaglandins and thromboxanes. Annual Review of Biochemistry, 47(1), 997–1029.[1]
-
Abramovitz, M., Adam, M., Boie, Y., Carrière, M., Denis, D., Godin, D., ... & Gallant, M. A. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1483(3), 285–293.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl trans-3-hydroxycyclopentane-1-carboxylate and Structurally Related Synthons
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Methyl trans-3-hydroxycyclopentane-1-carboxylate, a bifunctional cyclopentane derivative, is a versatile synthon frequently employed in the synthesis of a wide array of complex molecules, including carbocyclic nucleoside analogues with antiviral properties. Its reactivity is dictated by the interplay of the hydroxyl and methyl ester functionalities, their stereochemical relationship, and the conformational dynamics of the five-membered ring.
This guide provides an in-depth comparative analysis of the reactivity of this compound against a curated selection of structurally similar synthons. By examining their performance in key organic transformations, we aim to provide a rational framework for synthon selection, enabling researchers to make informed decisions in their synthetic endeavors.
The Panel of Synthons: A Rationale for Comparison
To provide a comprehensive understanding of the structure-reactivity relationships, we have selected three key comparators to benchmark against our target molecule, This compound (1) :
-
Methyl cis-3-hydroxycyclopentane-1-carboxylate (2): The diastereomer of our target molecule, this synthon allows for a direct evaluation of the influence of stereochemistry on reactivity. The cis relationship of the hydroxyl and ester groups is expected to alter their intramolecular interactions and the steric environment around the reactive centers.
-
Methyl trans-3-hydroxycyclohexane-1-carboxylate (3): This cyclohexane analogue provides insight into the impact of ring size on reactivity. The conformational differences between the flexible cyclopentane and the more rigid chair-like cyclohexane are anticipated to have a significant effect on reaction kinetics and product distributions.
-
Methyl cyclopentanecarboxylate (4): As the unsubstituted parent ester, this synthon serves as a baseline to understand the influence of the C3-hydroxyl group on the reactivity of the ester functionality.
Caption: The target synthon and the selected comparative molecules.
Comparative Reactivity Analysis
We will now delve into a comparative analysis of these synthons across a range of fundamental organic transformations, focusing on the reactivity of both the hydroxyl and ester moieties.
Oxidation of the Hydroxyl Group
The oxidation of the secondary hydroxyl group to a ketone is a common transformation. We will consider two widely used methods: the Swern oxidation and the Jones oxidation.
a) Swern Oxidation: This mild oxidation protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and tolerance of various functional groups.
Experimental Protocol: General Procedure for Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq.) in dichloromethane (DCM) at -78 °C, add DMSO (2.2 eq.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the alcohol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 1-2 hours.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Swern oxidation of secondary alcohols.
Expected Reactivity Trends & Rationale:
While direct comparative kinetic data is scarce in the literature, we can predict the relative reactivity based on steric and stereoelectronic principles.
-
(1) vs. (2): The trans-isomer (1) is expected to react slightly faster than the cis-isomer (2). In the cis-isomer, the bulky methyl ester group is on the same face of the ring as the hydroxyl group, potentially hindering the approach of the bulky sulfur-based oxidizing agent.
-
(1) vs. (3): The cyclopentanol derivative (1) is likely to be more reactive than the cyclohexanol (3). The greater flexibility of the cyclopentane ring allows for a more facile adoption of the planar geometry required in the transition state of the elimination step of the Swern oxidation. The rigid chair conformation of the cyclohexane ring may present greater steric hindrance to the formation of the necessary coplanar arrangement.
b) Jones Oxidation: This method employs a solution of chromium trioxide in aqueous sulfuric acid. It is a powerful oxidizing agent, capable of oxidizing secondary alcohols to ketones and primary alcohols to carboxylic acids.
Experimental Protocol: General Procedure for Jones Oxidation
-
Dissolve the alcohol (1.0 eq.) in acetone and cool the solution to 0 °C.
-
Add Jones reagent (prepared from CrO₃ and H₂SO₄) dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with isopropanol until the solution turns green.
-
Filter the mixture and concentrate the filtrate.
-
Extract the aqueous residue with ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify by flash column chromatography.
Expected Reactivity Trends & Rationale:
-
The reactivity trends are expected to be similar to the Swern oxidation, with the less sterically hindered alcohols reacting faster.
-
A key difference is the acidic nature of the Jones reagent, which could potentially lead to side reactions such as ester hydrolysis, especially with prolonged reaction times or elevated temperatures. The relative rates of ester hydrolysis will be discussed later.
Table 1: Predicted Comparative Reactivity in Oxidation Reactions
| Synthon | Swern Oxidation (Predicted Relative Rate) | Jones Oxidation (Predicted Relative Rate) |
| (1) this compound | +++ | +++ |
| (2) Methyl cis-3-hydroxycyclopentane-1-carboxylate | ++ | ++ |
| (3) Methyl trans-3-hydroxycyclohexane-1-carboxylate | + | + |
(Note: This is a qualitative prediction based on established principles of organic reactivity. Experimental validation is required for quantitative comparison.)
Nucleophilic Substitution of the Hydroxyl Group: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of a secondary alcohol. It involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD), followed by displacement with a nucleophile.
Experimental Protocol: General Procedure for Mitsunobu Reaction
-
To a solution of the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and a suitable nucleophile (e.g., benzoic acid, 1.5 eq.) in anhydrous THF at 0 °C, add DEAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the desired product with inverted stereochemistry.
Caption: Simplified mechanism of the Mitsunobu reaction.
Expected Reactivity Trends & Rationale:
The rate of the Mitsunobu reaction is sensitive to the steric hindrance around the hydroxyl group.
-
(1) vs. (2): The trans-isomer (1) is expected to be more reactive than the cis-isomer (2) due to the reduced steric hindrance on the face of the ring opposite to the ester group, allowing for easier formation of the bulky alkoxyphosphonium intermediate.
-
(1) vs. (3): The cyclopentanol derivative (1) may react faster than the cyclohexanol (3). The axial and equatorial positions in the cyclohexane chair conformation can present different steric environments, and the overall rigidity of the ring might slow down the reaction compared to the more flexible cyclopentane system.
Reactivity of the Ester Functionality: Alkaline Hydrolysis
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. We will consider this under basic conditions (saponification).
Experimental Protocol: General Procedure for Alkaline Hydrolysis
-
Dissolve the ester (1.0 eq.) in a mixture of methanol and water (e.g., 3:1).
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq.).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to pH ~2-3.
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the product.
Expected Reactivity Trends & Rationale:
The rate of ester hydrolysis is influenced by both steric and electronic factors.
-
(1) vs. (4): The presence of the hydroxyl group in (1) is expected to have a minimal electronic effect on the distant ester group. Therefore, the hydrolysis rates of (1) and (4) are predicted to be very similar.
-
(1) vs. (3): While direct comparative data is limited, studies on the hydrolysis of similar systems suggest that the reactivity of cyclopentyl and cyclohexyl esters can be influenced by the solvent system. In general, the differences in hydrolysis rates between these two ring systems are not substantial.
-
General Principle: Methyl esters are generally more reactive towards hydrolysis than ethyl or larger alkyl esters due to reduced steric hindrance around the carbonyl carbon.
Table 2: Predicted Comparative Reactivity in Hydrolysis
| Synthon | Alkaline Hydrolysis (Predicted Relative Rate) |
| (1) this compound | ++ |
| (4) Methyl cyclopentanecarboxylate | ++ |
| (3) Methyl trans-3-hydroxycyclohexane-1-carboxylate | ++ |
(Note: The predicted differences are subtle and may be solvent-dependent. Experimental verification is recommended.)
Conclusion
This comparative guide highlights the nuanced differences in reactivity between this compound and its structural analogues. The key takeaways for the practicing chemist are:
-
Stereochemistry Matters: The trans configuration in the cyclopentane system generally leads to higher reactivity for reactions involving the hydroxyl group due to reduced steric hindrance from the ester moiety.
-
Ring Size Influences Reactivity: The greater flexibility of the cyclopentane ring can lead to faster reactions compared to the more rigid cyclohexane system, particularly in transformations where a change in geometry is required in the transition state.
-
Functional Group Independence: The hydroxyl group at the C3 position has a negligible electronic effect on the reactivity of the C1 ester group towards hydrolysis.
While this guide provides a predictive framework based on established chemical principles, it is imperative to recognize that reaction outcomes can be highly dependent on the specific substrate, reagents, and conditions employed. The provided experimental protocols serve as a starting point for empirical validation and optimization. By understanding these fundamental structure-reactivity relationships, researchers can more effectively navigate the selection of synthons and the design of efficient synthetic strategies.
References
-
Organic Syntheses, Coll. Vol. 5, p.288 (1973); Vol. 47, p.30 (1967). [Link]
-
Swern, D., et al. (1978). A convenient and mild procedure for the oxidation of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Journal of the Chemical Society (Resumed), 1824-1832. [Link]
-
Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21. [Link]
-
Quora. (2016). Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane? [Link]
-
Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (−)-Carbovir. Organic Letters, 6(8), 1245-1248. [Link]
-
Wikipedia. (n.d.). Jones oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Syntheses. (n.d.). Sodium borohydride reduction of an aldehyde. [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids. [Link]
-
Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5255726, 3-Hydroxycyclohexanecarboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13239206, 3-Methylcyclopentane-1-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). [Link]
-
Chemistry Stack Exchange. (2016). Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. [Link]
-
National Center for Biotechnology Information. (n.d.). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
- Journal of the Chemical Society B: Physical Organic. (1968). Conformation and reactivity. Part VII.
The Strategic Value of Methyl trans-3-hydroxycyclopentane-1-carboxylate in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and biological research, the efficient construction of complex molecular architectures is paramount. Chiral cyclopentane rings, in particular, form the core scaffold of numerous bioactive molecules, including prostaglandins and carbocyclic nucleosides. The choice of the starting chiral building block can significantly impact the overall efficiency, stereochemical purity, and economic viability of a synthetic route. This guide provides an in-depth comparison of Methyl trans-3-hydroxycyclopentane-1-carboxylate , a versatile chiral synthon, with alternative approaches for the synthesis of these vital compounds.
Introduction to a Versatile Chiral Building Block
This compound is a bifunctional molecule featuring a stereochemically defined cyclopentane core. The trans relationship between the hydroxyl and the methoxycarbonyl groups, along with its inherent chirality, makes it a valuable starting material in the chiral pool. This pre-defined stereochemistry allows for a more streamlined and predictable synthesis of complex targets, avoiding challenging and often low-yielding stereoselective reactions later in the synthetic sequence. Its applications primarily lie in its role as a precursor for more elaborate cyclopentane-based intermediates used in the synthesis of pharmaceuticals.
Application in Prostaglandin Synthesis: A Head-to-Head Comparison with the Corey Lactone
Prostaglandins are a class of lipid compounds with diverse physiological effects, making them important targets for drug development. The quintessential approach to prostaglandin synthesis has historically been dominated by the use of the Corey lactone . This bicyclic lactone provides a rigid framework that allows for the stereocontrolled introduction of the two side chains characteristic of prostaglandins.
While a direct, multi-step total synthesis of a prostaglandin starting explicitly from this compound is not prominently documented in publicly available literature, its utility can be logically inferred through its potential conversion to key cyclopentanone intermediates. A hypothetical, yet chemically sound, pathway would involve the oxidation of the hydroxyl group to a ketone, followed by functionalization to introduce the requisite side chains.
To provide a robust comparison, let's analyze a well-established route to Prostaglandin F2α (PGF2α) via the Corey lactone against a conceptual route leveraging a synthon derived from this compound.
The Established Gold Standard: The Corey Lactone Route
The synthesis of PGF2α from the Corey lactone is a landmark in organic synthesis. The general strategy involves:
-
Protection of the hydroxyl groups.
-
Reduction of the lactone to a lactol.
-
Wittig reaction to introduce the α-side chain.
-
Oxidation of the primary alcohol to an aldehyde.
-
Horner-Wadsworth-Emmons reaction to install the ω-side chain.
-
Reduction of the enone functionality.
-
Deprotection to yield the final product.
This route is renowned for its high degree of stereocontrol, which is largely dictated by the rigid bicyclic structure of the Corey lactone.
Experimental Workflow: Corey Lactone to Prostaglandin F2α
Caption: Synthetic pathway from Corey lactone to Prostaglandin F2α.
An Alternative Strategy: Leveraging this compound
A synthetic approach starting from this compound would likely converge with known prostaglandin intermediates. The key would be the stereocontrolled functionalization of the cyclopentane ring.
A plausible sequence would be:
-
Oxidation of the secondary alcohol to a cyclopentanone.
-
Enantioselective α-functionalization to introduce a precursor for one of the side chains. This is a critical and challenging step.
-
Introduction of the second side chain , potentially through conjugate addition.
-
Functional group manipulations to complete the synthesis.
Conceptual Workflow: From this compound to a Prostaglandin Precursor
Caption: Conceptual pathway to a prostaglandin precursor.
| Parameter | Corey Lactone Route | This compound Route (Conceptual) |
| Starting Material | Commercially available, but can be expensive. | Potentially more accessible and economical. |
| Stereocontrol | Excellent, inherent in the rigid bicyclic structure. | Relies on stereoselective reactions on a flexible ring, which can be challenging. |
| Number of Steps | Well-established, typically around 10-15 steps from commercially available precursors of the lactone. | Potentially shorter if efficient stereoselective functionalization can be achieved. |
| Overall Yield | Moderate, with yields for individual steps being generally good. | Highly dependent on the efficiency of the key stereoselective steps. |
| Flexibility | Less flexible for analog synthesis due to the fixed structure. | Potentially more flexible for the synthesis of diverse analogs by varying the functionalization steps. |
Pivotal Role in Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability. The synthesis of these molecules requires a chiral cyclopentane core with specific stereochemistry, making this compound an attractive starting point.
Convergent Synthetic Strategies
The synthesis of carbocyclic nucleosides often employs a convergent approach where the chiral cyclopentane moiety and the nucleobase are synthesized separately and then coupled. This compound can be elaborated into a suitable cyclopentylamine or a related derivative for coupling with a pyrimidine or purine precursor.
Key Experimental Protocol: Elaboration to a Cyclopentylamine Intermediate
A plausible, albeit not explicitly detailed in readily available literature for this specific starting material, multi-step protocol would involve:
-
Protection of the hydroxyl group in this compound.
-
Reduction of the ester to a primary alcohol.
-
Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate).
-
Displacement with an azide , followed by reduction to the corresponding amine.
This chiral aminocyclopentane derivative can then be used to construct the target carbocyclic nucleoside.
Comparison with Alternative Approaches
Alternative methods for the synthesis of the chiral cyclopentane core of carbocyclic nucleosides include:
-
De novo synthesis: Building the cyclopentane ring from acyclic precursors using methods like ring-closing metathesis or intramolecular aldol reactions. These routes often require more steps and careful control of stereochemistry.
-
Enzymatic resolution: Resolving a racemic mixture of a cyclopentane derivative using enzymes. This can be highly efficient but is limited by the availability of suitable enzymes and substrates.
-
Asymmetric synthesis: Using chiral catalysts to induce stereoselectivity in the formation of the cyclopentane ring.
The use of this compound from the chiral pool offers a more direct and often more efficient route compared to these alternatives, as the core stereochemistry is already established.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound represents a valuable and strategically important chiral building block for the synthesis of complex bioactive molecules. While the Corey lactone remains a dominant force in the synthesis of classical prostaglandins due to its inherent stereocontrol, synthons derived from this compound offer potential advantages in terms of accessibility and flexibility for the synthesis of novel analogs. In the realm of carbocyclic nucleosides, its pre-defined stereochemistry provides a distinct advantage over more lengthy de novo or resolution-based approaches.
For researchers and drug development professionals, the choice of starting material is a critical decision that influences the entire synthetic campaign. A thorough evaluation of the target molecule's complexity, the desired stereochemistry, and the overall economic and time constraints will ultimately guide the selection of the most appropriate chiral synthon. This compound, with its versatile functionality and established stereochemistry, undoubtedly merits strong consideration in the strategic planning of complex syntheses.
References
- Due to the conceptual nature of the direct application of "this compound" in the total synthesis of a specific, named prostaglandin or carbocyclic nucleoside not being readily available in the searched literature, the references provided below are for the well-established Corey lactone synthesis and general principles of carbocyclic nucleoside synthesis, which form the basis of the comparison.
-
Corey, E. J., et al. (1969). A new stereocontrolled synthesis of prostaglandins of the E1 and F1 series. Journal of the American Chemical Society, 91(20), 5675-5677. [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, methods. John Wiley & Sons.
-
Marquez, V. E. (1991). Carbocyclic nucleosides. In Advances in Antiviral Drug Design (Vol. 1, pp. 89-149). JAI Press.
-
Borroso, S., & Castillón, S. (2011). Recent advances in the synthesis of carbocyclic nucleosides. European Journal of Organic Chemistry, 2011(28), 5435-5453. [Link]
-
Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2003). Palladium-assisted routes to carbocyclic nucleosides. Chemical reviews, 103(5), 1875-1916. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl trans-3-hydroxycyclopentane-1-carboxylate for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl trans-3-hydroxycyclopentane-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship within the laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.
Compound Identification and Hazard Assessment
Proper disposal begins with a thorough understanding of the material being handled. This compound is an organic ester used as a building block in the synthesis of more complex molecules[1]. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely available, its structural class as a cyclopentane derivative and an ester informs a conservative and safe approach to its handling and disposal.
For procedural guidance, we can infer potential hazards from structurally similar compounds, such as methyl cyclopentanecarboxylate, which is classified as a flammable liquid and is harmful if swallowed[2]. Therefore, it is imperative to handle this compound with the assumption that it is a hazardous chemical.
Key Compound Data:
| Property | Value | Source |
| IUPAC Name | methyl 3-hydroxycyclopentane-1-carboxylate | [3] |
| CAS Number | 32811-76-0 | [3][4] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
Core Safety Directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) that accompanies the reagent. In the absence of specific data, treat the compound as hazardous, adopting the highest relevant safety precautions.
The Regulatory Framework: Adherence to Hazardous Waste Protocols
In the United States, the management and disposal of laboratory chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Many academic and research institutions operate under 40 CFR Part 262, Subpart K, which provides alternative, more flexible requirements for managing hazardous waste in laboratories[5][6].
The fundamental principle is that chemical waste is regulated from the moment it is generated until its final, safe disposal[7]. Evaporation in a fume hood or disposal down the sink are strictly prohibited methods for hazardous waste management[8][9][10].
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system for safety and compliance. Each step is critical for protecting laboratory personnel and the environment.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier that prevents exposure through inhalation, ingestion, or skin contact[11][12].
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
This is the most critical decision point in the waste management workflow. Based on the precautionary principle, all waste containing this compound must be treated as hazardous.
-
Do Not Mix: Never mix incompatible waste streams. This compound should be segregated as a non-halogenated organic liquid waste . Keep it separate from aqueous, chlorinated, or acidic waste streams to prevent dangerous chemical reactions[8].
-
Liquid vs. Solid Waste:
-
Liquid Waste: Unused solutions, reaction mixtures, and the first rinse of empty containers should be collected as liquid hazardous waste.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent materials used for spills should be collected in a separate, clearly labeled solid hazardous waste container[11].
-
Step 3: Use Proper Waste Containers
The integrity of the waste containment system is paramount to preventing leaks and spills.
-
Compatibility: Collect liquid waste in a sturdy, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene)[10]. The original reagent bottle is often the best choice if it is in good condition[9].
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when you are actively adding waste[8][9]. This minimizes the release of vapors and prevents spills.
Step 4: Accurate and Thorough Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container. Each waste container must have a completed hazardous waste label affixed as soon as the first drop of waste is added[7][8].
Your institution's Environmental Health & Safety (EHS) department will provide official labels, which must include:
-
The words "Hazardous Waste" [9].
-
The full chemical name(s) of all constituents (no abbreviations)[8].
-
The approximate percentage or concentration of each component.
-
The date the container was first used for waste accumulation.
-
The name and location of the generating laboratory[9].
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are locations at or near the point of waste generation where hazardous waste can be safely stored temporarily[7][9].
-
Location: The SAA must be in the same room where the waste is generated[7].
-
Volume Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA[7].
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin to contain any potential leaks[8].
-
Time Limits: A full container must be removed by EHS within three days. A partially filled container can remain in the SAA for up to one year[9].
Step 6: Arrange for Final Disposal
Once a waste container is full, contact your institution's EHS department to request a waste pickup[7][8]. EHS professionals are trained to handle the transport and final disposal of hazardous materials in accordance with all federal and state regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Decision Workflow.
Management of Contaminated Labware and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Solids: Disposable items like pipette tips, weighing paper, and gloves should be placed directly into the designated solid hazardous waste container.
-
Empty Containers: A chemical container is not considered "empty" until it has been properly rinsed. The first rinse of the container must be collected and disposed of as liquid hazardous waste[8][10]. Subsequent rinses can typically be disposed of down the drain. After rinsing and air-drying, completely obliterate or remove the original label before disposing of the container in the appropriate glass or plastic recycling bin[8][10].
Emergency Spill Procedures
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent anyone from walking through the spill.
-
Use Spill Kit: Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite or cat litter) to soak up the spill[2].
-
Collect Waste: Scoop the absorbent material into a sealable container or heavy-duty plastic bag. Label it as hazardous waste with the full chemical name.
-
Decontaminate: Clean the spill area with soap and water.
-
Request Pickup: Arrange for EHS to pick up the spill cleanup materials for disposal.
For large spills, evacuate the area immediately and contact your institution's emergency response line.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society (ACS). Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Ester Disposal. (2008, May 27). Chemtalk - Science Forum For Lab Technicians. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
-
CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. (n.d.). Chemsrc. Retrieved from [Link]
-
Methyl cyclopentanecarboxylate. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
- 4. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 5. epa.gov [epa.gov]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl trans-3-hydroxycyclopentane-1-carboxylate
As researchers and scientists, our primary commitment is to the integrity of our work and the safety of ourselves and our colleagues. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides an in-depth operational plan for the safe handling of Methyl trans-3-hydroxycyclopentane-1-carboxylate, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental workflow.
Hazard Assessment: Understanding the Reagent
This compound is an ester that requires careful handling. While comprehensive toxicological data is not fully available, the existing Safety Data Sheets (SDS) for this compound and its stereoisomers indicate several potential hazards.[1] A prudent approach assumes that any substance with unknown toxicological properties is hazardous.[2]
The primary risks associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[3]
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the mucous membranes and upper respiratory tract.[1][3]
-
Harmful if Swallowed or Absorbed: The compound may be harmful if it enters the bloodstream through ingestion or skin absorption.[1][3]
These hazards are summarized in the table below.
| Hazard Classification | Description | Primary Exposure Routes | Source |
| Skin Irritation | Causes skin irritation upon direct contact. | Dermal | [3] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation. | Ocular | [3] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled. | Inhalation | [1][3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion | [3] |
| Potential Acute Toxicity (Dermal, Inhalation) | May be harmful through skin absorption or inhalation. | Dermal, Inhalation | [1] |
The Core Directive: Standard PPE Ensemble
For all routine laboratory operations involving this compound, a standard ensemble of PPE is mandatory. This baseline level of protection is designed to mitigate the primary risks of splash, incidental contact, and minimal vapor exposure.
-
Eye and Face Protection: Chemical safety goggles are required at all times. They must provide a complete seal around the eyes to protect from splashes. Regular safety glasses are insufficient. In situations with a higher risk of splashing, such as when transferring large volumes, a full face shield should be worn in addition to safety goggles.[4]
-
Hand Protection: Chemically resistant gloves are essential to prevent skin contact.[5] Nitrile gloves are a common and effective choice for incidental contact with many esters. However, it is critical to consult the glove manufacturer's compatibility data for breakthrough time and permeation rates.[6] Always inspect gloves for tears or pinholes before use.[7] Contaminated gloves can be more dangerous than no gloves at all due to the accumulation of chemicals.[8]
-
Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and personal clothing from minor spills and splashes.[9] For procedures with a higher risk of significant spillage, a chemically resistant apron or coveralls should be worn over the lab coat.[10]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times. Perforated shoes or sandals are not permitted.[7]
Operational Protocol: PPE Donning and Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure (Putting On)
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Procedure (Taking Off)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by pinching the cuff and pulling it inside out. Use the clean, inside-out glove to remove the second glove.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards.
-
Eye Protection: Remove your safety goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7]
Dynamic Risk Assessment: Scaling Your Protection
Not all procedures carry the same level of risk. The selection of PPE must be adapted based on a dynamic assessment of the experiment. The following workflow helps determine if additional protective measures are necessary.
Caption: Risk-based PPE selection workflow.
This workflow emphasizes that any procedure involving larger quantities, energy input (heating, sonicating), or a high potential for generating aerosols or splashes necessitates an upgrade from the standard PPE ensemble. All work with this chemical should be performed within a certified chemical fume hood to mitigate inhalation risks.[2]
Contingency Plan: Spill Management and Emergency Response
Even with the best precautions, spills can occur. A clear, rehearsed plan is the best defense against a minor incident escalating.
Immediate Actions for Any Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.
Protocol for a Small Chemical Spill (<100 mL)
This procedure should only be undertaken by trained personnel wearing appropriate PPE.
-
Alert & Isolate: Alert personnel in the immediate area and isolate the spill.
-
Don PPE: If not already wearing it, don your enhanced PPE ensemble (safety goggles, face shield, double-nitrile or heavy rubber gloves, and a lab coat or apron).
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite or cat litter, working from the outside in.[11][12]
-
Absorb: Gently cover and absorb the spill with the absorbent material. Avoid splashing.
-
Collect: Carefully scoop the absorbent material into a designated chemical waste container.[11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.
-
Doff & Dispose: Remove PPE and dispose of all contaminated items in the designated hazardous waste container.
-
Wash: Wash hands thoroughly.
Disposal of Contaminated PPE
All disposable PPE that has been contaminated with this compound must be considered hazardous waste.
-
Gloves, wipes, and absorbent pads: Place these items in a designated, sealed, and clearly labeled hazardous waste container immediately after use.[14]
-
Lab Coats: If a reusable lab coat becomes grossly contaminated, it must be professionally decontaminated before laundering. Do not take contaminated lab coats home. Disposable lab coats should be discarded as hazardous waste.
By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects not only the individual researcher but the entire laboratory environment.
References
-
Safety Data Sheet: Methylcyclopentane. Chemos GmbH & Co.KG. Available from: [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available from: [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available from: [Link]
-
8 Steps to Handling a Lab Chemical Spill. Lab Manager. Available from: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). Available from: [Link]
-
Guide for Chemical Spill Response. American Chemical Society. Available from: [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available from: [Link]
-
Preparing & Handling Chemical Solutions. The Science Blog. Available from: [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. Available from: [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available from: [Link]
-
Spill procedure: Clean-up guidance. University of Bristol. Available from: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Available from: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. reagent.co.uk [reagent.co.uk]
- 10. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 11. acs.org [acs.org]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. westlab.com [westlab.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
